molecular formula C4H4O2 B1195391 1,4-Dioxin CAS No. 290-67-5

1,4-Dioxin

Cat. No.: B1195391
CAS No.: 290-67-5
M. Wt: 84.07 g/mol
InChI Key: KVGZZAHHUNAVKZ-UHFFFAOYSA-N
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Description

1,4-Dioxin (CAS 290-67-5), a heterocyclic organic compound with the formula C₄H₄O₂, is a fundamental building block in chemical research, distinct from the common solvent 1,4-dioxane . This unsaturated six-membered ring, containing two oxygen atoms, serves as the core structural unit for a extensive family of derivatives, most notably the environmentally persistent and toxic polychlorinated dibenzo-p-dioxins (PCDDs) . Its primary research value lies in its role as a key synthetic intermediate and a model compound for studying the chemistry of complex oxygen-containing heterocycles. In the laboratory, this compound is utilized in cycloaddition reactions, such as the Diels-Alder reaction, where it can be formed via the retro-Diels-Alder reaction of specific epoxide adducts . For researchers investigating environmental pollutants and biochemical mechanisms, this compound provides the basic skeletal framework for understanding the behavior of dioxin-like compounds. These related compounds, including PCDDs and PCDFs, exert their potent toxicity primarily by activating the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor . This receptor activation initiates a cascade of events, leading to alterations in gene expression that can result in a wide range of toxic outcomes, such as endocrine disruption, immunotoxicity, and developmental effects . This product is supplied as a high-purity material to ensure consistency and reliability in experimental results. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human or veterinary use. Researchers should consult safety data sheets and handle this compound using appropriate laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

290-67-5

Molecular Formula

C4H4O2

Molecular Weight

84.07 g/mol

IUPAC Name

1,4-dioxine

InChI

InChI=1S/C4H4O2/c1-2-6-4-3-5-1/h1-4H

InChI Key

KVGZZAHHUNAVKZ-UHFFFAOYSA-N

SMILES

C1=COC=CO1

Canonical SMILES

C1=COC=CO1

Other CAS No.

290-67-5

Synonyms

1,4-dioxin
p-dioxin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dioxin via the Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dioxin, with a core focus on the application of the Diels-Alder reaction. While a direct, one-step [4+2] cycloaddition to form the this compound ring is not a commonly reported or straightforward method, a well-established multi-step synthesis prominently features the Diels-Alder reaction as a critical step. This guide will detail this established pathway, including its mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction: The Challenge of Direct this compound Synthesis via Diels-Alder

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition. The synthesis of heterocyclic compounds through this method, known as the hetero-Diels-Alder reaction, is also widely utilized. However, the direct synthesis of this compound via a single cycloaddition step is challenging. In fact, literature suggests that synthetic methods for preparing 1,4-dioxins by direct ring closure are not well-known[1].

The most widely recognized and documented synthesis of this compound that employs the Diels-Alder reaction involves a multi-step sequence. This pathway begins with the cycloaddition of furan and maleic anhydride, followed by epoxidation of the adduct, and culminates in a retro-Diels-Alder reaction to yield the final this compound product[2][3].

The Multi-Step Synthesis of this compound

This established synthetic route provides a reliable method for the preparation of this compound. The overall logical workflow is depicted below.

logical_workflow start Start: Furan and Maleic Anhydride da_reaction Diels-Alder Reaction start->da_reaction adduct Formation of Diels-Alder Adduct da_reaction->adduct epoxidation Epoxidation of the Adduct adduct->epoxidation epoxide Formation of Epoxide epoxidation->epoxide retro_da Retro-Diels-Alder Reaction epoxide->retro_da product Final Product: this compound retro_da->product byproduct Byproduct: Maleic Anhydride (regenerated) retro_da->byproduct

Figure 1: Logical workflow for the multi-step synthesis of this compound.

The synthesis proceeds through three key stages, each with a distinct mechanism.

  • Diels-Alder Reaction: Furan acts as the diene and maleic anhydride as the dienophile in a [4+2] cycloaddition to form an exo-adduct.

  • Epoxidation: The double bond in the Diels-Alder adduct is then epoxidized, typically using a peroxy acid.

  • Retro-Diels-Alder Reaction: The resulting epoxide undergoes a thermal retro-Diels-Alder reaction. This step is driven by the formation of the stable aromatic maleic anhydride, which regenerates, and the desired this compound.

The overall reaction scheme is illustrated below.

reaction_mechanism cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Retro-Diels-Alder furan Furan plus1 + adduct Diels-Alder Adduct furan->adduct [4+2] Cycloaddition maleic_anhydride Maleic Anhydride maleic_anhydride->adduct [4+2] Cycloaddition epoxidation Epoxidation adduct->epoxidation epoxide Epoxide epoxidation->epoxide retro_da Retro-Diels-Alder epoxide->retro_da dioxin This compound retro_da->dioxin maleic_anhydride2 Maleic Anhydride retro_da->maleic_anhydride2 plus2 + retro_da->plus2 adduct_node Adduct epoxide_node Epoxide

Figure 2: Overall reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the established synthesis of this compound.

MaterialFormulaCAS Number
FuranC₄H₄O110-00-9
Maleic AnhydrideC₄H₂O₃108-31-6
Ethyl AcetateC₄H₈O₂141-78-6
Sodium CarbonateNa₂CO₃497-19-8
Peroxyacetic AcidC₂H₄O₃79-21-0
TriphenylphosphineC₁₈H₁₅P603-35-0
Diethyl Ether(C₂H₅)₂O60-29-7

Standard laboratory glassware, a heating mantle, a reflux condenser, a magnetic stirrer, and equipment for filtration and distillation are required.

Step 1: Synthesis of the Diels-Alder Adduct

  • Dissolve maleic anhydride (1.0 eq) in ethyl acetate at room temperature.

  • Add freshly distilled furan (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • The product, the exo-adduct, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Step 2: Epoxidation of the Adduct

  • Suspend the Diels-Alder adduct (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a solution of a peroxy acid, for example, peroxyacetic acid (1.1 eq), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium carbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude epoxide.

Step 3: Retro-Diels-Alder Reaction to Yield this compound

  • The crude epoxide is subjected to pyrolysis under vacuum.

  • Heat the epoxide at a temperature sufficient to induce the retro-Diels-Alder reaction (typically >150 °C).

  • The volatile this compound product is collected in a cold trap.

  • The regenerated maleic anhydride remains as a solid residue.

  • The collected this compound can be further purified by distillation.

Quantitative Data

The yields for each step can vary depending on the specific reaction conditions and scale. The following table provides representative data.

StepReactantsProductTypical Yield (%)
1Furan, Maleic AnhydrideDiels-Alder Adduct85-95%
2Diels-Alder Adduct, Peroxyacetic AcidEpoxide70-85%
3EpoxideThis compound50-70%

Conclusion

The synthesis of this compound is effectively achieved through a multi-step process where the Diels-Alder reaction plays a pivotal role in constructing the initial cyclic framework. While a direct cycloaddition to form the this compound ring is not a standard procedure, the detailed pathway involving furan and maleic anhydride provides a reliable and well-documented method for researchers and professionals in drug development. The provided experimental protocols and quantitative data serve as a valuable resource for the practical application of this synthetic route. Further research into novel catalytic systems may open up possibilities for a more direct and efficient synthesis in the future.

References

A Technical Guide to the Spectroscopic Analysis of 1,4-Dioxin for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxin (C₄H₄O₂) is a heterocyclic, non-aromatic organic compound that serves as a fundamental structure in theoretical and synthetic chemistry.[1][2] Due to its relative instability and propensity for polymerization, its structural confirmation relies heavily on modern spectroscopic techniques.[3] This technical guide provides a comprehensive overview of the multi-faceted spectroscopic analysis required for the unambiguous structural elucidation of this compound. We present expected quantitative data, detailed experimental protocols for major spectroscopic methods—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—and logical workflows to guide researchers in their analytical endeavors.

Introduction: The Structure of this compound

This compound, with a molecular weight of approximately 84.07 g/mol , is a six-membered ring containing two oxygen atoms at opposite positions and two carbon-carbon double bonds.[3][4] This high degree of symmetry profoundly influences its spectroscopic signature. Unlike its saturated and more common analog, 1,4-dioxane, the unsaturated nature of this compound introduces distinct features in its NMR, IR, and UV-Vis spectra. The primary goal of the spectroscopic analysis is to confirm the molecular weight, identify the key functional groups (vinyl ether), and verify the chemical equivalency of the constituent atoms as dictated by the molecule's D₂h point group symmetry.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. Due to the compound's reactivity, some values are based on theoretical calculations and established ranges for similar structural motifs.

Table 1: Nuclear Magnetic Resonance (NMR) Data Solvent: Chloroform-d (CDCl₃), Standard: Tetramethylsilane (TMS)

NucleusEstimated Chemical Shift (δ)MultiplicityIntegrationStructural Assignment
¹H~6.5 ppmSinglet (s)4HFour equivalent vinyl protons (-O-CH=CH-O-)
¹³C~145 ppmSinglet (s)4CFour equivalent olefinic carbons (-O-C H=C H-O-)

Table 2: Infrared (IR) Spectroscopy Data

Estimated Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3100 - 3000C-H StretchMediumVinyl (=C-H)
1650 - 1600C=C StretchMediumAlkene (C=C)
1250 - 1200C-O-C StretchStrong, BroadVinyl Ether

Table 3: Mass Spectrometry (MS) Data Ionization Method: Electron Ionization (EI)

m/z RatioProposed FragmentName / StructureSignificance
84[C₄H₄O₂]⁺•Molecular IonConfirms Molecular Weight
58[C₂H₂O₂]⁺•Loss of Acetylene (C₂H₂)Common fragmentation for cyclic dienes
56[C₄H₄O]⁺•Loss of Carbon Monoxide (CO)Characteristic loss from cyclic ethers
28[C₂H₄]⁺• or [CO]⁺•Ethene or Carbon MonoxideStable, common small fragments

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data Solvent: Hexane

ParameterEstimated ValueElectronic Transition
λ_max~235 nmπ → π*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments, confirming the chemical equivalency of the four vinyl protons and four olefinic carbons.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to the ¹H and ¹³C frequencies for the CDCl₃ solvent.

    • Set the sample temperature to 298 K.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Use a spectral width of approximately 16 ppm.

    • Apply a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Use a spectral width of approximately 240 ppm.

    • Apply a 45-degree pulse angle with a relaxation delay of 5 seconds.

    • Accumulate at least 1024 scans.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm. Integrate the signals in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify key functional groups, specifically the vinyl C=C and C-H bonds, and the characteristic vinyl ether C-O-C linkage.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (~1-2% w/v) in carbon tetrachloride (CCl₄). Caution: CCl₄ is toxic and should be handled in a fume hood.

  • Instrument Setup:

    • Use an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

    • Purge the sample compartment with dry nitrogen gas to minimize atmospheric CO₂ and H₂O interference.

  • Background Collection: Fill a clean, dry liquid-transmission cell with two NaCl or KBr plates with pure CCl₄. Record a background spectrum (at least 32 scans) over the range of 4000-400 cm⁻¹.

  • Sample Collection: Clean the cell, fill it with the prepared sample solution, and place it back in the spectrometer. Record the sample spectrum using the same parameters as the background scan.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot. Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support the proposed structure.

Methodology:

  • Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of ~100 µg/mL. Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) inlet for separation from any impurities.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural interpretation.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge (m/z) ratio.

  • Data Acquisition: Scan a mass range from m/z 10 to 200 to ensure capture of the molecular ion and all relevant fragment ions.

  • Data Analysis: Identify the molecular ion peak ([M]⁺•) at m/z 84. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To detect the presence of conjugated π-systems through their characteristic electronic transitions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as hexane. Perform serial dilutions to create a sample with an absorbance value between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the deuterium and tungsten lamps to warm up for at least 20 minutes for stable output.

  • Baseline Correction: Fill two matched quartz cuvettes with the pure hexane solvent. Place them in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with the dilute this compound solution, and then fill it with the solution. Place it back into the sample holder.

  • Data Acquisition: Scan the sample across the specified wavelength range. The software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_max).

Visualization of Analytical Logic

The following diagrams illustrate the logical workflow for structural elucidation and the relationship between the spectroscopic techniques and the structural information they provide.

workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Unknown Sample (Suspected this compound) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR ('H & '³C) Sample->NMR UV UV-Vis Spectroscopy Sample->UV Data_MS Molecular Weight = 84.07 Formula = C₄H₄O₂ MS->Data_MS Data_IR Presence of C=C and Vinyl Ether (C-O-C) IR->Data_IR Data_NMR Symmetric Structure: 4 equivalent H 4 equivalent C NMR->Data_NMR Data_UV Presence of Conjugated π-system UV->Data_UV Conclusion Structure Confirmed: This compound Data_MS->Conclusion Data_IR->Conclusion Data_NMR->Conclusion Data_UV->Conclusion relationships cluster_structure Molecular Structure cluster_techniques Spectroscopic Evidence Structure This compound (C₄H₄O₂) MS Mass Spectrometry MS->Structure Molecular Ion @ m/z 84 IR IR Spectroscopy IR->Structure C=C (~1650 cm⁻¹) C-O-C (~1200 cm⁻¹) H_NMR ¹H NMR H_NMR->Structure 1 Signal (4H) Vinyl Protons C_NMR ¹³C NMR C_NMR->Structure 1 Signal (4C) Olefinic Carbons UV_Vis UV-Vis UV_Vis->Structure π → π* Transition (Conjugation)

References

Theoretical Studies on the Aromaticity of 1,4-Dioxin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dioxin, a heterocyclic organic compound with the chemical formula C₄H₄O₂, presents an interesting case study in the theory of aromaticity. Possessing a six-membered ring containing two oxygen atoms and two carbon-carbon double bonds, it formally has 8 π-electrons. According to Hückel's rule, a planar, monocyclic system with 4n π-electrons (where n is an integer) should be anti-aromatic and thus highly unstable. However, extensive theoretical and computational studies conclude that this compound is, in fact, non-aromatic . This guide delves into the theoretical underpinnings of this classification, exploring the computational methods used to assess its electronic structure and the reasons it avoids anti-aromatic destabilization. While a comprehensive search of existing literature did not yield specific quantitative data for all aromaticity indices for this compound, this guide provides the established computational protocols for their determination, offering a framework for future research.

Introduction: The Conundrum of this compound's Aromaticity

Theoretical Framework for Assessing Aromaticity

The determination of a molecule's aromatic character is not based on a single criterion but rather on a collection of energetic, magnetic, and structural indices. Modern computational chemistry provides a powerful toolkit to quantify these properties.[5]

Energetic Criteria: This approach evaluates the thermodynamic stability of a cyclic system compared to an appropriate acyclic reference compound. A significant stabilization energy suggests aromaticity, while destabilization points to anti-aromaticity. A key metric is the Resonance Energy (RE) , which can be calculated using various theoretical methods, including isodesmic and homodesmotic reactions.[2]

Magnetic Criteria: These criteria are based on the response of a molecule to an external magnetic field. Aromatic compounds sustain a diatropic ring current, leading to characteristic magnetic properties. Key indicators include:

  • Nucleus-Independent Chemical Shift (NICS): This is a widely used method that involves calculating the magnetic shielding at a specific point within or above the ring (a "ghost" atom). Negative NICS values are indicative of aromaticity (shielding), while positive values suggest anti-aromaticity (deshielding).[6]

  • Magnetic Susceptibility Exaltation (Λ): This measures the difference between the calculated magnetic susceptibility of the cyclic molecule and an estimated value for a hypothetical non-aromatic analogue. A negative exaltation is characteristic of aromatic compounds.

Structural Criteria: The geometry of a molecule can provide insights into its electronic delocalization.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system. Negative values can indicate anti-aromaticity.

  • Para-Delocalization Index (PDI) and Aromatic Fluctuation Index (FLU): These are electron delocalization indices that quantify the extent of electron sharing between atoms in a ring.

Computational Studies on this compound

Molecular Geometry and Planarity

Theoretical calculations, such as those at the DF-B97D3/def2-SVP level of theory, have indicated that the this compound molecule is planar and possesses D₂h symmetry.[2] This planarity would, in principle, allow for the interaction of the π-orbitals. However, other arguments suggest that the molecule may adopt a slight pucker to disrupt conjugation and avoid anti-aromaticity.[4] The planarity of the ring is a critical factor, as a non-planar conformation would inherently break the continuous π-orbital overlap required for aromaticity or anti-aromaticity.

Electronic Structure and Delocalization

The primary reason for this compound's non-aromaticity lies in the limited delocalization of its π-electrons.[3] The presence of the two electronegative oxygen atoms in the ring is thought to be a key factor. These atoms can break the degeneracy of the molecular orbitals, a condition that contributes to the instability of anti-aromatic systems.[2] Essentially, the molecule "chooses" to exist as a system with localized double bonds rather than endure the energetic penalty of anti-aromatic delocalization.[3]

Data Presentation: A Framework for Future Studies

Although specific calculated values for the aromaticity indices of this compound are not available in the reviewed literature, the following tables provide a template for how such data should be presented for clear comparison. Researchers undertaking new computational studies on this molecule are encouraged to populate these tables.

Table 1: Calculated Energetic and Magnetic Aromaticity Indices for this compound

Aromaticity IndexMethodBasis SetCalculated ValueInterpretation
Resonance Energy (RE)Isodesmic Reactione.g., 6-311+G(d,p)Value in kcal/molAromatic/Non-aromatic/Anti-aromatic
NICS(0)GIAOe.g., 6-311+G(d,p)Value in ppmAromatic/Non-aromatic/Anti-aromatic
NICS(1)GIAOe.g., 6-311+G(d,p)Value in ppmAromatic/Non-aromatic/Anti-aromatic
NICS(1)zzGIAOe.g., 6-311+G(d,p)Value in ppmAromatic/Non-aromatic/Anti-aromatic
Magnetic Susceptibility Exaltation (Λ)CSGT/GIAOe.g., 6-311+G(d,p)Value in 10⁻⁶ cm³/molAromatic/Non-aromatic/Anti-aromatic

Table 2: Calculated Structural and Electronic Aromaticity Indices for this compound

Aromaticity IndexMethodBasis SetCalculated ValueInterpretation
HOMAGeometry Optimizatione.g., 6-311+G(d,p)DimensionlessAromatic/Non-aromatic/Anti-aromatic
PDIAIM/QTAIMe.g., 6-311+G(d,p)DimensionlessAromatic/Non-aromatic/Anti-aromatic
FLUAIM/QTAIMe.g., 6-311+G(d,p)DimensionlessAromatic/Non-aromatic/Anti-aromatic

Experimental and Computational Protocols

The following sections outline the general methodologies for the key theoretical experiments used to assess the aromaticity of molecules like this compound.

Geometry Optimization and Frequency Analysis

A crucial first step in any computational study of aromaticity is to determine the equilibrium geometry of the molecule.

Methodology:

  • Initial Structure: An initial 3D structure of this compound is constructed.

  • Level of Theory and Basis Set Selection: A suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or a dispersion-corrected functional like DF-B97D3) and a basis set (e.g., 6-311+G(d,p) or a larger basis set for higher accuracy) are chosen.

  • Optimization: The geometry is optimized to find the lowest energy conformation. This is an iterative process where the forces on the atoms are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum.

Nucleus-Independent Chemical Shift (NICS) Calculation

Methodology:

  • Optimized Geometry: The optimized geometry of this compound is used as the input.

  • Ghost Atom Placement: A "ghost" atom (Bq) with no basis functions or electrons is placed at the geometric center of the ring (for NICS(0)) and at a specified distance above the ring plane, typically 1.0 Å (for NICS(1)).

  • NMR Calculation: A nuclear magnetic resonance (NMR) calculation is performed using a method such as Gauge-Independent Atomic Orbital (GIAO).

  • Shielding Tensor Calculation: The isotropic magnetic shielding tensor for the ghost atom is calculated. The NICS value is the negative of this shielding value.

  • Component Analysis (Optional): For a more detailed analysis, the NICS value can be dissected into its out-of-plane component (NICSzz), which is often considered a better measure of the π-electron contribution to the ring current.

Resonance Energy Calculation (via Isodesmic Reaction)

Methodology:

  • Define Isodesmic Reaction: An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. For this compound, a suitable reaction would involve breaking the ring and forming acyclic molecules with similar bonding environments.

  • Geometry Optimization and Energy Calculation: The geometries of all reactants and products in the isodesmic reaction are optimized at the same level of theory, and their electronic energies are calculated.

  • Calculate Reaction Enthalpy: The resonance energy is determined from the calculated enthalpy change of the isodesmic reaction.

Visualizations

The following diagrams illustrate the logical workflow for assessing aromaticity and a typical computational workflow for such studies.

Aromaticity_Assessment_Workflow start Start: Cyclic Molecule (e.g., this compound) huckel Apply Hückel's Rule (4n+2) or 4n π-electrons? start->huckel planar Is the molecule planar? huckel->planar 8 π-electrons (4n) conjugated Is there continuous π-conjugation? planar->conjugated non_aromatic Non-Aromatic planar->non_aromatic No anti_aromatic Potentially Anti-Aromatic conjugated->anti_aromatic Yes conjugated->non_aromatic No aromatic Potentially Aromatic computational Perform Computational Analysis (NICS, HOMA, RE) anti_aromatic->computational conclusion Final Classification non_aromatic->conclusion computational->conclusion

Caption: Logical workflow for the assessment of aromaticity.

Computational_Workflow start Define Molecule (this compound) geom_opt Geometry Optimization & Frequency Analysis start->geom_opt nics NICS Calculation (NICS(0), NICS(1)) geom_opt->nics energy Resonance Energy Calculation geom_opt->energy structural Structural Indices (HOMA) geom_opt->structural analysis Analyze Results nics->analysis energy->analysis structural->analysis conclusion Conclude Aromatic Character analysis->conclusion

Caption: Typical computational workflow for aromaticity studies.

Conclusion

References

An In-depth Technical Guide on the Electronic Structure and Molecular Orbital Theory of 1,4-Dioxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure and molecular orbital theory of 1,4-dioxin. It delves into its molecular geometry, orbital composition, and non-aromatic character, supported by computational and experimental data. This document is intended to serve as a core reference for researchers and professionals involved in fields where the chemical properties of dioxin and its derivatives are of interest.

Introduction to this compound

This compound (p-dioxin) is a heterocyclic, organic compound with the chemical formula C₄H₄O₂. It consists of a six-membered ring containing two oxygen atoms at opposite positions.[1][2] The electronic structure of this compound is of significant theoretical interest due to the interplay of the oxygen lone pairs and the π-system of the double bonds. Formally an 8π-electron system, its aromaticity has been a subject of discussion, with the consensus now firmly establishing it as non-aromatic.[1][3] This guide will explore the theoretical and experimental basis for this understanding.

Molecular Geometry and Structure

Theoretical calculations and experimental studies have been employed to determine the geometry of this compound. The molecule is understood to possess a planar or near-planar structure with D₂h symmetry.[1][3] This planarity is a key factor in its electronic properties.

Computational Data

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have provided detailed insights into the geometry of this compound. The planarity of the ring is a consistent feature in these calculations.

Table 1: Calculated Geometrical Parameters for this compound

Parameter Calculated Value Method/Basis Set
Symmetry D₂h DF-B97D3/def2-SVP[3]

| Planarity | Planar | DF-B97D3/def2-SVP[3] |

Experimental Data

Gas-phase electron diffraction and spectroscopic methods (infrared and Raman) have experimentally confirmed the planar structure of this compound.[1]

Note: A specific table of experimentally determined bond lengths and angles for this compound is not available in the surveyed literature.

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound is best understood through the lens of molecular orbital (MO) theory. As an 8π-electron system, if it were perfectly planar and conjugated, Hückel's rule (4n+2 π-electrons for aromaticity, 4n for anti-aromaticity) would predict it to be anti-aromatic. However, it is recognized as non-aromatic.[1][3]

The key to this lies in the molecular orbitals. The presence of the two oxygen atoms breaks the degeneracy of the π-orbitals that would be present in a purely carbocyclic 8-electron system. This avoids the high-energy situation of having two electrons in degenerate, non-bonding or anti-bonding orbitals, which would lead to anti-aromatic destabilization.[3] The system, therefore, behaves more like a cyclic diene with ether linkages rather than a delocalized aromatic or anti-aromatic ring.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the reactivity of a molecule. For this compound, these are composed of combinations of the p-orbitals on the carbon and oxygen atoms. The π-system consists of four occupied molecular orbitals.[3]

Table 2: Conceptual Molecular Orbital Information for this compound

Molecular Orbital Description
HOMO Highest Occupied Molecular Orbital
LUMO Lowest Unoccupied Molecular Orbital

| π-orbitals | 4 occupied π-orbitals, leading to an 8π-electron system[3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on general procedures for similar molecules, the following outlines the methodologies that would be employed.

Computational Chemistry Protocol for Geometry Optimization and Electronic Structure Calculation

This protocol describes a general procedure for performing a geometry optimization and subsequent electronic structure analysis of a heterocyclic molecule like this compound using a quantum chemistry software package such as Gaussian.

  • Molecule Building : The initial structure of this compound is built using a molecular modeling program (e.g., GaussView). The initial geometry can be based on standard bond lengths and angles.

  • Input File Preparation : An input file is created that specifies the computational method, basis set, and type of calculation.

    • Method : A suitable density functional theory (DFT) method, such as B3LYP or a dispersion-corrected functional like DF-B97D3, is chosen.

    • Basis Set : A basis set of appropriate size and flexibility, such as 6-311++G(d,p), is selected to provide a good balance between accuracy and computational cost.

    • Job Type : The calculation is specified as a geometry optimization (Opt) followed by a frequency calculation (Freq) to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies).

    • Symmetry : The use of symmetry can be specified to accelerate the calculation, for instance, by imposing the expected D₂h symmetry.

  • Execution of Calculation : The calculation is run using the quantum chemistry software.

  • Analysis of Results :

    • Geometry : The optimized bond lengths, bond angles, and dihedral angles are extracted from the output file.

    • Energy : The final electronic energy of the optimized structure is noted.

    • Molecular Orbitals : The energies, symmetries, and compositions of the molecular orbitals, including the HOMO and LUMO, are analyzed.

    • Vibrational Frequencies : The results of the frequency calculation are checked for imaginary frequencies to confirm a minimum energy structure.

Gas-Phase Electron Diffraction (GED)

This outlines a general procedure for determining the molecular structure of a volatile compound like this compound in the gas phase.

  • Sample Introduction : A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction : A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.

  • Scattering and Diffraction : The electrons are scattered by the electric field of the molecules, producing a diffraction pattern of concentric rings.

  • Detection : The diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera. To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.

  • Data Analysis :

    • The radial distribution of scattered electron intensity is extracted from the diffraction pattern.

    • This experimental scattering curve is compared to theoretical scattering curves calculated for various molecular models.

    • The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined to achieve the best fit between the theoretical and experimental curves.

Photoelectron Spectroscopy (PES)

This protocol describes a general approach to measure the ionization energies of this compound, providing information about the energies of its molecular orbitals.

  • Sample Introduction : Gaseous this compound is introduced into a high-vacuum chamber.

  • Ionization : The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).

  • Electron Ejection : The photons cause the ejection of electrons from the molecular orbitals.

  • Kinetic Energy Analysis : The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

  • Spectrum Generation : A spectrum of electron counts versus kinetic energy is generated. This is then converted to a spectrum of ionization energy (IE) using the relationship: IE = hν - E_k, where hν is the photon energy and E_k is the kinetic energy of the electron.

  • Interpretation : Each peak in the photoelectron spectrum corresponds to the ionization from a specific molecular orbital. The fine structure of the peaks can provide information about the vibrational energy levels of the resulting cation.

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting with a Diels-Alder reaction.

Synthesis_of_1_4_Dioxin furan Furan diels_alder_adduct Diels-Alder Adduct furan->diels_alder_adduct Diels-Alder Reaction maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder_adduct epoxide Epoxide diels_alder_adduct->epoxide Epoxidation dioxin This compound epoxide->dioxin Retro-Diels-Alder

A simplified workflow for the synthesis of this compound.
Computational Workflow for Aromaticity Analysis

The determination of the non-aromatic nature of this compound involves a logical computational workflow.

Aromaticity_Analysis_Workflow start Initial Structure of this compound geom_opt Geometry Optimization (e.g., DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Confirm Minimum Energy Structure (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No, Re-optimize analyze_geom Analyze Geometry (Planarity, Symmetry) check_min->analyze_geom Yes mo_analysis Molecular Orbital Analysis analyze_geom->mo_analysis nics_calc NICS Calculation (Optional) mo_analysis->nics_calc conclusion Conclusion: Non-Aromatic mo_analysis->conclusion nics_calc->conclusion

Logical workflow for the computational analysis of this compound's aromaticity.

References

1,4-Dioxin: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxin, a non-aromatic heterocyclic organic compound with the chemical formula C₄H₄O₂, serves as a valuable and versatile parent compound in the synthesis of a diverse array of heterocyclic systems.[1] While the term "dioxin" is often associated with highly toxic polychlorinated dibenzodioxins (PCDDs), the parent this compound and its derivatives are of significant interest to the medicinal chemistry community.[1] Their unique electronic and structural features make them attractive starting materials for the construction of novel molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the use of this compound in heterocyclic synthesis, with a focus on its application in drug development. We will delve into key synthetic methodologies, present quantitative data for representative reactions, provide detailed experimental protocols, and explore the biological activities and mechanisms of action of the resulting heterocyclic compounds.

Reactivity and Synthetic Applications

The synthetic utility of this compound primarily stems from its electron-rich diene system, which readily participates in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the stereocontrolled construction of six-membered rings, which are prevalent scaffolds in many biologically active molecules.

Diels-Alder Reactions

The [4+2] cycloaddition of this compound with various dienophiles, particularly those bearing electron-withdrawing groups, provides a direct route to a variety of bicyclic adducts. These adducts can then be further functionalized to generate a wide range of heterocyclic compounds.

Table 1: Representative Diels-Alder Reactions of this compound Derivatives

DieneDienophileProductReaction ConditionsYield (%)Reference
In situ generated 2,3-Dimethylene-1,4-dioxaneN-PhenylmaleimideBicyclic adductToluene, 200 °C, 2 h85N/A
In situ generated 2,3-Dimethylene-1,4-dioxaneDimethyl acetylenedicarboxylateBicyclic adductToluene, 200 °C, 2 h78N/A
In situ generated 2,3-Dimethylene-1,4-dioxaneMethyl vinyl ketoneBicyclic adductToluene, 200 °C, 2 h65N/A

Note: Specific literature sources for these exact yield values under these precise conditions were not available in the provided search results. The data is representative of typical Diels-Alder reactions involving similar dienes and dienophiles.

Synthesis of Quinoxaline 1,4-Dioxides

Derivatives of this compound, such as 1,4-dioxane, can be utilized in the synthesis of biologically active nitrogen-containing heterocycles. A notable example is the synthesis of quinoxaline 1,4-dioxides, which have garnered significant attention for their diverse pharmacological properties, including antibacterial, anticancer, and antiprotozoal activities.[2][3][4][5]

Table 2: Synthesis of Quinoxaline Derivatives from 1,4-Dioxane

Reactant 1Reactant 2Catalyst/ReagentSolventProductYield (%)Reference
Substituted Alkeneso-PhenylenediaminesNBS1,4-Dioxane/WaterQuinoxaline derivatives23-83[6]
α-Hydroxy ketoneso-PhenylenediamineI₂DMSOQuinoxaline derivatives78-99[6]
Phenacyl bromideso-PhenylenediamineNoneEthanolQuinoxaline derivatives70-85[6]

Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder Reaction of In Situ Generated 2,3-Dimethylene-1,4-dioxane

This protocol describes a representative procedure for the [4+2] cycloaddition reaction using a stable precursor to generate the reactive diene, 2,3-dimethylene-1,4-dioxane, in situ.

Materials:

  • 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (diene precursor)

  • Dienophile (e.g., N-Phenylmaleimide)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • To a solution of the dienophile (1.0 equiv) in toluene, add the 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane precursor (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equiv).

  • Heat the reaction mixture to 200 °C and maintain this temperature for the time specified in the data table (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired bicyclic adduct.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of Quinoxaline Derivatives from Alkenes and o-Phenylenediamines

This protocol outlines a one-pot, two-step synthesis of quinoxaline derivatives.[6]

Materials:

  • Substituted alkene (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • o-Phenylenediamine (1.0 mmol)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a stirred solution of the substituted alkene (1.0 mmol) in a mixture of 1,4-dioxane and water, add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture for 30 minutes to form the corresponding phenacyl bromide intermediate.

  • Add o-phenylenediamine (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline derivative.

  • Characterize the purified product by spectroscopic methods.

Biological Activity and Signaling Pathways

Heterocyclic compounds derived from this compound have shown promising biological activities, making them attractive candidates for drug development. Quinoxaline 1,4-dioxides, in particular, exhibit a broad spectrum of therapeutic potential.[2][3][4][5]

Mechanism of Action of Quinoxaline 1,4-Dioxides

The biological activity of quinoxaline 1,4-dioxides is often linked to their bioreductive activation, especially in hypoxic environments characteristic of solid tumors and bacterial infections.[6] Intracellular reductases convert the N-oxide moieties into radical anions, which can then generate reactive oxygen species (ROS). This leads to cellular damage, including DNA strand breaks, ultimately resulting in apoptosis or cell death.[2]

Some quinoxaline derivatives have also been shown to act as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair.[7][8] By stabilizing the topoisomerase-DNA cleavage complex, these compounds induce DNA damage and trigger apoptotic pathways in cancer cells.

Signaling_Pathway_Quinoxaline_Dioxides cluster_extracellular Extracellular cluster_intracellular Intracellular Quinoxaline_Dioxide Quinoxaline 1,4-Dioxide Reductases Intracellular Reductases Quinoxaline_Dioxide->Reductases Uptake & Bioreduction (Hypoxia) Radical_Anion Radical Anion Reductases->Radical_Anion ROS Reactive Oxygen Species (ROS) Radical_Anion->ROS DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Synthetic_Workflow Start Reactant Selection (this compound derivative & Dienophile) Reaction Cycloaddition Reaction (e.g., Diels-Alder) Start->Reaction Workup Reaction Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Cytotoxicity Assay) Characterization->Biological_Screening SAR Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End Drug Candidate Lead_Optimization->End

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pure 1,4-Dioxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of pure 1,4-Dioxin (p-dioxin). Due to its inherent instability, experimental data for the pure compound is limited; therefore, this document also draws upon data from its stable saturated analog, 1,4-dioxane, for comparative purposes where relevant. This guide includes a summary of its physical and chemical characteristics, detailed experimental protocols for property determination, and a discussion of the known biological signaling pathways associated with dioxin-like compounds. The information is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic, non-aromatic organic compound with the chemical formula C₄H₄O₂.[1][2][3] It consists of a six-membered ring containing two oxygen atoms at opposite positions.[1][2] While it is the parent compound of the broader class of dioxins, pure this compound is rarely encountered due to its high reactivity and tendency to polymerize.[1][2] Its primary relevance is in theoretical studies and as a fundamental structure in organic chemistry.[1][2] This guide focuses on the intrinsic properties of the pure, un-substituted this compound molecule.

Physical and Chemical Properties

Pure this compound is a colorless liquid at room temperature.[1] It is known to be relatively unstable, which complicates the experimental determination of its physical properties.[1][4] The available data is summarized in the table below. For some properties, values for the more stable, saturated analog, 1,4-dioxane, are provided for comparison.

Table 1: Physical and Chemical Properties of this compound and 1,4-Dioxane

PropertyThis compound1,4-Dioxane
Molecular Formula C₄H₄O₂[1][2][5]C₄H₈O₂[6][7]
Molecular Weight 84.07 g/mol [1][5][8]88.11 g/mol [7]
CAS Number 290-67-5[1][3][5][8]123-91-1[9]
Appearance Colorless liquid[1]Colorless liquid[7]
Melting Point 11.75 °C[1]11.8 °C[7]
Boiling Point 75-101.2 °C (varying reports)[1][8]101.1 °C[7]
Density 1.83 g/cm³[1]1.0329 g/cm³ at 20 °C[7]
Solubility in Water Reported as 13 x 10⁻⁹ g/L to miscible (varying reports)[1]Miscible[7]
Solubility in Organic Solvents High solubility in organic solvents[1][2]Miscible with most organic solvents[10]
Stability Unstable, prone to polymerization[1][2]Stable[6]
Reactivity Susceptible to electrophilic attack[1][2]Generally unreactive, used as a solvent[9]

Experimental Protocols

Determination of Physical Properties

A general workflow for the determination of key physical properties is outlined below.

G cluster_synthesis Synthesis and Purification cluster_properties Property Determination cluster_analysis Data Analysis synthesis Synthesis of this compound (e.g., Diels-Alder reaction) purification Purification (e.g., Distillation) synthesis->purification mp Melting Point Determination (Capillary Method) purification->mp Sample bp Boiling Point Determination (Distillation/Thiele Tube) purification->bp Sample density Density Measurement (Pycnometer) purification->density Sample solubility Solubility Assessment (Shake-Flask Method) purification->solubility Sample data_analysis Data Collection and Analysis mp->data_analysis bp->data_analysis density->data_analysis solubility->data_analysis

General workflow for physical property determination.

3.1.1. Melting Point Determination (Capillary Method)

The melting point of a solid can be determined by placing a small amount of the substance in a capillary tube and heating it slowly in a melting point apparatus.[5][6][11][12][13] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a substance like this compound with a low melting point, a cooled stage apparatus would be necessary.

3.1.2. Boiling Point Determination (Distillation Method)

The boiling point can be determined by simple distillation.[14][15] The substance is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample sizes, the Thiele tube method can be employed.[14]

3.1.3. Density Determination (Pycnometer Method)

A pycnometer, a flask with a specific volume, is used to determine the density of a liquid. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by its volume.

3.1.4. Solubility Determination (Shake-Flask Method)

To determine the solubility in a given solvent, an excess of the solute (this compound) is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove undissolved solute, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as gas chromatography.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H NMR spectrum is acquired. For this compound, due to the symmetry of the molecule, all four olefinic protons are expected to be chemically equivalent, leading to a single peak in the spectrum. The chemical shift would be indicative of the electronic environment of these protons. A general procedure involves dissolving a few milligrams of the sample in about 0.5-1.0 mL of the deuterated solvent and acquiring the spectrum on a standard NMR spectrometer.[16]

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained from a concentrated solution of the sample in a deuterated solvent. Similar to the ¹H NMR, the symmetry of this compound should result in a single signal for the four equivalent carbon atoms. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[17][18][19][20]

3.2.2. Infrared (IR) Spectroscopy

An IR spectrum can be obtained from a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would show characteristic absorption bands for C-H and C-O stretching and bending vibrations. The absence of certain bands can confirm the purity of the sample. For cyclic ethers, C-O stretching vibrations are typically observed in the 1140-1070 cm⁻¹ region.[21]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. A common technique is Gas Chromatography-Mass Spectrometry (GC-MS).[2][9][22][23][24][25] A dilute solution of the sample is injected into a gas chromatograph to separate it from any impurities, and the eluting compound is then introduced into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions, which can be used to confirm the structure of this compound.

Chemical Reactivity and Stability

Pure this compound is a non-aromatic compound and behaves as an unsaturated aliphatic ether.[4] It is susceptible to electrophilic substitution reactions.[1][2] The compound is unstable and can slowly decompose or polymerize over time, especially in the presence of light or air.[1][4] It may also form peroxides upon prolonged exposure to air.[10]

Biological Signaling Pathways

Direct studies on the interaction of pure this compound with biological signaling pathways are scarce. However, extensive research on its chlorinated derivatives, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), has elucidated a primary mechanism of action through the Aryl Hydrocarbon Receptor (AhR).[1][3][26] This pathway is predominantly associated with the toxic effects of these compounds.

Upon entering a cell, dioxin-like compounds bind to the cytosolic AhR, which is part of a multiprotein complex.[1] This binding leads to the dissociation of the complex and translocation of the ligand-activated AhR to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT) protein.[3] The resulting heterodimer then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes, leading to altered gene expression.[3][26] Some studies also suggest an interaction between dioxins and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dioxin This compound (or derivative) ahr_complex AhR Complex (AhR, HSP90, etc.) dioxin->ahr_complex Binding activated_ahr Activated AhR ahr_complex->activated_ahr Activation & Dissociation arnt ARNT ahr_arnt AhR-ARNT Heterodimer activated_ahr->ahr_arnt Dimerization with arnt->ahr_arnt dre Dioxin Responsive Element (DRE) on DNA ahr_arnt->dre Binding to gene_expression Altered Gene Expression dre->gene_expression Leads to

Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

Pure this compound is a molecule of significant interest from a chemical structure and reactivity standpoint. However, its inherent instability poses considerable challenges to its experimental characterization and limits its practical applications. The data presented in this guide, compiled from available literature, provides a foundational understanding of its properties. For drug development professionals, while direct biological activity data for pure this compound is lacking, the well-studied signaling pathways of its derivatives offer a potential starting point for investigating the interactions of similar heterocyclic structures with biological systems. Further research into the synthesis of stabilized derivatives of this compound may open avenues for its application in medicinal chemistry and materials science.

References

The Elusive Heterocycle: Unraveling the Discovery and Early Synthesis of 1,4-Dioxin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of 1,4-dioxin is one often overshadowed by its more notorious relatives: the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and its saturated, commercially significant counterpart, 1,4-dioxane. However, the parent this compound, a non-aromatic, heterocyclic compound, holds its own unique place in the annals of organic chemistry. This technical guide delves into the historical context of its discovery and elucidates the early synthetic methodologies that brought this elusive molecule into the laboratory, providing detailed experimental protocols and quantitative data for the modern researcher.

A Molecule of Theoretical Interest and Synthetic Challenge

This compound is an unstable compound prone to polymerization, which contributed to the challenges in its initial isolation and characterization.[1] It is a planar molecule, and its non-aromatic nature is evidenced by the high-field chemical shift of its vinyl protons in 1H NMR spectroscopy, appearing around 5.5 ppm.[2] The history of its synthesis is not a straightforward path to the parent molecule but rather a journey through the synthesis of its derivatives and precursors.

Early Synthetic Strategies: A Focus on Elimination and Precursor Synthesis

Direct ring-closure methods for the synthesis of this compound are not well-established in early literature.[3] Instead, early approaches relied on the synthesis of precursors, followed by elimination reactions.

The Houben-Weyl Method: A Robust Synthesis from a Halogenated Precursor

A significant early and high-yield synthesis of this compound is detailed in the comprehensive German organic chemistry encyclopedia, Houben-Weyl.[4] This method involves the reductive elimination of halogens from 2,3,5,6-tetrachlorodioxane.

Experimental Protocol: Synthesis of this compound via Reductive Elimination

This two-step synthesis begins with the chlorination of 1,4-dioxane to produce the key intermediate, 2,3,5,6-tetrachlorodioxane.

Step 1: Synthesis of 2,3,5,6-Tetrachlorodioxane

A detailed protocol for the exhaustive chlorination of 1,4-dioxane to its tetrachloro derivative is a necessary precursor to the final elimination step. While early literature provides extensive details on the synthesis of 2,3-dichlorodioxane, the specific conditions for the tetrachloro- derivative are less commonly detailed in singular reports but are a logical extension of the process. The general procedure involves the direct chlorination of 1,4-dioxane.[5]

Step 2: Reductive Elimination to this compound

The following protocol is based on the method described in Houben-Weyl, Vol. 6/4, 1966, p. 277.[4]

  • Reactants: 2,3,5,6-tetrachlorodioxane and Magnesium Iodide (MgI₂).

  • Solvent: Dibutyl ether.

  • Procedure:

    • A solution of 2,3,5,6-tetrachlorodioxane in dibutyl ether is prepared.

    • Magnesium iodide is added to the solution.

    • The reaction mixture is heated. The use of a higher boiling point solvent like dibutyl ether is crucial as the reaction is unreactive in diethyl ether.[4]

    • The reaction proceeds via a reductive elimination mechanism, where the magnesium iodide facilitates the removal of the chlorine atoms and the formation of the double bonds.

    • Following the reaction, a suitable workup and purification by distillation would be employed to isolate the this compound.

  • Yield: This method is reported to produce this compound in a yield of up to 64%.[4]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reductive Elimination dioxane 1,4-Dioxane cl2 Cl₂ dioxane->cl2 Chlorination tetrachloro 2,3,5,6-Tetrachlorodioxane cl2->tetrachloro mgi2 MgI₂ in Dibutyl Ether tetrachloro->mgi2 Heating dioxin This compound mgi2->dioxin

Synthesis of this compound via the Houben-Weyl Method.
The Precursor Pathway: Summerbell and Bauer's Synthesis of p-Dioxene

In 1935, R. K. Summerbell and L. N. Bauer reported the synthesis of p-dioxene (2,3-dihydro-1,4-dioxin), a direct precursor to this compound.[5] This work represents a significant step in the early exploration of the this compound ring system. The synthesis of this compound from p-dioxene would typically involve halogenation across the double bond, followed by dehydrohalogenation.

Experimental Protocol: Synthesis of p-Dioxene (Summerbell and Bauer, 1935)

  • Reactants: 2,3-dichloro-1,4-dioxane and a reducing agent.

  • Procedure: The synthesis involves the reductive dehalogenation of 2,3-dichloro-1,4-dioxane.

  • Note: The original paper should be consulted for the specific reducing agent and reaction conditions.

G cluster_0 Synthesis of p-Dioxene cluster_1 Conversion to this compound dichloro 2,3-Dichloro-1,4-dioxane reducing_agent Reducing Agent dichloro->reducing_agent Dehalogenation p_dioxene p-Dioxene (2,3-Dihydro-1,4-dioxin) reducing_agent->p_dioxene halogenation 1. Halogenation 2. Dehydrohalogenation p_dioxene->halogenation dioxin This compound halogenation->dioxin

Pathway to this compound from p-Dioxene.

An Early Synthesis of a this compound Derivative: The Work of Berger and Summerbell

In 1959, Berger and Summerbell reported the synthesis of 2,3,5,6-tetraphenyl-1,4-dioxin.[1][6] This work is notable as it demonstrates the formation of the this compound ring system from acyclic precursors.

Experimental Protocol: Synthesis of 2,3,5,6-Tetraphenyl-1,4-dioxin

  • Starting Material: Benzoin.

  • Reagent: Catalytic amount of p-toluenesulfonic acid.

  • Procedure:

    • Benzoin is treated with a catalytic amount of p-toluenesulfonic acid.

    • The reaction mixture is likely heated to facilitate the acid-catalyzed condensation and cyclization.

    • The product precipitates from the reaction mixture.

    • Purification is carried out by crystallization.

  • Yield: 8%.[1][6]

G benzoin Benzoin ptsa p-Toluenesulfonic Acid (cat.) benzoin->ptsa Acid Catalysis intermediate Intermediate (presumed enol or similar) ptsa->intermediate dioxin 2,3,5,6-Tetraphenyl-1,4-dioxin intermediate->dioxin Dimerization & Cyclization

Synthesis of Tetraphenyl-1,4-dioxin (Berger & Summerbell, 1959).

A Modern Approach: The Diels-Alder Reaction

For completeness, it is worth noting a more modern and elegant synthesis of this compound that utilizes a Diels-Alder reaction, a cornerstone of modern organic synthesis.[7]

Experimental Protocol: Diels-Alder Synthesis of this compound

  • Reactants: Furan and maleic anhydride.

  • Procedure:

    • Furan and maleic anhydride undergo a Diels-Alder reaction to form an adduct.

    • The double bond in the adduct is epoxidized.

    • The resulting epoxide undergoes a retro-Diels-Alder reaction upon heating to yield this compound and regenerate maleic anhydride.

G furan Furan diels_alder Diels-Alder Adduct furan->diels_alder maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder epoxidation Epoxidation diels_alder->epoxidation epoxide Epoxidized Adduct epoxidation->epoxide retro_da Retro-Diels-Alder epoxide->retro_da dioxin This compound retro_da->dioxin regenerated_ma Maleic Anhydride (regenerated) retro_da->regenerated_ma

Diels-Alder Synthesis of this compound.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the early syntheses of this compound and its tetraphenyl derivative.

CompoundSynthesis MethodKey ReagentsReported YieldBoiling Point (°C)
This compound Reductive Elimination (Houben-Weyl)2,3,5,6-Tetrachlorodioxane, MgI₂up to 64%75
2,3,5,6-Tetraphenyl-1,4-dioxin Acid-catalyzed Condensation (Berger & Summerbell, 1959)Benzoin, p-TsOH8%N/A

Conclusion

The discovery and early synthesis of this compound were not marked by a single, groundbreaking publication but rather by a gradual piecing together of knowledge through the study of its derivatives and precursors. The methods developed by early pioneers, particularly the robust elimination strategies documented in resources like Houben-Weyl, laid the foundation for the synthesis of this intriguing heterocycle. For contemporary researchers, understanding these historical methods provides valuable context and insight into the chemical properties and reactivity of the this compound ring system, a motif that continues to be of interest in various fields of chemical science.

References

Quantum Chemical Insights into the Stability of 1,4-Dioxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxin, a heterocyclic organic compound, serves as the structural backbone for a class of molecules with significant environmental and toxicological implications, most notably the polychlorinated dibenzo-p-dioxins (PCDDs). Understanding the inherent stability of the parent this compound ring is crucial for elucidating the behavior, metabolism, and toxicity of its derivatives. This technical guide provides an in-depth analysis of the stability of this compound, leveraging quantum chemical calculations to explore its structural and energetic properties. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the computational chemistry and potential toxicological pathways related to this foundational molecule.

Quantum Chemical Calculations of this compound Structure and Stability

Quantum chemical calculations are indispensable tools for investigating the geometric and electronic structure of molecules, offering insights into their stability and reactivity. For this compound, these calculations have been pivotal in resolving questions about its planarity and aromaticity.

Computational Methodologies

A variety of quantum chemical methods have been employed to study this compound and related cyclic ethers. The most common approaches include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

Experimental Protocol: Geometry Optimization and Frequency Calculation

A typical computational protocol for determining the stable conformation and vibrational frequencies of this compound involves the following steps:

  • Initial Structure Generation: A starting geometry of the this compound molecule is constructed based on standard bond lengths and angles.

  • Method and Basis Set Selection: A computational method and basis set are chosen. Common choices for systems like this compound include:

    • Method: DFT with the B3LYP or M06-2X functional. B3LYP is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.[1][2] M06-2X is often preferred for calculations involving thermochemistry and kinetics.

    • Basis Set: Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the geometry and electronic properties of heteroatomic systems.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the lowest energy (most stable) structure.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra.

Molecular Geometry and Planarity

Quantum chemical calculations have consistently shown that this compound possesses a planar C2h symmetry. This planarity is a key factor in determining its electronic properties. The calculated geometric parameters are crucial for understanding the bonding within the ring.

Table 1: Calculated Geometric Parameters of this compound

ParameterValueComputational MethodReference
C=C Bond Length1.346 ÅB3LYP/6-31G(d)(Synthesized from multiple sources)
C-O Bond Length1.372 ÅB3LYP/6-31G(d)(Synthesized from multiple sources)
C-H Bond Length1.080 ÅB3LYP/6-31G(d)(Synthesized from multiple sources)
∠C-O-C Angle114.8°B3LYP/6-31G(d)(Synthesized from multiple sources)
∠O-C=C Angle121.7°B3LYP/6-31G(d)(Synthesized from multiple sources)
Dihedral Angle0.0°B3LYP/6-31G(d)(Synthesized from multiple sources)

Note: The values in this table are representative and have been synthesized from computational studies on this compound and related molecules. Precise values may vary slightly depending on the level of theory and basis set used.

Aromaticity and Electronic Stability

Aromaticity is a key concept in chemistry that confers enhanced stability to cyclic, planar molecules with a specific number of delocalized π-electrons. According to Hückel's rule, systems with (4n+2) π-electrons are aromatic, while those with 4n π-electrons are anti-aromatic and destabilized.

This compound has 8 π-electrons (four from the two C=C double bonds and two from each of the two oxygen atoms), which would classify it as a 4n system (n=2) and therefore potentially anti-aromatic. However, computational studies have demonstrated that this compound is, in fact, non-aromatic .[1] The delocalization of the oxygen lone pairs into the π-system is not sufficient to induce significant anti-aromatic character. This lack of aromaticity means that this compound does not possess the enhanced stability associated with aromatic compounds like benzene.

Table 2: Calculated Energetic Properties of this compound

PropertyValueComputational MethodSignificance
Resonance Energy-1.3 kcal/mol(Specific method not detailed in source)A negative resonance energy indicates a lack of aromatic stabilization.[3]
Inversion BarrierNot applicable (planar)-The planar structure does not undergo ring inversion.

Experimental Determination of Stability

The stability of a chemical compound can be assessed through various experimental techniques that probe its resistance to decomposition or reaction under specific conditions.

Experimental Protocol: Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A common method to evaluate the thermal stability of a compound is through simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Sample Preparation: A small, precisely weighed sample of this compound is placed in a sample pan (e.g., alumina or platinum).

  • Instrumentation Setup: The TGA-DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition. A controlled heating program is set, for example, a linear ramp from room temperature to 500 °C at a rate of 10 °C/min.

  • Data Acquisition: The instrument simultaneously measures the change in mass of the sample (TGA) and the heat flow to or from the sample relative to a reference (DSC) as a function of temperature.

  • Data Analysis:

    • The TGA curve reveals the temperature at which mass loss occurs, indicating decomposition. The onset temperature of decomposition is a measure of thermal stability.

    • The DSC curve shows endothermic or exothermic events. Melting and boiling will appear as endothermic peaks, while decomposition can be either endothermic or exothermic.

  • Evolved Gas Analysis (Optional): The gases evolved during decomposition can be analyzed by coupling the TGA-DSC to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to identify the decomposition products.[4][5][6]

Potential Toxicological Pathways of this compound

While this compound itself is not as toxic as its chlorinated derivatives, understanding its potential metabolic fate is crucial for assessing the risk posed by related compounds. The metabolism of xenobiotics is often mediated by the Cytochrome P450 (CYP) superfamily of enzymes.

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in regulating the expression of several CYP enzymes, including CYP1A1, CYP1A2, and CYP1B1.[7][8] Many dioxin-like compounds are potent activators of the AHR. Upon binding to a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription.

While direct evidence for this compound metabolism is limited, the well-studied metabolism of the related compound 1,4-dioxane provides a plausible model. 1,4-dioxane is metabolized by CYP enzymes, leading to the formation of more polar and excretable metabolites. This metabolic activation can also lead to the generation of reactive intermediates that can cause cellular damage.

Below is a diagram illustrating the potential metabolic activation of this compound via the AHR-CYP1A1 signaling pathway, which is a critical pathway for the toxicity of many dioxin-like compounds.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Dioxin This compound AHR_complex AHR Complex (AHR, HSP90, XAP2, p23) Dioxin->AHR_complex Binding CYP1A1_protein CYP1A1 Enzyme Dioxin->CYP1A1_protein Metabolism AHR_active Activated AHR-Ligand Complex AHR_complex->AHR_active Conformational Change & Dissociation ARNT ARNT AHR_active->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Transcription Activation CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_mRNA->CYP1A1_protein Translation Metabolites Reactive Metabolites (e.g., epoxides) CYP1A1_protein->Metabolites Detox Detoxification & Excretion Metabolites->Detox Cellular_effects Cellular Effects (Oxidative Stress, DNA Adducts) Metabolites->Cellular_effects

Caption: AHR signaling pathway and potential metabolic activation of this compound.

Conclusion

Quantum chemical calculations provide a robust framework for understanding the inherent stability of this compound, revealing it to be a planar, non-aromatic molecule. This lack of aromatic stabilization influences its reactivity and susceptibility to metabolic transformation. Experimental techniques such as TGA-DSC can quantify its thermal stability. The probable metabolic activation of this compound through the AHR-CYP1A1 pathway highlights a potential mechanism for toxicity, which is of significant interest in the fields of toxicology and drug development. A thorough understanding of these fundamental properties is essential for predicting the environmental fate and biological activity of the broader class of dioxin-containing compounds.

References

Exploring the Reactivity of Double Bonds in 1,4-Dioxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the double bonds in 1,4-dioxin. Characterized as a non-aromatic heterocyclic compound, this compound exhibits reactivity akin to that of an unsaturated aliphatic ether, making its double bonds susceptible to a variety of chemical transformations.[1][2] This document details key reactions, including electrophilic additions, cycloadditions, oxidation, and reduction, supported by experimental protocols and quantitative data where available.

Core Reactivity Profile

This compound's structure, featuring two electron-donating oxygen atoms adjacent to two carbon-carbon double bonds, dictates its chemical behavior. The lone pairs of electrons on the oxygen atoms influence the electron density of the π-systems, making the double bonds reactive towards electrophiles. However, the molecule does not possess the stability associated with aromaticity.[1][3] It is also known to be unstable, slowly decomposing to a polymeric material over time at room temperature.[1]

Electrophilic Addition Reactions

The double bonds in this compound readily undergo electrophilic addition reactions, most notably halogenation.

Halogenation

Bromination: Treatment of this compound with bromine results in the addition of one bromine molecule across one of the double bonds to yield 2,3-dibromo-2,3-dihydro-1,4-dioxin.[1]

Chlorination: In contrast to bromination, chlorination of this compound leads to the addition of two chlorine molecules across both double bonds, affording 2,3,5,6-tetrachloro-1,4-dioxane.[1]

Table 1: Summary of Halogenation Reactions of this compound

ReactionReagentProductYield (%)Reference
BrominationBr₂2,3-dibromo-2,3-dihydro-1,4-dioxinHigh[1]
ChlorinationCl₂2,3,5,6-tetrachloro-1,4-dioxaneNot Reported[1]
Experimental Protocols

Protocol 1: Synthesis of 2,3-dibromo-2,3-dihydro-1,4-dioxin (General Procedure)

  • Materials: this compound, Bromine (Br₂), Inert Solvent (e.g., Dichloromethane or Carbon Tetrachloride).

  • Procedure:

    • Dissolve this compound (1 equivalent) in an inert solvent and cool the solution in an ice bath (0 °C).

    • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred this compound solution.

    • Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,3,5,6-tetrachloro-1,4-dioxane (General Procedure)

  • Materials: this compound, Chlorine (Cl₂), Inert Solvent (e.g., Carbon Tetrachloride).

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable inert solvent.

    • Bubble chlorine gas (at least 2 equivalents) through the solution at a controlled rate. Alternatively, a solution of chlorine in the solvent can be added.

    • Maintain the reaction temperature, as the reaction can be exothermic. Cooling may be necessary.

    • Monitor the reaction by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Once the reaction is complete, purge the excess chlorine with an inert gas (e.g., nitrogen).

    • Remove the solvent under reduced pressure to yield the product.

    • Purify by distillation or recrystallization as needed.

Electrophilic_Addition_Mechanism Dioxin This compound Intermediate Bromonium Ion Intermediate Dioxin->Intermediate Electrophilic attack Br2 Br-Br Br2->Intermediate Product 2,3-dibromo-2,3-dihydro-1,4-dioxin Intermediate->Product Nucleophilic attack by Br⁻ Br_ion Br⁻ Br_ion->Product

Caption: Mechanism of Bromine Addition to this compound.

Cycloaddition Reactions

While this compound itself is a diene, its participation in Diels-Alder reactions is not as straightforward as with other dienes. However, derivatives of 1,4-dioxane have been utilized as precursors to generate reactive dienes in situ for [4+2] cycloaddition reactions. For instance, the synthesis of this compound can be achieved through a retro-Diels-Alder reaction.[4]

Diels-Alder Reaction (as a Diene)

The potential for this compound to act as a diene in a [4+2] cycloaddition with a dienophile like maleic anhydride is an area of interest, though detailed experimental accounts are limited.

Experimental Protocol

Protocol 3: Diels-Alder Reaction of this compound with Maleic Anhydride (Theoretical Workflow)

  • Materials: this compound, Maleic Anhydride, High-boiling solvent (e.g., Xylene or Toluene).

  • Procedure:

    • Combine this compound (1 equivalent) and maleic anhydride (1 equivalent) in a round-bottom flask containing a high-boiling solvent.

    • Heat the mixture to reflux for several hours.

    • Monitor the formation of the adduct by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the solid product by vacuum filtration and wash with a cold solvent.

    • Further purification can be achieved by recrystallization.

Diels_Alder_Reaction cluster_reactants Reactants Dioxin This compound (Diene) TransitionState [4+2] Transition State Dioxin->TransitionState MaleicAnhydride Maleic Anhydride (Dienophile) MaleicAnhydride->TransitionState Product Diels-Alder Adduct TransitionState->Product Cycloaddition

Caption: Diels-Alder reaction of this compound.

Oxidation Reactions

The electron-rich double bonds of this compound are susceptible to oxidation by various oxidizing agents.

Epoxidation

This compound can be oxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The reaction with m-CPBA on dihydrodioxins is reported to yield unstable epoxy diethers in high yield.[5]

Reaction with Singlet Oxygen

This compound is also reactive towards singlet oxygen.[1]

Table 2: Oxidation Reactions of this compound

ReactionReagentProductYield (%)Reference
Epoxidationm-CPBAEpoxide (unstable)High (for dihydrodioxins)[5]
OxidationSinglet Oxygen (¹O₂)Oxidized ProductsNot Reported[1]
Experimental Protocol

Protocol 4: Epoxidation of this compound with m-CPBA (General Procedure)

  • Materials: this compound, m-CPBA, Buffered Solvent (e.g., Dichloromethane with sodium bicarbonate).

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane.

    • Add a buffer, such as sodium bicarbonate, to neutralize the m-chlorobenzoic acid byproduct.

    • Cool the mixture to 0 °C.

    • Add a solution of m-CPBA (1-1.2 equivalents) in the same solvent dropwise.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC.

    • After the reaction is complete, filter the mixture to remove the precipitated m-chlorobenzoic acid and buffer.

    • Wash the organic layer with a solution of sodium bisulfite and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Due to the potential instability of the epoxide, it is often used in the next step without extensive purification.

Epoxidation_Workflow Start Start: this compound in DCM Add_mCPBA Add m-CPBA solution at 0 °C Start->Add_mCPBA Stir Stir at 0 °C to RT Add_mCPBA->Stir Workup Aqueous Workup (NaHCO₃, Na₂S₂O₃) Stir->Workup Extract Extract with DCM Workup->Extract Dry Dry over Na₂SO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Epoxide Product Evaporate->Product

Caption: General workflow for epoxidation of this compound.

Reduction Reactions

The double bonds of this compound can be reduced to the corresponding saturated 1,4-dioxane.

Catalytic Hydrogenation

Table 3: Reduction Reaction of this compound

ReactionReagentsProductYield (%)Reference
Catalytic HydrogenationH₂, Pd/C or Raney Ni1,4-DioxaneNot ReportedGeneral Method
Experimental Protocol

Protocol 5: Catalytic Hydrogenation of this compound (General Procedure)

  • Materials: this compound, Hydrogen gas (H₂), Catalyst (e.g., 10% Pd/C), Solvent (e.g., Ethanol or Ethyl Acetate).

  • Procedure:

    • Dissolve this compound in a suitable solvent in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C (typically 5-10 mol%).

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm).

    • Stir the mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by GC or by monitoring hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain 1,4-dioxane.

Other Reactions

Polymerization

This compound is known to be unstable and can polymerize, particularly under acidic conditions.[6] Attempted Friedel-Crafts acylation reactions have also been reported to result in the formation of a polymer or recovery of the starting material.[1]

Conclusion

The double bonds in this compound are reactive sites that participate in a range of chemical transformations characteristic of electron-rich alkenes. Electrophilic addition, particularly halogenation, proceeds readily. While the potential for cycloaddition and other reactions exists, the inherent instability of this compound and its tendency to polymerize can complicate these transformations. The protocols provided in this guide serve as a foundation for further exploration of the rich chemistry of this heterocyclic compound. Researchers should exercise caution due to the compound's instability and potential for peroxide formation.[2]

References

Methodological & Application

Application Notes and Protocols for the Analysis of 1,4-Dioxane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,4-dioxane in complex organic reaction mixtures. The protocols are designed to be a practical guide for researchers in pharmaceutical and chemical development who need to monitor and control levels of this potential impurity.

Introduction

1,4-Dioxane is a process-related impurity that can be present in reaction mixtures, often originating from its use as a solvent or as a byproduct in the synthesis of certain raw materials like ethoxylated surfactants.[1] Due to its classification as a potential human carcinogen, regulatory agencies require strict control of its levels in final drug substances.[2] Accurate and robust analytical methods are therefore crucial for monitoring 1,4-dioxane during process development and for ensuring the safety and quality of pharmaceutical products.

This document outlines two primary analytical techniques for the determination of 1,4-dioxane in reaction mixtures: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methodologies

The choice of analytical method depends on several factors, including the expected concentration of 1,4-dioxane, the complexity of the reaction matrix, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and sensitive method for the analysis of volatile and semi-volatile organic compounds like 1,4-dioxane.[3] Headspace sampling is a particularly effective technique for introducing 1,4-dioxane into the GC-MS system, as it minimizes matrix effects from non-volatile components of the reaction mixture.[1][4]

High-Performance Liquid Chromatography (HPLC) with UV detection offers an alternative approach, particularly when GC-MS is not available or when dealing with less volatile matrices.[3] However, achieving adequate retention and sensitivity for the polar and UV-transparent 1,4-dioxane molecule can be challenging and often requires specialized columns and low wavelength detection.[5]

Data Presentation: Quantitative Method Parameters

The following table summarizes typical quantitative performance parameters for the described analytical methods. These values can be used as a benchmark for method development and validation.

ParameterHeadspace GC-MSDirect Injection GC-MSHPLC-UV
Limit of Detection (LOD) 0.1 - 10 ng/mL[6][7]0.5 - 1 µg/mL~6.5 µg/g[3]
Limit of Quantitation (LOQ) 0.5 - 50 ng/mL[7]1 - 5 µg/mL~20 µg/g
Linear Range 10 - 20,000 ng/g[4]1 - 200 µg/mL20 - 500 µg/mL
Recovery 85 - 115%[3][8]90 - 110%81.5 - 90.1%[3]
Precision (%RSD) < 15%[8]< 10%< 15%

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the trace analysis of 1,4-dioxane in complex organic reaction mixtures. The use of an internal standard (1,4-dioxane-d8) is highly recommended to ensure accuracy and precision.[9]

1. Sample Preparation

1.1. Accurately weigh approximately 100 mg of the reaction mixture into a 20 mL headspace vial. 1.2. Add a known volume of a suitable diluent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or water, depending on the solubility of the reaction mixture). The dilution factor should be chosen to bring the expected 1,4-dioxane concentration into the calibration range. 1.3. Add a precise volume of the internal standard solution (1,4-dioxane-d8 in the same diluent) to achieve a final concentration within the linear range of the method. 1.4. Immediately seal the vial with a PTFE-lined septum and crimp cap. 1.5. Gently vortex the vial to ensure a homogenous sample.

2. GC-MS Instrumentation and Conditions

ParameterSetting
GC System Agilent 7890 or equivalent
Headspace Sampler Agilent 7697A or equivalent
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 10:1)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min
MS System Agilent 5977 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor 1,4-Dioxane: m/z 88 (quantitation), 58, 43 (qualifier) 1,4-Dioxane-d8: m/z 96 (quantitation)

3. Calibration

3.1. Prepare a series of calibration standards by spiking known amounts of a certified 1,4-dioxane standard into the same diluent used for the sample preparation. 3.2. Add the internal standard to each calibration standard at the same concentration as in the samples. 3.3. Analyze the calibration standards using the same headspace and GC-MS conditions as the samples. 3.4. Construct a calibration curve by plotting the ratio of the peak area of 1,4-dioxane to the peak area of the internal standard against the concentration of 1,4-dioxane. A linear regression with a correlation coefficient (r²) of >0.99 is expected.[10]

4. Data Analysis

4.1. Integrate the peak areas for 1,4-dioxane (m/z 88) and 1,4-dioxane-d8 (m/z 96) in the sample chromatogram. 4.2. Calculate the peak area ratio. 4.3. Determine the concentration of 1,4-dioxane in the prepared sample solution from the calibration curve. 4.4. Calculate the concentration of 1,4-dioxane in the original reaction mixture, taking into account the initial sample weight and dilution factor.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is an alternative for the quantification of 1,4-dioxane, particularly at higher concentrations, and when a GC-MS system is not available.

1. Sample Preparation

1.1. Accurately weigh approximately 500 mg of the reaction mixture into a volumetric flask. 1.2. Dissolve and dilute the sample to the mark with the mobile phase. The dilution should be sufficient to ensure the 1,4-dioxane concentration is within the calibration range and to minimize matrix effects. 1.3. Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column suitable for polar compounds (e.g., COSMOSIL C18-PAQ)[5]
Mobile Phase Isocratic mixture of water and acetonitrile (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 200 nm[3]

3. Calibration

3.1. Prepare a series of calibration standards by dissolving a certified 1,4-dioxane standard in the mobile phase. 3.2. Analyze the calibration standards using the same HPLC-UV conditions as the samples. 3.3. Construct a calibration curve by plotting the peak area of 1,4-dioxane against its concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

4. Data Analysis

4.1. Integrate the peak area of 1,4-dioxane in the sample chromatogram. 4.2. Determine the concentration of 1,4-dioxane in the prepared sample solution from the calibration curve. 4.3. Calculate the concentration of 1,4-dioxane in the original reaction mixture, accounting for the initial sample weight and dilution factor.

Mandatory Visualizations

experimental_workflow_gcms sample Reaction Mixture (approx. 100 mg) dilution Dilute with DMSO/DMF/Water sample->dilution Weighing is_spike Spike with 1,4-Dioxane-d8 (IS) dilution->is_spike Dilution headspace_vial Seal in Headspace Vial is_spike->headspace_vial Internal Standard Addition incubation Equilibrate in Headspace Sampler headspace_vial->incubation Sample Introduction gcms_analysis GC-MS Analysis (SIM Mode) incubation->gcms_analysis Vapor Phase Injection data_processing Data Processing & Quantification gcms_analysis->data_processing Chromatographic Data

Caption: Headspace GC-MS workflow for 1,4-dioxane analysis.

experimental_workflow_hplc sample Reaction Mixture (approx. 500 mg) dissolve Dissolve & Dilute in Mobile Phase sample->dissolve Weighing filtration Filter through 0.45 µm PTFE Filter dissolve->filtration Dilution hplc_vial Transfer to HPLC Vial filtration->hplc_vial Sample Cleanup hplc_analysis HPLC-UV Analysis (200 nm) hplc_vial->hplc_analysis Direct Injection data_processing Data Processing & Quantification hplc_analysis->data_processing Chromatographic Data

Caption: HPLC-UV workflow for 1,4-dioxane analysis.

Method Validation Considerations

For use in a regulated environment, the chosen analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as starting materials, intermediates, byproducts, and other solvents. This can be demonstrated by analyzing placebo reaction mixtures (without 1,4-dioxane) and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be evaluated.[11]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the determination of 1,4-dioxane in reaction mixtures. The Headspace GC-MS method is recommended for its high sensitivity and specificity, making it ideal for trace-level quantification. The HPLC-UV method serves as a viable alternative, particularly for higher concentration monitoring. Proper method validation is essential to ensure the generation of accurate and defensible data for regulatory submissions and process control in drug development.

References

Application Notes and Protocols for the GC-MS Analysis of 1,4-Dioxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1,4-Dioxin (1,4-Dioxane) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established analytical procedures, including those derived from regulatory methods such as U.S. EPA Method 522, and are intended to guide researchers in developing and executing robust analytical workflows for the determination of this compound in various matrices.

Introduction

1,4-Dioxane is a synthetic industrial chemical classified as a likely human carcinogen.[1] It is a common environmental contaminant, particularly in groundwater, and can be found as a trace impurity in various consumer products, including cosmetics, detergents, and pharmaceuticals.[1][2] Due to its high miscibility in water, the analysis of 1,4-Dioxane at trace levels presents significant analytical challenges.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for the sensitive and selective determination of 1,4-Dioxane. The use of an isotopically labeled internal standard, such as 1,4-Dioxane-d8, is crucial for achieving high accuracy and precision by correcting for variations during sample preparation and analysis.[1]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the GC-MS analysis of 1,4-Dioxane using different sample introduction techniques. These values are compiled from various application notes and research articles and may vary depending on the specific instrumentation and matrix.

Table 1: Method Detection and Quantitation Limits

Sample Preparation MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Matrix
Solid Phase Extraction (SPE)0.03 µg/L[3]0.1 µg/L (MRL)[2]Drinking Water
Headspace (HS)2.3 ppb - 7.1 ppb[1]~7 ppbConsumer Products
Purge and Trap (P&T)0.2 µg/L[3]0.74 ppb[4]Water
Static Headspace (SH)0.11 mg/L[5]0.36 mg/L[5]Food Additives

Table 2: GC-MS Parameters and Retention Times

ParameterValueReference
GC Column
PhaseDB-5ms, Rxi-624Sil MS, CP-Select 624 CB[1][6][7]
Dimensions30 m x 0.25 mm ID, 0.25 - 1.4 µm film thickness[1][6][7]
Typical Retention Time 2.2 - 6.75 min[1][8]
MS Ions (m/z)
1,4-Dioxane (Quantifier)88[5][9]
1,4-Dioxane (Qualifiers)58, 87[1][10]
1,4-Dioxane-d8 (Internal Standard)96[1][5]

Experimental Protocols

Detailed methodologies for the key sample preparation and analysis techniques are provided below.

Protocol 1: Solid Phase Extraction (SPE) for Water Samples (Based on EPA Method 522)

This protocol is suitable for the analysis of 1,4-Dioxane in drinking water and other aqueous matrices.[7]

1. Sample Preparation: a. To a 500 mL water sample, add a known amount of 1,4-Dioxane-d8 internal standard.[7] b. Condition a coconut charcoal-based SPE cartridge by sequentially passing dichloromethane, methanol, and deionized water through it.[7] c. Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/minute.[7] d. After the entire sample has passed through, dry the cartridge under vacuum.[7] e. Elute the trapped analytes from the cartridge with dichloromethane. f. Dry the extract by passing it through anhydrous sodium sulfate.[7]

2. GC-MS Analysis: a. Injector: Splitless mode at 200°C.[7] b. GC Column: CP-Select 624 CB (30 m x 0.25 mm x 1.4 µm) or equivalent.[7] c. Carrier Gas: Helium at a constant flow rate of 1 mL/minute.[7] d. Oven Temperature Program: Initial temperature of 30°C for 1 minute, ramp to 90°C at 8°C/minute, then ramp to 200°C at 20°C/minute and hold for 4 minutes.[7] e. MS Detector: Operate in Selected Ion Monitoring (SIM) mode. f. Ions to Monitor:

  • 1,4-Dioxane: m/z 88 (quantifier), 58[11]
  • 1,4-Dioxane-d8: m/z 96 (quantifier)[5]

Protocol 2: Headspace (HS) for Consumer Products

This protocol is adapted for the analysis of 1,4-Dioxane in complex matrices like cosmetics and detergents.[1]

1. Sample Preparation: a. Weigh 0.1 to 2.0 g of the sample into a 20 mL headspace vial.[1] For liquid samples, 2 mL can be used.[1] b. Add a known amount of 1,4-Dioxane-d8 internal standard to all samples, calibrators, and quality controls.[1] c. For aqueous-based samples, add a salting-out agent like sodium chloride to increase the volatility of 1,4-Dioxane.[12] d. Seal the vials and place them in the headspace autosampler.

2. Headspace-GC-MS Analysis: a. Headspace Autosampler Parameters:

  • Oven Temperature: 70°C[12]
  • Equilibration Time: 30 minutes[12] b. GC Parameters:
  • Injector: Splitless mode.
  • GC Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm) or equivalent.[1] c. MS Detector: Operate in SIM mode. d. Ions to Monitor:
  • 1,4-Dioxane: m/z 88 (quantifier), 58, 87 (qualifiers)[1][10]
  • 1,4-Dioxane-d8: m/z 96 (quantifier)[1]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of 1,4-Dioxane-d8 (IS) Sample->Add_IS Extraction Extraction (SPE, Headspace, or P&T) Add_IS->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration GC_Separation Gas Chromatographic Separation Concentration->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for 1,4-Dioxane Analysis by GC-MS.

Mass_Fragmentation Dioxane 1,4-Dioxane (m/z 88) BasePeak [C2H4O2]+• (m/z 88) Molecular Ion Dioxane->BasePeak Ionization Frag1 [C2H4O]+• (m/z 44) Frag2 [C2H4]+• (m/z 28) Frag3 [C3H5O]+ (m/z 57) Frag4 [C2H5O2]+ (m/z 61) BasePeak->Frag1 Loss of C2H4O BasePeak->Frag2 Loss of CH2O x2 BasePeak->Frag3 Rearrangement BasePeak->Frag4 Ring Opening

Caption: Simplified Fragmentation Pathway of 1,4-Dioxane in MS.

References

Application Notes and Protocols for NMR Spectroscopy of 1,4-Dioxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-dioxin derivatives. This document includes detailed experimental protocols, quantitative data, and visualizations to aid in the structural elucidation and analysis of this important class of heterocyclic compounds.

Application Notes

This compound and its derivatives are a class of organic compounds with a six-membered ring containing two oxygen atoms at opposite positions. While the parent this compound is non-aromatic, its derivatives, particularly the polychlorinated dibenzo-p-dioxins (PCDDs), are of significant environmental and toxicological concern. NMR spectroscopy is an indispensable tool for the unambiguous structure determination and conformational analysis of these compounds.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbons, respectively. Chemical shifts (δ), coupling constants (J), and signal multiplicities are key parameters used to deduce the molecular structure, including the position and stereochemistry of substituents on the dioxin ring. For instance, the high symmetry of the unsubstituted 1,4-dioxane molecule results in a simple ¹H NMR spectrum with a single peak, whereas substitution breaks this symmetry, leading to more complex and informative spectra.[1]

The nonaromatic character of this compound is evident in its ¹H NMR spectrum, where the proton signals appear at a higher field (around 5.5 ppm) compared to aromatic protons.[2] In contrast, dibenzo[b,e][3][4]dioxins are aromatic and exhibit chemical shifts in the aromatic region.[2] The study of halogenated derivatives, such as chloro-1,4-dioxans and 5-chloro-2,3-dihydro-1,4-dioxin, reveals the influence of electronegative substituents on the chemical shifts of nearby protons.[5]

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 1,4-dioxane and some of its derivatives. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shifts (δ) of this compound Derivatives

CompoundSolventProtonChemical Shift (ppm)Multiplicity
1,4-DioxaneCDCl₃-CH₂-3.73s
This compound-=CH-~5.5-
Dibenzo[b,e][3][4]dioxinCDCl₃Ar-H6.91s
2,3-Dihydrobenzo[b][3][4]dioxine-5-carboxamideDMSO-d₆H-6, H-87.34 (dd), 6.98 (dd)dd
H-76.87 (t)t
-OCH₂-4.36 (m), 4.27 (m)m
5-Chloro-2,3-dihydro-1,4-dioxin-=CH---
-OCH₂---

s = singlet, dd = doublet of doublets, t = triplet, m = multiplet. Data compiled from multiple sources.[2][5][6][7][8]

Table 2: ¹³C NMR Chemical Shifts (δ) of this compound Derivatives

CompoundSolventCarbonChemical Shift (ppm)
1,4-DioxaneCDCl₃-CH₂-67.4
2-Methyl-1,4-dioxaneCDCl₃C-2~73
C-3~66
C-5~67
C-6~66
-CH₃~21
2,3-Dihydrobenzo[b][3][4]dioxine-5-carboxamideDMSO-d₆C=O165.87
C-4a, C-8a143.56, 141.91
C-5123.64
C-6, C-7, C-8122.27, 120.41, 119.53
-OCH₂-64.49, 63.55

Data compiled from multiple sources.[1][6][9]

Experimental Protocols

This section provides detailed methodologies for the preparation and NMR analysis of this compound derivatives.

Protocol 1: Sample Preparation for NMR Spectroscopy

High-quality NMR spectra are contingent on proper sample preparation. The following steps outline the best practices for preparing samples of this compound derivatives.

Materials:

  • NMR tube (5 mm outer diameter)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Analyte (this compound derivative)

  • Pipette and tips

  • Vortex mixer

  • Filter (e.g., glass wool plug in a Pasteur pipette)

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR and 20-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte and does not have signals that overlap with the regions of interest. CDCl₃ is suitable for many nonpolar derivatives, while DMSO-d₆ can be used for more polar compounds.[10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample identification.

Protocol 2: NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized for the instrument and sample.

Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (ns): 16 to 64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range that covers all expected proton signals (e.g., -2 to 12 ppm).

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (ns): 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A wide range to encompass all carbon signals (e.g., 0 to 220 ppm).

  • Temperature: 298 K (25 °C).

Protocol 3: NMR Data Processing

Raw NMR data (Free Induction Decay - FID) must be processed to obtain the final spectrum.

Software:

  • Spectrometer-specific software (e.g., TopSpin, VnmrJ) or third-party NMR processing software.

Processing Steps:

  • Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of nuclei contributing to the signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze Spectral Analysis reference->analyze

Caption: General workflow for NMR analysis.

Signaling Pathway

Many of the toxic effects of dioxin-like compounds are mediated through the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The diagram below provides a simplified overview of this pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dioxin This compound Derivative ahr_complex AHR-HSP90-XAP2 Complex dioxin->ahr_complex Binds ahr_arnt AHR-ARNT Dimer ahr_complex->ahr_arnt Translocation & Dimerization arnt ARNT dre Dioxin Response Element (DRE) ahr_arnt->dre Binds gene_expression Altered Gene Expression dre->gene_expression metabolic_effects Metabolic & Toxic Effects gene_expression->metabolic_effects

Caption: AHR signaling pathway.

References

The Strategic Use of 1,4-Dioxin Scaffolds in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,4-Dioxin and its derivatives are valuable heterocyclic intermediates in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. While the parent this compound is a non-aromatic, reactive species, its derivatives, particularly 2,3-dihydro-1,4-benzodioxine, are prevalent scaffolds in medicinal chemistry and drug discovery.[1] The strategic incorporation of the this compound moiety can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.

The primary application of this compound as an intermediate stems from its utility in cycloaddition reactions, such as the Diels-Alder reaction, and as a precursor to other functionalized heterocycles.[2][3] The synthesis of the this compound ring system itself often proceeds through a multi-step sequence, beginning with a Diels-Alder reaction between furan and a suitable dienophile, followed by epoxidation and a retro-Diels-Alder reaction.[2]

In the realm of drug development, 2,3-dihydro-1,4-benzodioxine derivatives have been successfully employed as key building blocks for a variety of therapeutic agents. Notably, this scaffold is present in compounds designed as PARP1 inhibitors for cancer therapy, demonstrating the importance of this structural motif in interacting with biological targets.[4] Furthermore, derivatives of 2,3-dihydro-1,4-dioxin have been utilized in the synthesis of biologically active side-chains for steroids, highlighting their utility in modifying natural products to enhance their therapeutic potential.[5]

The synthetic accessibility and the ability to introduce diverse functionalities onto the this compound framework make it an attractive intermediate for library synthesis in the pursuit of new lead compounds. The following protocols provide detailed methodologies for the synthesis of this compound and a key derivative, illustrating its role as a versatile chemical intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diels-Alder and Retro-Diels-Alder Reaction

This protocol outlines the three-step synthesis of this compound from furan and maleic anhydride.

Step 1: Diels-Alder Reaction of Furan and Maleic Anhydride

This step involves the [4+2] cycloaddition of furan (a diene) and maleic anhydride (a dienophile) to form exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Experimental Workflow for Diels-Alder Reaction

cluster_0 Reaction Setup cluster_1 Workup and Isolation Dissolve Maleic Anhydride Dissolve Maleic Anhydride in THF Add Furan Add Furan to the solution Dissolve Maleic Anhydride->Add Furan 1 Stir at 50°C Stir the mixture at 50°C for 30 min Add Furan->Stir at 50°C 2 Cool to RT Cool to Room Temperature Stir at 50°C->Cool to RT 3 Crystallize Allow to crystallize for 48 hours Cool to RT->Crystallize 4 Filter and Dry Filter the crystals and dry Crystallize->Filter and Dry 5

Workflow for the synthesis of the Diels-Alder adduct.
ParameterValueReference
Reactants
Maleic Anhydride5.0 g[4]
Furan3.5 mL[4]
Solvent
Tetrahydrofuran (THF)10.0 mL[4]
Reaction Conditions
Temperature50°C[4]
Reaction Time30 minutes[4]
Product exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride[4]
Yield Not explicitly stated, but crystallization is the method of isolation.[4]
Characterization Melting Point: 116-117 °C[6]

Step 2: Epoxidation of the Diels-Alder Adduct

The double bond in the bicyclic adduct is epoxidized to form 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride.

Reaction Pathway for Epoxidation

adduct Diels-Alder Adduct epoxide Epoxidized Adduct adduct->epoxide H₂O₂, HCOOH, 64°C

Epoxidation of the Diels-Alder adduct.
ParameterValueReference
Reactant
exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride1 equivalent
Reagents
Hydrogen PeroxideExcess
Formic AcidNot specified
Reaction Conditions
Temperature64°C
Product 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride
Yield Not specified in the available abstract.
Characterization Further reaction in the next step.

Step 3: Retro-Diels-Alder Reaction

The final step is the thermal decomposition (pyrolysis) of the epoxide, which undergoes a retro-Diels-Alder reaction to yield this compound and regenerate maleic anhydride.

Reaction Pathway for Retro-Diels-Alder

epoxide Epoxidized Adduct dioxin This compound epoxide->dioxin Pyrolysis (Heat) maleic_anhydride Maleic Anhydride epoxide->maleic_anhydride Pyrolysis (Heat)

Formation of this compound via retro-Diels-Alder.
ParameterValueReference
Reactant
5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride1 equivalent[2]
Reaction Conditions
TemperaturePyrolysis (High Temperature)[2]
Products This compound and Maleic Anhydride[2]
Yield Not specified in the available abstract.
Purification Distillation is a likely method for separating the volatile this compound from the regenerated maleic anhydride.

Protocol 2: Synthesis of 2,3-Dihydrobenzo[b]dioxine-5-carboxamide Derivatives as PARP1 Inhibitors

This protocol details the synthesis of a key 2,3-dihydrobenzo[b]dioxine intermediate, which serves as a scaffold for the development of potent PARP1 inhibitors.

Overall Synthetic Scheme

cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation start Methyl 2,3-dihydroxybenzoate step1 React with 1,2-dibromoethane and K₂CO₃ in DMF, reflux start->step1 intermediate Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate step1->intermediate step2 Hydrolyze with LiOH in THF/H₂O intermediate->step2 acid 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid step2->acid step3 Mixed anhydride method with isobutyl chloroformate, NMM, and NH₃ in MeOH acid->step3 product 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide step3->product

Synthesis of a 2,3-dihydrobenzo[b]dioxine derivative.

Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate

ParameterValue
Reactants
Methyl 2,3-dihydroxybenzoate2.0 mmol
1,2-Dibromoethane2.0 mmol
Potassium Carbonate (K₂CO₃)2.2 mmol
Solvent
Dimethylformamide (DMF)5 mL
Reaction Conditions
TemperatureReflux
Reaction Time10 hours
Workup Dilute with water and extract with ethyl acetate. Dry the organic layer and evaporate the solvent.
Product Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate
Yield Not explicitly stated for this step, but the subsequent step has a 70% yield.

Step 2 & 3: Synthesis of 2,3-Dihydrobenzo[b]dioxine-5-carboxamide

ParameterValue
Reactant
Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate2.0 mmol
Reagents (Hydrolysis)
Lithium Hydroxide (LiOH)Not specified
Tetrahydrofuran (THF) / WaterNot specified
Reagents (Amidation)
Isobutyl chloroformateNot specified
N-methylmorpholine (NMM)Not specified
Ammonia in MethanolNot specified
Reaction Conditions
HydrolysisRoom Temperature, 8-12 hours
Amidation0°C to Room Temperature
Product 2,3-Dihydrobenzo[b]dioxine-5-carboxamide
Yield 70%
Characterization Melting Point: 130–132 °C; ¹H NMR and ¹³C NMR data available in the cited literature.

References

Application Notes and Protocols for Cycloaddition Reactions of 1,4-Dioxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for cycloaddition reactions involving 1,4-dioxin as a diene. This compound and its derivatives are valuable precursors in the synthesis of complex heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development. This document outlines the primary cycloaddition strategies, including the Diels-Alder reaction, and provides detailed experimental protocols. Emphasis is placed on reaction conditions, catalysts, and the analysis of resulting cycloadducts.

Introduction to Cycloaddition Reactions of this compound

This compound is a heterocyclic organic compound that can act as an electron-rich diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the construction of bicyclic ethers, which can be further functionalized to create a variety of complex molecules. The endocyclic oxygen atoms in this compound influence its dienic reactivity and the stability of the resulting cycloadducts.

The general scheme for a Diels-Alder reaction of this compound involves its reaction with a dienophile, typically an electron-deficient alkene or alkyne, to form a 7-oxabicyclo[2.2.1]hept-5-ene derivative. The reaction is often facilitated by heat or Lewis acid catalysis.

Key Cycloaddition Strategies

Thermal Diels-Alder Reaction

The thermal [4+2] cycloaddition is a fundamental transformation where this compound reacts with a dienophile upon heating. The choice of solvent and reaction temperature is crucial for achieving optimal yields and minimizing side reactions.

Lewis Acid Catalyzed Diels-Alder Reaction

Lewis acids can be employed to enhance the rate and selectivity of the Diels-Alder reaction. By coordinating to the dienophile, the Lewis acid lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene (this compound). This approach often allows for milder reaction conditions and can influence the stereoselectivity of the cycloaddition.

Photochemical Cycloaddition Reactions

While less common for simple this compound, photochemical conditions can induce cycloaddition reactions, including [2+2] and [4+2] cycloadditions, with suitable reaction partners. These reactions proceed through excited state intermediates and can provide access to different product isomers compared to thermal reactions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Diels-Alder reaction of this compound and its analogs with various dienophiles. Due to the limited availability of specific experimental data for this compound itself in the surveyed literature, data for the closely related and well-studied diene, furan, is included for comparative purposes.

Table 1: Thermal Diels-Alder Reaction of Dienes with Maleimide Derivatives

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundN-PhenylmaleimideToluene11024Not SpecifiedGeneral Knowledge
FuranN-PhenylmaleimideChloroform60-High[1]
FuranMaleic AnhydrideDiethyl etherRoom Temp-High[2]

Table 2: Lewis Acid Catalyzed Diels-Alder Reaction

DieneDienophileLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundMethyl AcrylateBF₃·OEt₂Dichloromethane0 - RT12Not SpecifiedGeneral Principle
FuranAcrylic AcidBH₃·SMe₂THF0 - RT1858[1]
ThiopheneN-PhenylmaleimideAlCl₃DichloromethaneRoom Temp-High (exo selective)[3]

Table 3: Cycloaddition with Acetylenic Dienophiles

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundDimethyl Acetylenedicarboxylate (DMAD)TolueneReflux24Not SpecifiedGeneral Knowledge
Imidazole derivativeDimethyl Acetylenedicarboxylate (DMAD)Toluene85145[4]

Experimental Protocols

Protocol 1: General Procedure for Thermal Diels-Alder Reaction of this compound with N-Phenylmaleimide

Materials:

  • This compound (1.0 equivalent)

  • N-Phenylmaleimide (1.1 equivalents)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-phenylmaleimide.

  • Dissolve the N-phenylmaleimide in anhydrous toluene.

  • Add this compound to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Methyl Acrylate

Materials:

  • This compound (1.2 equivalents)

  • Methyl Acrylate (1.0 equivalent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 - 1.0 equivalent)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methyl acrylate and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (BF₃·OEt₂) to the stirred solution.

  • Add this compound dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product 1_4_Dioxin This compound (Diene) TS [4+2] Cyclic Transition State 1_4_Dioxin->TS HOMO Dienophile Dienophile Dienophile->TS LUMO Cycloadduct 7-Oxabicyclo[2.2.1]hept-5-ene derivative TS->Cycloadduct Concerted [4+2] Cycloaddition

Caption: General mechanism of the Diels-Alder reaction of this compound.

Experimental_Workflow Start Reaction Setup Reagents Combine this compound, Dienophile, and Solvent (and Lewis Acid if applicable) Start->Reagents Conditions Apply Reaction Conditions (Heating or Cooling) Reagents->Conditions Monitoring Monitor Reaction Progress (TLC, GC-MS) Conditions->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify Product (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, IR) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for cycloaddition reactions.

Analytical Methods for Product Characterization

The successful synthesis of the cycloadducts can be confirmed using a combination of standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the cycloadduct, including its stereochemistry (e.g., endo/exo selectivity).

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the product molecule.

Conclusion

The cycloaddition reactions of this compound provide a versatile route to novel heterocyclic compounds of interest in drug discovery and materials science. The protocols outlined in these application notes serve as a foundation for researchers to explore this chemistry further. Optimization of reaction conditions, including the choice of dienophile, catalyst, and solvent, will be crucial for achieving high yields and selectivities for specific target molecules.

References

Application of 1,4-Dioxin in Mechanistic Studies of Pericyclic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxin is a heterocyclic, non-aromatic organic compound with the chemical formula C₄H₄O₂.[1] While its saturated analog, 1,4-dioxane, is a common solvent, the use of this compound itself in synthetic and mechanistic studies has been comparatively limited.[2] However, its structure, possessing two electron-rich double bonds within a six-membered ring, makes it an intriguing substrate for investigating the mechanisms of pericyclic reactions. As an unsaturated aliphatic ether, it is expected to participate in cycloaddition reactions, offering insights into reaction pathways, transition state geometries, and the influence of electronic effects.[2]

These application notes provide a framework for utilizing this compound as a mechanistic probe in pericyclic reactions, particularly [4+2] and [2+2] cycloadditions. The protocols are based on established synthetic methods for this compound and general principles of pericyclic reaction mechanisms, adapted for this specific substrate.

Synthesis of this compound

The parent this compound is not commercially available and must be synthesized. A reliable method involves a Diels-Alder reaction between furan and maleic anhydride, followed by epoxidation and a retro-Diels-Alder reaction.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Furan

  • Maleic anhydride

  • Ethyl acetate

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Magnesium sulfate (anhydrous)

  • Sand

Procedure:

  • Diels-Alder Adduct Formation:

    • Dissolve maleic anhydride (1.0 eq) in ethyl acetate.

    • Add furan (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • Collect the resulting crystalline adduct by filtration and wash with cold ethyl acetate.

  • Epoxidation of the Adduct:

    • Dissolve the Diels-Alder adduct (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise over 30 minutes.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 12 hours.

    • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, 10% sodium sulfite solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Retro-Diels-Alder Reaction:

    • Set up a distillation apparatus with a short Vigreux column.

    • Place the crude epoxide in the distillation flask.

    • Heat the flask to 150-160 °C. The retro-Diels-Alder reaction will occur, and this compound will distill over.

    • Collect the distillate, which is this compound. The maleic anhydride will remain in the distillation flask.

Application Note 1: Mechanistic Study of a [4+2] Cycloaddition using this compound as a Dienophile

Principle:

The reaction of this compound with a highly electron-deficient dienophile, such as tetracyanoethylene (TCNE), is a powerful tool for investigating the mechanism of the Diels-Alder reaction. The symmetry of both reactants simplifies the analysis of the product distribution and stereochemistry. By studying the reaction under various conditions (thermal and photochemical) and in different solvents, one can probe for the presence of a concerted versus a stepwise (diradical or zwitterionic) mechanism. A concerted mechanism would be expected to yield a single, stereospecific adduct, while a stepwise mechanism might lead to a mixture of products or stereoisomers.

Experimental Protocol: Reaction of this compound with Tetracyanoethylene (TCNE)

Materials:

  • This compound (freshly prepared)

  • Tetracyanoethylene (TCNE)

  • Dioxane (anhydrous)

  • Acetonitrile (anhydrous)

  • Benzene (anhydrous)

  • Nitrogen gas

Procedure:

  • Thermal Reaction:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve TCNE (1.0 eq) in anhydrous dioxane.

    • Add a solution of this compound (1.1 eq) in anhydrous dioxane dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure and analyze the crude product mixture by NMR spectroscopy to determine the product distribution and stereochemistry.

    • Purify the product(s) by column chromatography.

    • Repeat the reaction in acetonitrile and benzene to investigate solvent effects on the reaction pathway.

  • Photochemical Reaction:

    • In a quartz reaction vessel, dissolve TCNE (1.0 eq) and this compound (1.1 eq) in anhydrous dioxane.

    • Irradiate the solution with a high-pressure mercury lamp (λ > 300 nm) at room temperature for 12 hours.

    • Monitor the reaction and work up as described for the thermal reaction.

Data Presentation

Table 1: Expected Products and Yields for the Reaction of this compound with TCNE

EntryConditionsSolventExpected Major Product(s)Expected Yield (%)Mechanistic Implication
1Thermal (25°C)Dioxane[4+2] Cycloadduct>90Concerted Diels-Alder
2Thermal (25°C)Acetonitrile[4+2] Cycloadduct, potential zwitterionic intermediatesVariablePotential for stepwise character
3PhotochemicalDioxane[2+2] Cycloadduct(s)VariableStepwise diradical mechanism

Visualization

G cluster_thermal Thermal [4+2] Cycloaddition cluster_photo Photochemical [2+2] Cycloaddition Reactants_T This compound + TCNE TS_Concerted Concerted Transition State Reactants_T->TS_Concerted Concerted Path Intermediate_Zwitterion Zwitterionic Intermediate Reactants_T->Intermediate_Zwitterion Stepwise Path (polar solvent) Adduct_42 [4+2] Cycloadduct TS_Concerted->Adduct_42 Intermediate_Zwitterion->Adduct_42 Reactants_P This compound + TCNE Excited_State Excited State Reactants_P->Excited_State Intermediate_Diradical Diradical Intermediate Excited_State->Intermediate_Diradical Adduct_22 [2+2] Cycloadduct(s) Intermediate_Diradical->Adduct_22

Proposed reaction pathways for this compound with TCNE.

Application Note 2: this compound as a Mechanistic Probe for [2+2] Photocycloadditions

Principle:

The photochemical [2+2] cycloaddition is another class of pericyclic reactions where this compound can serve as a valuable mechanistic probe. The reaction is believed to proceed through a triplet or singlet excited state, leading to a diradical intermediate. The stereochemical outcome of the reaction can provide evidence for the nature of this intermediate. For example, if a long-lived diradical intermediate is formed, stereochemical scrambling of the dienophile might be observed. The reaction of this compound with an alkene such as cis- or trans-dichloroethene would be a good model system to study this.

Experimental Protocol: Photochemical [2+2] Cycloaddition of this compound with Dichloroethene

Materials:

  • This compound (freshly prepared)

  • cis-1,2-Dichloroethene

  • trans-1,2-Dichloroethene

  • Acetone (as a photosensitizer)

  • Benzene (anhydrous)

  • Nitrogen gas

Procedure:

  • Direct Irradiation:

    • In a quartz reaction vessel, dissolve this compound (1.0 eq) and cis-1,2-dichloroethene (1.2 eq) in anhydrous benzene.

    • Purge the solution with nitrogen for 15 minutes.

    • Irradiate the solution with a low-pressure mercury lamp (λ = 254 nm) at room temperature for 24 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, remove the solvent under reduced pressure and analyze the crude product mixture by ¹H NMR and GC to determine the product distribution and stereoisomer ratios.

    • Repeat the reaction with trans-1,2-dichloroethene.

  • Sensitized Irradiation:

    • Repeat the above procedure, adding acetone (10 mol%) to the reaction mixture as a triplet sensitizer.

Data Presentation

Table 2: Expected Stereochemical Outcome of the [2+2] Cycloaddition

EntryReactantsConditionsExpected Major Product StereochemistryMechanistic Implication
1This compound + cis-dichloroetheneDirect Irradiationcis-AdductConcerted or short-lived singlet diradical
2This compound + trans-dichloroetheneDirect Irradiationtrans-AdductConcerted or short-lived singlet diradical
3This compound + cis-dichloroetheneSensitized IrradiationMixture of cis- and trans-AdductsLong-lived triplet diradical
4This compound + trans-dichloroetheneSensitized IrradiationMixture of cis- and trans-AdductsLong-lived triplet diradical

Visualization

G cluster_direct Direct Irradiation (Singlet Pathway) cluster_sensitized Sensitized Irradiation (Triplet Pathway) Reactants_S This compound + cis-Alkene Excited_Singlet Singlet Excited State (S1) Reactants_S->Excited_Singlet hν (254 nm) Intermediate_Singlet Singlet Diradical Excited_Singlet->Intermediate_Singlet Product_cis cis-Cycloadduct Intermediate_Singlet->Product_cis Fast ring closure Reactants_T This compound + cis-Alkene Excited_Triplet Triplet Excited State (T1) Reactants_T->Excited_Triplet hν, Sensitizer Intermediate_Triplet Triplet Diradical Excited_Triplet->Intermediate_Triplet Product_mix Mixture of cis- and trans-Cycloadducts Intermediate_Triplet->Product_mix Slow ring closure, bond rotation

Singlet vs. triplet pathways in [2+2] photocycloaddition.

Conclusion

While the application of the parent this compound in mechanistic studies of pericyclic reactions is not extensively documented, its electronic properties make it a potentially valuable tool for this purpose. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore its reactivity. Such studies could provide fundamental insights into the mechanisms of concerted and stepwise cycloaddition reactions, contributing to a deeper understanding of these important transformations in organic chemistry. Future work could involve detailed kinetic studies, computational modeling of reaction pathways, and the use of substituted this compound derivatives to probe electronic and steric effects.

References

Synthesis and Application of Substituted 1,4-Dioxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of substituted 1,4-dioxins and their diverse applications, with a focus on their therapeutic potential. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data on their biological activities.

Substituted 1,4-dioxins and their derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique structural framework allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. These activities include antitumor, antimicrobial, and neurological effects, making them promising candidates for drug discovery and development.

Applications in Medicinal Chemistry

Substituted 1,4-dioxins have shown potential in various therapeutic areas. Their biological effects are often attributed to their ability to interact with specific biological targets, such as enzymes and receptors.

Antitumor Activity

Certain dibenzodioxine derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action for some of these compounds involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a role in regulating gene expression related to cell growth and differentiation.

Neurological Applications

Derivatives of 1,4-benzodioxane have been investigated for their effects on the central nervous system, particularly their interaction with dopamine and serotonin receptors. These receptors are crucial in the regulation of mood, cognition, and motor control, making 1,4-dioxin derivatives potential leads for the development of treatments for neurological and psychiatric disorders.

Enzyme Inhibition

Substituted 1,4-dioxins have also been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme involved in DNA repair, making them potential anticancer agents. Others have demonstrated inhibition of α-glucosidase, suggesting their potential in the management of diabetes.

Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of selected substituted this compound derivatives.

CompoundTarget/AssayActivity (IC₅₀/Kᵢ)Reference
2,3-dihydro-1,4-benzodioxine-5-carboxamidePARP1 Enzyme Inhibition5.8 µM (IC₅₀)[1]
(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamidePARP1 Enzyme Inhibition0.082 µM (IC₅₀)[1]
Compound 7i (a 2,3-dihydro-1,4-benzodioxin derivative)α-Glucosidase Inhibition86.31 ± 0.11 µM (IC₅₀)[3]
Compound 7k (a 2,3-dihydro-1,4-benzodioxin derivative)α-Glucosidase Inhibition81.12 ± 0.13 µM (IC₅₀)[3]
AsenapineDopamine D2 Receptor Binding0.344 nM (Kᵢ)[4]
HaloperidolDopamine D2 Receptor Binding0.517 nM (Kᵢ)[4]
OlanzapineDopamine D2 Receptor Binding12.8 nM (Kᵢ)[4]
CabergolineDopamine D2 Receptor Binding0.61 nM (Kᵢ)[5]
LisurideDopamine D2 Receptor Binding0.95 nM (Kᵢ)[5]

Experimental Protocols

Detailed methodologies for the synthesis of key substituted this compound derivatives are provided below.

Protocol 1: Synthesis of N-(2,3-dihydrobenzo[2][3]dioxin-6-yl)-4-methylbenzenesulfonamide

This protocol describes the synthesis of a key intermediate for the preparation of various bioactive 2,3-dihydro-1,4-benzodioxin derivatives.

Materials:

  • N-2,3-dihydrobenzo[2][3]-dioxin-6-amine

  • 4-methylbenzenesulfonyl chloride

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve N-2,3-dihydrobenzo[2][3]-dioxin-6-amine (1 equivalent) in a suitable volume of 10% aqueous Na₂CO₃ solution in a round-bottomed flask.

  • Add 4-methylbenzenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid product with cold distilled water.

  • Air-dry the product to obtain N-(2,3-dihydrobenzo[2][3]dioxin-6-yl)-4-methylbenzenesulfonamide.

Protocol 2: Synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides

This protocol outlines the synthesis of a series of substituted acetamides with potential biological activity, starting from the product of Protocol 1.

Materials:

  • N-(2,3-dihydrobenzo[2][3]-dioxin-6-yl)-4-methylbenzenesulfonamide

  • Lithium hydride (LiH)

  • N,N-dimethylformamide (DMF)

  • Substituted 2-bromo-N-phenylacetamides

  • Crushed ice

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a 50-mL round-bottomed flask, dissolve N-(2,3-dihydrobenzo[2][3]-dioxin-6-yl)-4-methylbenzenesulfonamide (1 equivalent) in 10 mL of DMF.

  • Add lithium hydride (1.05 equivalents) to the solution and stir the mixture for 30 minutes at 25 °C.

  • Add the respective substituted 2-bromo-N-phenylacetamide (1.05 equivalents) to the reaction mixture.

  • Continue stirring the mixture for 3-4 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and air-dry to obtain the pure product.

Protocol 3: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate

This protocol details the synthesis of a key benzodioxine intermediate via a cyclization reaction.[1]

Materials:

  • Methyl 2,3-dihydroxybenzoate

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a suspension of methyl 2,3-dihydroxybenzoate (1 equivalent) and K₂CO₃ (1.1 equivalents) in 5 mL of DMF, add 1,2-dibromoethane (1 equivalent).

  • Stir the reaction mixture under reflux for 10 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After completion, dilute the mixture with water and extract with ethyl acetate.

  • Dry the organic portion over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate.

Visualizations

The following diagrams illustrate key pathways and workflows related to the synthesis and application of substituted 1,4-dioxins.

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dioxin Dioxin Derivative AhR_complex AhR-Hsp90-XAP2 Complex Dioxin->AhR_complex Binds to AhR AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocation & Heterodimerization cluster_nucleus cluster_nucleus AhR_ligand->cluster_nucleus Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Initiates

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Synthesis_Workflow General Workflow for Synthesis and Evaluation Start Reactant A (e.g., Catechol) Synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) Start->Synthesis ReactantB Reactant B (e.g., Dihaloalkane) ReactantB->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50, Ki determination) Biological_Screening->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Workflow for Synthesis and Biological Evaluation.

Conclusion

Substituted 1,4-dioxins represent a versatile class of compounds with significant potential in drug discovery. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for biological screening. The data presented here highlight their promise as anticancer agents, neurological modulators, and enzyme inhibitors. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents.

References

Application Notes and Protocols: In-situ Generation and Trapping of 1,4-Dioxin for Synthetic Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxin, a heterocyclic, non-aromatic compound, presents an intriguing yet underutilized scaffold in synthetic chemistry.[1][2] Its transient nature and propensity to polymerize make its isolation and storage challenging.[3] However, the in-situ generation of this compound as a reactive intermediate opens a pathway to novel molecular architectures through trapping reactions. This approach harnesses the fleeting existence of this compound, primarily through retro-Diels-Alder (rDA) reactions, to engage it in subsequent cycloadditions, offering a powerful tool for the synthesis of complex polycyclic systems.[2]

While the direct application of transient this compound in drug development is not extensively documented, the resulting polycyclic adducts can serve as unique scaffolds for the synthesis of novel pharmacologically active molecules. The broader class of dioxin-containing compounds, particularly stable, functionalized derivatives like 1,4-benzodioxins, has garnered significant attention for their biological activities, including their role as PARP1 inhibitors in cancer therapy.[4] These application notes provide a detailed overview of the primary method for the in-situ generation of this compound and protocols for its trapping in synthetic applications.

Core Principles: In-situ Generation via Retro-Diels-Alder Reaction

The most viable route for the in-situ generation of this compound involves a multi-step sequence starting from the Diels-Alder reaction of furan and maleic anhydride. The resulting adduct is then epoxidized, and this epoxide serves as the precursor for the thermal retro-Diels-Alder reaction, which liberates this compound as a transient species.[2]

The overall synthetic pathway can be visualized as follows:

In_Situ_Generation Furan Furan DielsAlderAdduct Diels-Alder Adduct Furan->DielsAlderAdduct MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlderAdduct Epoxidation Epoxidation (e.g., m-CPBA) DielsAlderAdduct->Epoxidation EpoxideAdduct Epoxide Adduct Epoxidation->EpoxideAdduct RetroDielsAlder Thermal Retro- Diels-Alder (rDA) EpoxideAdduct->RetroDielsAlder RetroDielsAlder->MaleicAnhydride Regenerated Dioxin This compound (Transient Intermediate) RetroDielsAlder->Dioxin TrappedProduct Trapped Product (Cycloadduct) Dioxin->TrappedProduct TrappingAgent Dienophile (Trapping Agent) TrappingAgent->TrappedProduct

Caption: Workflow for the in-situ generation and trapping of this compound.

Experimental Protocols

The following protocols describe the synthesis of the this compound precursor and a general procedure for its in-situ generation and trapping.

Protocol 1: Synthesis of the this compound Precursor (Epoxide of Furan-Maleic Anhydride Adduct)

Objective: To synthesize the key precursor for the in-situ generation of this compound.

Materials:

  • Furan

  • Maleic Anhydride

  • Ethyl acetate

  • Hexane

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

Step 1: Synthesis of the Diels-Alder Adduct

  • In a 250 mL round-bottom flask, dissolve maleic anhydride (10.0 g, 102 mmol) in 80 mL of ethyl acetate with stirring.

  • Add 80 mL of hexane to the solution and mix thoroughly.

  • Add freshly distilled furan (7.0 g, 103 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 5 minutes. Crystallization of the endo-adduct should begin.

  • Cool the flask in an ice bath for 15 minutes to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration and wash with cold hexane.

  • Dry the product under vacuum to yield the pure endo-Diels-Alder adduct.

Step 2: Epoxidation of the Diels-Alder Adduct

  • Suspend the dried Diels-Alder adduct (10.0 g, 60.2 mmol) in 150 mL of dichloromethane (DCM) in a 500 mL round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add m-CPBA (77%, 15.0 g, 66.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure epoxide adduct.

Protocol 2: In-situ Generation and Trapping of this compound

Objective: To generate this compound in-situ via a retro-Diels-Alder reaction and trap it with a suitable dienophile.

Materials:

  • Epoxide of furan-maleic anhydride adduct (from Protocol 1)

  • Dienophile (e.g., N-methylmaleimide, dimethyl acetylenedicarboxylate)

  • High-boiling point solvent (e.g., xylene, toluene)

  • Schlenk tube or sealed reaction vessel

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place the epoxide adduct (1.0 eq) and the chosen dienophile (1.5 - 3.0 eq) in a Schlenk tube equipped with a magnetic stir bar.

  • Add a suitable high-boiling point solvent (e.g., xylene, to achieve a concentration of ~0.1 M of the epoxide adduct).

  • Flush the tube with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Seal the tube and heat the reaction mixture to a temperature sufficient to induce the retro-Diels-Alder reaction (typically 120-160 °C).

  • Stir the reaction at this temperature for the required time (this can range from a few hours to overnight, and should be monitored by TLC or GC-MS if possible).

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel to isolate the trapped cycloadduct.

Data Presentation

The efficiency of the trapping reaction is highly dependent on the nature of the dienophile and the reaction conditions. Below is a table summarizing hypothetical quantitative data for the trapping of in-situ generated this compound with various dienophiles.

EntryDienophile (Trapping Agent)SolventTemperature (°C)Time (h)Yield of Trapped Product (%)
1N-MethylmaleimideXylene1401265
2Dimethyl acetylenedicarboxylateToluene1202458
3Maleic anhydrideXylene1401845
4TetracyanoethyleneToluene110872

Logical Relationships and Workflows

The logical flow of the synthetic strategy and the key relationships between the reactants, intermediates, and products can be represented as follows:

Logical_Flow cluster_precursor Precursor Synthesis cluster_trapping In-situ Generation and Trapping Furan_MA Furan + Maleic Anhydride DA_Reaction [4+2] Diels-Alder Furan_MA->DA_Reaction DA_Adduct Diels-Alder Adduct DA_Reaction->DA_Adduct Epoxidation_Step Epoxidation DA_Adduct->Epoxidation_Step Epoxide_Precursor Epoxide Precursor Epoxidation_Step->Epoxide_Precursor rDA_Reaction Retro-Diels-Alder (Heat) Epoxide_Precursor->rDA_Reaction Transient_Dioxin This compound (in-situ) rDA_Reaction->Transient_Dioxin Trapping_Reaction [4+2] Cycloaddition Transient_Dioxin->Trapping_Reaction Dienophile Dienophile (Trapper) Dienophile->Trapping_Reaction Final_Product Stable Cycloadduct Trapping_Reaction->Final_Product

Caption: Logical workflow from starting materials to the final trapped product.

Applications in Drug Development and Medicinal Chemistry

The direct trapping of in-situ generated this compound provides access to a variety of complex and rigid polycyclic scaffolds. These structures are often difficult to synthesize through conventional methods. The resulting cycloadducts can be further functionalized to explore new chemical space in drug discovery programs.

While the parent this compound is not directly used, the synthesis of its stable, substituted benzofused derivatives has proven to be a fruitful area in medicinal chemistry. For instance, derivatives of 2,3-dihydrobenzo[b][1][3]dioxine have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key target in cancer therapy.[4] The synthetic strategies for these more complex dioxin-containing molecules often involve multi-step sequences, but the fundamental understanding of dioxin chemistry, including cycloaddition reactions, is beneficial.

The unique, oxygen-rich, and stereochemically defined scaffolds obtained from trapping transient this compound can be considered as novel building blocks for the generation of compound libraries for high-throughput screening. The conformational rigidity of these systems can be advantageous for designing ligands with high affinity and selectivity for biological targets.

Conclusion

The in-situ generation and trapping of this compound via a retro-Diels-Alder reaction sequence is a powerful, albeit specialized, synthetic methodology. It provides a route to novel and complex polycyclic structures that hold potential for applications in materials science and as scaffolds in medicinal chemistry. The protocols and data presented herein offer a foundational guide for researchers interested in exploring the synthetic utility of this transient heterocyclic intermediate. Further research into the scope of trapping agents and the biological activity of the resulting adducts is warranted to fully realize the potential of this elegant synthetic strategy.

References

Application Notes and Protocols for Monitoring the Polymerization of p-Dioxanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to monitor the ring-opening polymerization (ROP) of p-dioxanone (PDO), a critical process in the synthesis of the biodegradable and biocompatible polymer, poly(p-dioxanone) (PPDO). PPDO is extensively used in biomedical applications such as surgical sutures, orthopedic devices, and drug delivery systems.[1][2][3] Accurate monitoring of the polymerization process is essential for controlling the polymer's molecular weight, structure, and thermal properties, which in turn dictate its performance.

This document details the primary analytical methods for real-time and offline monitoring of PDO polymerization, including spectroscopic, chromatographic, and thermal analysis techniques. Detailed experimental protocols are provided for each key method, and quantitative data from representative studies are summarized for comparative analysis.

Overview of p-Dioxanone Polymerization

The synthesis of PPDO is achieved through the ring-opening polymerization of the p-dioxanone monomer.[1] This reaction is typically initiated by organometallic catalysts, such as stannous octoate (Sn(Oct)₂), and requires controlled temperature and an inert atmosphere to proceed effectively.[4][5] The polymerization process involves the cleavage and subsequent re-formation of ester bonds, leading to the formation of a long-chain polyester.

Monitoring the polymerization kinetics is crucial for several reasons:

  • Determining Monomer Conversion: Tracking the disappearance of the monomer over time allows for the calculation of reaction rates and the determination of when the polymerization has reached completion or equilibrium.

  • Controlling Molecular Weight: The molecular weight and molecular weight distribution of the resulting polymer are critical for its mechanical properties and degradation profile. Monitoring these parameters allows for the synthesis of polymers with desired characteristics.

  • Ensuring Structural Integrity: Characterization techniques can confirm the chemical structure of the polymer and identify any side reactions or degradation products.

The following sections will delve into the specific techniques used to monitor these critical parameters.

Spectroscopic Techniques for In-Situ and Ex-Situ Monitoring

Spectroscopic methods are powerful tools for monitoring the chemical changes that occur during polymerization, often allowing for real-time, in-situ analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: ¹H NMR spectroscopy is a primary technique for determining monomer conversion and characterizing the structure of the resulting polymer.[5][6][7] By integrating the signals corresponding to the protons of the monomer and the polymer, the extent of the reaction can be quantified over time.

Key Observables:

  • Monomer Conversion: The disappearance of characteristic monomer peaks and the appearance of polymer peaks are monitored. For instance, the protons in the PDO monomer have distinct chemical shifts from those in the repeating unit of the PPDO polymer.[7]

  • Polymer Structure: The ¹H and ¹³C NMR spectra confirm the expected polyester structure of PPDO and can be used to identify end-groups and any potential side products.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is particularly useful for real-time, in-situ monitoring of polymerization reactions, often through the use of an attenuated total reflectance (ATR) probe immersed in the reaction mixture.[9][10] It tracks the changes in functional groups as the reaction progresses.

Key Observables:

  • Monomer Consumption: The decrease in the intensity of vibrational bands specific to the monomer, such as the C-O-C stretching of the cyclic ether, is monitored.

  • Polymer Formation: The appearance and increase in intensity of bands characteristic of the polymer, like the C=O stretching of the ester group in the polymer backbone, are observed.[11][12][13] The polymerization can be followed by observing the decrease in the C-O-C stretching vibration of the monomer and the simultaneous increase of the ester carbonyl peak of the polymer.[14]

Chromatographic Techniques for Molecular Weight Determination

Chromatographic methods are essential for determining the molecular weight and molecular weight distribution of the synthesized polymer, which are critical parameters for its end-use application.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

Application: GPC/SEC is the standard method for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[15][16][17] This technique separates polymer chains based on their hydrodynamic volume in solution.

Key Observables:

  • Molecular Weight Averages (Mn, Mw): These values indicate the average size of the polymer chains.

  • Polydispersity Index (PDI): This value describes the breadth of the molecular weight distribution. A PDI close to 1 indicates a more uniform distribution of polymer chain lengths.

  • Polymer Degradation: GPC can also be used to monitor the degradation of the polymer over time by observing the decrease in molecular weight.[16]

Thermal Analysis Techniques

Thermal analysis techniques provide crucial information about the thermal stability, glass transition temperature, melting point, and crystallinity of both the monomer and the resulting polymer.

Differential Scanning Calorimetry (DSC)

Application: DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[5][18][19] It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of PPDO.

Key Observables:

  • Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For PPDO, the Tg is typically in the range of -10 to 0 °C.[1][3]

  • Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt. The Tm of PPDO is approximately 110 °C.[3][18]

  • Crystallinity: The degree of crystalline content in the polymer, which can be calculated from the enthalpy of melting.[16][20]

Thermogravimetric Analysis (TGA)

Application: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][18][21] It is used to assess the thermal stability and decomposition profile of PPDO.

Key Observables:

  • Decomposition Temperature: The temperature at which the polymer begins to degrade. TGA curves show the onset of weight loss, indicating the thermal stability of the material.[4][21]

  • Thermal Degradation Mechanism: The shape of the TGA curve can provide insights into the mechanism of thermal decomposition.

Data Presentation

The following tables summarize typical quantitative data obtained from the monitoring techniques described above.

Table 1: Molecular Weight and Polydispersity of PPDO from GPC Analysis

SamplePolymerization Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PPDO-1215,00025,0001.67
PPDO-2435,00060,0001.71
PPDO-3850,00095,0001.90
PPDO-41665,000130,0002.00

Note: These are representative values and can vary significantly with reaction conditions.

Table 2: Thermal Properties of PPDO from DSC and TGA Analysis

PropertyValueTechnique
Glass Transition Temperature (Tg)-10 to 0 °CDSC
Melting Temperature (Tm)~110 °CDSC
Onset of Thermal Decomposition~180-200 °CTGA
Temperature at Max Decomposition Rate~300 °CTGA

Source:[1][3][18]

Experimental Protocols

Protocol for Monitoring Monomer Conversion by ¹H NMR
  • Reaction Sampling: At predetermined time intervals, carefully extract a small aliquot (e.g., 0.1 mL) from the polymerization reaction mixture under an inert atmosphere.

  • Sample Preparation: Immediately quench the reaction in the aliquot by adding a suitable solvent (e.g., deuterated chloroform, CDCl₃) and an inhibitor if necessary.

  • NMR Analysis:

    • Transfer the diluted sample to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).

    • Integrate the characteristic peaks of the p-dioxanone monomer and the poly(p-dioxanone) polymer.

  • Calculation of Conversion:

    • Identify a non-overlapping peak for the monomer and the polymer.

    • Calculate the monomer conversion using the following formula: Conversion (%) = [Area(polymer) / (Area(polymer) + Area(monomer))] * 100

Protocol for In-Situ Monitoring by ATR-FTIR Spectroscopy
  • Setup:

    • Insert a clean and dry ATR-FTIR probe into the reaction vessel through a sealed port.

    • Ensure the ATR crystal is fully submerged in the reaction medium.

  • Background Spectrum: Record a background spectrum of the reaction mixture (monomer, solvent, initiator) before initiating the polymerization.

  • Reaction Monitoring:

    • Initiate the polymerization (e.g., by adding the catalyst or increasing the temperature).

    • Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Monitor the decrease in the absorbance of a characteristic monomer peak and the increase in the absorbance of a characteristic polymer peak over time.

    • Plot the peak absorbance or integrated peak area versus time to obtain the reaction kinetics.

Protocol for Molecular Weight Determination by GPC
  • Sample Preparation:

    • Dissolve a known concentration of the dried polymer sample (e.g., 1-2 mg/mL) in a suitable GPC eluent (e.g., tetrahydrofuran (THF) or chloroform).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • GPC Analysis:

    • Inject the filtered sample into the GPC system equipped with a suitable column set for the expected molecular weight range.

    • Elute the sample with the mobile phase at a constant flow rate.

  • Data Processing:

    • Use a calibration curve generated from polymer standards of known molecular weight (e.g., polystyrene) to determine the Mn, Mw, and PDI of the sample.

Protocol for Thermal Characterization by DSC
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • Heat from room temperature to 150 °C at 10 °C/min.

      • Hold for 5 minutes to ensure complete melting.

      • Cool to -50 °C at 10 °C/min.

      • Heat from -50 °C to 150 °C at 10 °C/min.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the step change in the heat flow curve of the second heating scan.

    • Determine the melting temperature (Tm) from the peak of the endothermic melting event in the second heating scan.

    • Calculate the percent crystallinity from the enthalpy of melting.

Protocol for Thermal Stability Analysis by TGA
  • Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset of decomposition temperature and the temperature of maximum decomposition rate from the TGA curve and its derivative.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for monitoring the polymerization of p-dioxanone.

Polymerization_Monitoring_Workflow start Start: p-Dioxanone Polymerization Setup reaction Ring-Opening Polymerization (e.g., with Sn(Oct)₂) start->reaction sampling Aliquot Sampling (at time intervals) reaction->sampling insitu In-Situ Monitoring reaction->insitu Continuous product Final Polymer Product reaction->product Polymerization Completion offline Offline Analysis sampling->offline ftir ATR-FTIR Spectroscopy (Real-time kinetics) insitu->ftir nmr ¹H NMR Spectroscopy (Monomer Conversion, Structure) offline->nmr gpc GPC/SEC (Molecular Weight, PDI) offline->gpc thermal Thermal Analysis product->thermal dsc DSC (Tg, Tm, Crystallinity) thermal->dsc tga TGA (Thermal Stability) thermal->tga Logical_Relationship_Techniques polymerization Polymerization Process kinetics Reaction Kinetics (Monomer Conversion) polymerization->kinetics mol_weight Molecular Properties (MW, PDI, Structure) polymerization->mol_weight thermal_props Thermal Properties (Tg, Tm, Stability) polymerization->thermal_props nmr NMR kinetics->nmr ftir FTIR kinetics->ftir mol_weight->nmr gpc GPC/SEC mol_weight->gpc dsc DSC thermal_props->dsc tga TGA thermal_props->tga

References

Troubleshooting & Optimization

Improving the yield and purity of 1,4-Dioxin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,4-Dioxin and its derivatives during synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and related compounds, providing potential causes and recommended solutions.

Problem ID Issue Potential Causes Recommended Solutions
YD-01 Low Yield of this compound - Inefficient catalyst. - Suboptimal reaction temperature. - Poor quality of starting materials. - Formation of side products.[1][2]- Catalyst Optimization: Consider using catalysts like ZrO2/TiO2 for oxirane dimerization or solid superacids for ethylene glycol dehydration.[1][3][4] - Temperature Control: Optimize the reaction temperature. For example, the synthesis of 1,4-dioxane from oxirane shows high conversion at 75°C.[1][3] For diethylene glycol dehydration, the ideal temperature is reported to be 160°C.[2] - Reagent Purity: Ensure starting materials are pure and dry. - Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to minimize byproduct formation.
PU-01 Product Contamination with Byproducts - Incomplete reaction. - Side reactions due to high temperatures. - Presence of impurities in starting materials.[1][2]- Purification: Utilize fractional distillation to separate the product from byproducts like 2-methyl-1,3-dioxolane and acetaldehyde.[2] - Washing: Wash the crude product with an aqueous alkali-metal hydroxide solution. - Column Chromatography: Use silica gel or alumina column chromatography for purification.[5]
PU-02 Presence of Peroxides in the Final Product - Exposure to air and light during storage.[6]- Peroxide Removal: Reflux the product with NaBH4 or anhydrous stannous chloride and then distill.[6] Alternatively, pass the product through a column of activated alumina.[6] - Storage: Store the purified this compound under a nitrogen atmosphere and away from light.[6]
PU-03 Water Contamination in the Product - Incomplete drying of reactants or solvents. - Formation of water as a byproduct in dehydration reactions.[2]- Drying Agents: Use drying agents like anhydrous sodium sulfate or magnesium sulfate. For more rigorous drying, distill from sodium metal or use molecular sieves.[6] - Azeotropic Distillation: Utilize azeotropic distillation to remove water.[2]
RX-01 Reaction Stalls or is Incomplete - Catalyst deactivation. - Insufficient reaction time or temperature. - Reversible reaction reaching equilibrium.- Catalyst Reactivation/Addition: Add fresh catalyst or consider catalysts with better stability.[4] - Optimize Conditions: Increase reaction time or temperature, monitoring for byproduct formation. - Shift Equilibrium: If applicable, remove a byproduct (e.g., water) to drive the reaction to completion.[2]

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing this compound and its derivatives?

Common synthetic routes include:

  • Dehydration of Diethylene Glycol: This method uses an acid catalyst, such as sulfuric acid, to dehydrate diethylene glycol, leading to ring closure.[2]

  • Dimerization of Ethylene Oxide (Oxirane): This can be catalyzed by solid acid catalysts like ZrO2/TiO2.[1][3]

  • Williamson Ether Synthesis-type Reactions: For substituted dibenzo[3][7]dioxins, a common method is the reaction of a catechol with a substituted 1,2-dihalobenzene in the presence of a base.[7][8]

  • Elimination Reactions: this compound can be synthesized by the elimination of halogens or hydrogen halides from polyhalogenated 1,4-dioxanes.[9]

2. How can I improve the yield of my this compound synthesis?

To improve the yield, consider the following:

  • Catalyst Selection: The choice of catalyst is crucial. For instance, using a ZrO2/TiO2 composite catalyst in oxirane dimerization has been shown to achieve high conversion and selectivity.[1][3] Solid superacid catalysts can also be highly effective in dehydration reactions.[4]

  • Reaction Conditions: Optimizing temperature, pressure, and solvent can significantly impact yield. For example, the synthesis of 1,4-dioxane from ethylene glycol dehydration is often carried out at elevated temperatures (around 160-170°C).[1][2]

  • Purity of Reactants: Using high-purity starting materials can minimize side reactions and improve the overall yield.

3. What are the common impurities in crude this compound, and how can they be removed?

Common impurities include acetaldehyde, ethylene acetal, acetic acid, water, and peroxides.[6] Purification methods include:

  • Distillation: Fractional distillation is effective for removing volatile impurities like acetaldehyde and ethylene acetal.[2] Azeotropic distillation can be used to remove water.[10]

  • Chemical Treatment: Peroxides can be removed by refluxing with reducing agents like NaBH4 or by treatment with ferrous sulfate.[6] Acidic impurities can be neutralized by washing with an alkaline solution.

  • Chromatography: Percolation through a column of activated alumina can remove peroxides and other polar impurities.[6]

4. How should I store purified this compound?

This compound and its derivatives are prone to forming explosive peroxides upon exposure to air and light.[6] Therefore, it is crucial to store them in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.[6]

5. What are the main byproducts to expect in the synthesis of 1,4-Dioxane from diethylene glycol?

The primary byproducts in the acid-catalyzed dehydration of diethylene glycol are 2-methyl-1,3-dioxolane and acetaldehyde.[2] Crotonaldehyde and polyglycols can also be formed to a lesser extent.[2] Severe charring and the formation of tars can also occur, particularly with sulfuric acid catalysts.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxane from Ethylene Oxide using a ZrO2/TiO2 Catalyst

This protocol is based on the method described by Wang et al. for the selective synthesis of 1,4-dioxane from oxirane.[1]

1. Catalyst Preparation (Coprecipitation Method): a. Prepare an aqueous solution of zirconyl chloride and titanium tetrachloride. b. Add a precipitating agent (e.g., ammonia solution) dropwise with vigorous stirring until the pH reaches a desired value. c. Age the resulting precipitate, then filter, wash with deionized water until chloride-free, and dry. d. Calcine the dried powder at a specified temperature to obtain the ZrO2/TiO2 catalyst.

2. Catalytic Reaction: a. Pack a fixed-bed reactor with the prepared ZrO2/TiO2 catalyst. b. Introduce a feed gas of ethylene oxide diluted with an inert gas (e.g., nitrogen) into the reactor at a controlled flow rate (defined by the gaseous hourly space velocity). c. Maintain the reactor at the optimal reaction temperature (e.g., 75°C) and atmospheric pressure.[1] d. Collect the product stream and analyze the conversion of ethylene oxide and selectivity to 1,4-dioxane using gas chromatography (GC).

3. Product Purification: a. Condense the product stream to separate the liquid products from the unreacted gases. b. Wash the liquid product with a dilute alkaline solution to remove any acidic byproducts. c. Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate). d. Purify the 1,4-dioxane by fractional distillation.

Protocol 2: Purification of Crude 1,4-Dioxane

This protocol outlines a general procedure for removing common impurities from commercially available or synthesized 1,4-dioxane.[6]

1. Removal of Acetaldehyde and Acidic Impurities: a. To the crude 1,4-dioxane, add a solution of dilute hydrochloric acid. b. Reflux the mixture for several hours while bubbling a slow stream of nitrogen through the solution to carry away the acetaldehyde formed from acetal hydrolysis. c. Cool the solution and add potassium hydroxide pellets until the aqueous layer is saturated and separates from the dioxane layer.

2. Drying: a. Separate the dioxane layer and treat it with fresh potassium hydroxide pellets to remove residual water. b. Decant the dioxane into a clean, dry flask.

3. Removal of Peroxides and Final Drying: a. Add sodium metal to the dried dioxane. b. Reflux the mixture until the surface of the sodium remains bright, indicating the removal of peroxides and final traces of water. c. Distill the pure, dry 1,4-dioxane from the sodium.

4. Storage: a. Store the purified 1,4-dioxane over sodium wire or under a nitrogen atmosphere in a tightly sealed, amber glass bottle to prevent peroxide formation.

Data Presentation

Table 1: Comparison of Catalysts for 1,4-Dioxane Synthesis from Ethylene Glycol
Catalyst Reaction Temperature (°C) Yield (%) Key Byproducts Reference
Sulfuric Acid170-200~90Tars, 2-methyl-1,3-dioxolane, acetaldehyde[1][2]
Phosphoric Acid130-200VariableSimilar to H2SO4[2]
p-Toluenesulfonic Acid130-200VariableSimilar to H2SO4[2]
Acidic Ion-Exchange Resins130-200VariableFewer tars[2]
Zeolites (ZSM-5)265-275Good-[4]
Granular Solid Superacid195-240>90Methyl dioxolane, paraldehyde[4]
Table 2: Optimal Conditions for 1,4-Dioxane Synthesis from Oxirane
Parameter Optimal Value Reference
Catalyst25% ZrO2/TiO2[3]
Reaction Temperature75 °C[1][3]
PressureAtmospheric[1][3]
Gaseous Hourly Space Velocity1200.0 h⁻¹[1][3]
Oxirane Conversion100.0%[1][3]
1,4-Dioxane Selectivity86.2%[1][3]

Visualizations

Synthesis_Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No optimize_catalyst Optimize Catalyst check_yield->optimize_catalyst Yes distillation Fractional / Azeotropic Distillation check_purity->distillation Yes end_product High Yield & Purity Product check_purity->end_product No optimize_temp Adjust Temperature optimize_catalyst->optimize_temp check_reagents Check Reagent Purity optimize_temp->check_reagents check_reagents->start Retry Synthesis chromatography Column Chromatography distillation->chromatography chem_treatment Chemical Treatment (e.g., for peroxides) chromatography->chem_treatment chem_treatment->end_product

Caption: A troubleshooting workflow for this compound synthesis.

Purification_Pathway crude Crude this compound Product wash Alkaline Wash (Removes Acids) crude->wash distill_azeo Azeotropic Distillation (Removes Water) wash->distill_azeo peroxide_removal Peroxide Scavenging (e.g., NaBH4, FeSO4) distill_azeo->peroxide_removal drying Drying over Na / KOH peroxide_removal->drying distill_final Final Fractional Distillation drying->distill_final pure_product Pure this compound distill_final->pure_product

Caption: A general purification pathway for crude this compound.

References

Preventing polymerization of 1,4-Dioxin during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1,4-Dioxin is an unstable compound, and there is limited published data specifically detailing its polymerization prevention. The following guidance is based on established principles for handling analogous compounds, such as vinyl ethers and other reactive dienes. Researchers should always perform a thorough risk assessment before any new procedure.

Troubleshooting Guide: Polymerization Issues with this compound

This guide addresses common issues related to the unwanted polymerization of this compound during its synthesis and handling.

Problem Potential Cause Recommended Action
Spontaneous polymerization during synthesis (e.g., during workup or purification). 1. Acidic Conditions: Trace acid can initiate rapid cationic polymerization.[1] 2. Elevated Temperatures: Heat can accelerate both radical and cationic polymerization pathways. 3. Presence of Oxygen: Can lead to peroxide formation, which may initiate radical polymerization.1. Neutralize: Ensure all reagents and equipment are free from acidic residues. A mild basic wash (e.g., with a dilute solution of sodium bicarbonate) of the reaction mixture before concentration can be beneficial, followed by drying. 2. Low Temperature: Maintain low temperatures throughout the synthesis and purification process. Use a cold water bath during distillations or solvent removal. 3. Inert Atmosphere: Conduct the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Polymer formation during storage. 1. Improper Storage Conditions: Exposure to light, heat, or air can promote polymerization over time.[2] 2. Inhibitor Depletion: The effectiveness of added inhibitors can decrease over time.1. Optimal Storage: Store this compound in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere.[3] 2. Inhibitor Check: If storing for extended periods, consider adding a suitable inhibitor and periodically checking its concentration.
Formation of a viscous liquid or solid polymer upon addition of a reagent. 1. Reagent Contamination: The added reagent may contain acidic impurities. 2. Lewis Acid Reactivity: Reagents that are Lewis acids can act as initiators for cationic polymerization.[1]1. Reagent Purity: Use freshly purified or high-purity reagents. 2. Compatibility Check: Before adding a reagent to your main batch, perform a small-scale test to check for any signs of polymerization.

Frequently Asked Questions (FAQs)

Synthesis

Q1: My this compound sample polymerized during distillation. How can I prevent this?

A1: Polymerization during distillation is likely due to the presence of acidic impurities or excessive heat. To prevent this, ensure your glassware is scrupulously clean and free of any acidic residue. It is also advisable to perform the distillation at the lowest possible temperature under a high vacuum. Adding a small amount of a high-boiling point, non-reactive radical inhibitor, such as butylated hydroxytoluene (BHT), to the distillation flask can also be beneficial.

Q2: What are the best practices for the workup of a this compound synthesis?

A2: During the workup, it is crucial to avoid acidic conditions. If an aqueous workup is necessary, use a dilute basic solution (e.g., sodium bicarbonate) to neutralize any acid. Dry the organic phase thoroughly with a neutral drying agent like anhydrous sodium sulfate. All subsequent steps, including solvent removal, should be performed at low temperatures.

Storage and Handling

Q3: What is the recommended way to store purified this compound?

A3: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark environment, such as a refrigerator or freezer.[3] For longer-term storage, adding a radical inhibitor is recommended.

Q4: Which inhibitors are suitable for preventing the polymerization of this compound?

A4: While specific data for this compound is scarce, inhibitors commonly used for vinyl ethers are likely to be effective. These include:

  • Phenolic inhibitors: Such as hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), and butylated hydroxytoluene (BHT). These are particularly effective in the presence of trace oxygen.

  • Quinones: For example, p-benzoquinone (PBQ) can be used. The choice of inhibitor may depend on the intended downstream application and the ease of its removal.

Q5: How can I remove an inhibitor from this compound before use?

A5: The method of removal depends on the inhibitor used. Phenolic inhibitors like hydroquinone and MEHQ can often be removed by washing with a dilute aqueous alkali solution (e.g., 1% NaOH), followed by washing with water to neutrality and drying over a suitable agent. BHT can be more challenging to remove by washing and may require distillation.

Quantitative Data on Inhibitor Effectiveness (Analogous System)

As there is a lack of specific quantitative data for this compound, the following table provides an example of inhibitor effectiveness for a generic vinyl monomer, which is expected to have a similar reactivity profile.

Inhibitor Concentration (ppm) Induction Period at 60°C (minutes)
No Inhibitor0< 1
p-Benzoquinone (PBQ)100120
Hydroquinone (HQ)20090
Monomethyl Ether Hydroquinone (MEHQ)20075
Butylated Hydroxytoluene (BHT)50060

Note: This data is illustrative for a generic vinyl monomer and should be used as a qualitative guide for this compound.

Experimental Protocols

Protocol for Inhibitor Removal

Objective: To remove a phenolic inhibitor (e.g., MEHQ) from this compound prior to a reaction.

Materials:

  • This compound containing MEHQ

  • 1% (w/v) Sodium hydroxide solution, deoxygenated

  • Saturated sodium chloride solution (brine), deoxygenated

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Work under an inert atmosphere to prevent exposure to oxygen.

  • Place the this compound sample in a separatory funnel.

  • Add an equal volume of deoxygenated 1% sodium hydroxide solution.

  • Gently shake the funnel, periodically venting. The aqueous layer will typically develop a dark color as the phenolate salt of the inhibitor is formed.

  • Separate the aqueous layer.

  • Repeat the wash with the sodium hydroxide solution until the aqueous layer remains colorless.

  • Wash the this compound with an equal volume of deoxygenated brine to remove any residual sodium hydroxide.

  • Separate the aqueous layer and transfer the this compound to a flask containing anhydrous sodium sulfate.

  • Gently swirl the flask and allow the this compound to dry for at least 30 minutes.

  • The inhibitor-free this compound can then be carefully decanted or filtered for immediate use.

Visualizations

Polymerization_Pathway Dioxin This compound Cation Propagating Cation Dioxin->Cation Forms reactive intermediate Initiator Initiator (e.g., H+, Lewis Acid) Initiator->Dioxin Initiation Cation->Cation Propagation (Addition of Dioxin monomers) Polymer Poly(this compound) Cation->Polymer Termination

Caption: Cationic polymerization pathway of this compound.

Troubleshooting_Workflow cluster_0 Troubleshooting Polymerization Start Unwanted Polymerization Observed Check_Temp Is the temperature below 25°C? Start->Check_Temp Check_Acid Are acidic conditions possible? Check_Temp->Check_Acid Yes Action_Cool Reduce Temperature (e.g., use ice bath) Check_Temp->Action_Cool No Check_Air Is the system under inert gas? Check_Acid->Check_Air No Action_Neutralize Neutralize (e.g., add mild base) Check_Acid->Action_Neutralize Yes Action_Inert Implement or Improve Inert Atmosphere Check_Air->Action_Inert No Action_Inhibitor Consider adding an inhibitor Check_Air->Action_Inhibitor No Check_Air->Action_Inhibitor Yes Action_Cool->Check_Acid Action_Neutralize->Check_Air Action_Inert->Action_Inhibitor

Caption: Decision workflow for troubleshooting polymerization.

References

Technical Support Center: Retro-Diels-Alder Reaction for 1,4-Dioxin Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the retro-Diels-Alder synthesis of 1,4-dioxin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound synthesis via a retro-Diels-Alder reaction?

A1: The synthesis is a two-step process. First, a Diels-Alder reaction is performed between furan (a diene) and maleic anhydride (a dienophile) to form a 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct. This adduct is then subjected to a retro-Diels-Alder reaction, typically through heating (pyrolysis), which causes it to decompose into this compound and regenerate maleic anhydride.

Q2: My retro-Diels-Alder reaction is resulting in a very low yield of this compound. What are the potential causes?

A2: Low yields can stem from several factors:

  • Suboptimal Temperature: The retro-Diels-Alder reaction is temperature-dependent. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to the decomposition of the desired this compound product.

  • Reaction Equilibrium: The retro-Diels-Alder reaction is a reversible equilibrium. To favor the formation of this compound, the products should be removed from the reaction mixture as they are formed, for example, by distillation under reduced pressure.

  • Isomer Stability: The Diels-Alder adduct exists as endo and exo isomers. The endo isomer typically undergoes the retro-Diels-Alder reaction at a lower temperature than the more thermally stable exo isomer.[1][2] If your starting material is predominantly the exo isomer, a higher temperature will be required for the reaction to proceed efficiently.

  • Side Reactions: Polymerization of the starting material or the this compound product can occur at elevated temperatures, reducing the yield of the desired product.

Q3: I am observing the formation of a dark, tar-like substance in my reaction flask during the pyrolysis. What is this and how can I prevent it?

A3: The formation of a dark, tar-like substance is likely due to the polymerization of furan, maleic anhydride, or the this compound product at high temperatures. To mitigate this, consider the following:

  • Lower the Temperature: Operate at the lowest effective temperature for the retro-Diels-Alder reaction.

  • Use a Vacuum: Performing the pyrolysis under vacuum allows for the distillation of the this compound product at a lower temperature, minimizing the residence time at high temperatures and reducing the likelihood of polymerization.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to charring.

Q4: How can I effectively monitor the progress of the retro-Diels-Alder reaction?

A4: The reaction progress can be monitored by analyzing the composition of the reaction mixture over time. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for identifying and quantifying the starting material, the this compound product, and any byproducts.[4][5][6][7][8] For real-time analysis, in-situ monitoring techniques like infrared (IR) spectroscopy can be employed to track the disappearance of the adduct's characteristic peaks and the appearance of product peaks.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No this compound Formation Insufficient reaction temperature.Gradually increase the pyrolysis temperature in increments of 10-20°C. Monitor the reaction progress at each temperature to find the optimal balance between reaction rate and product decomposition. Refer to the data in Table 1 for guidance on typical temperature ranges.
Starting material is predominantly the thermally stable exo isomer.The endo adduct is the kinetic product and forms at lower temperatures, while the exo is the thermodynamic product and is favored by longer reaction times or higher temperatures during the initial Diels-Alder synthesis.[9] To favor the endo isomer for an easier retro-reaction, consider a shorter reaction time and lower temperature for the adduct formation. If you have the exo isomer, a higher pyrolysis temperature will be necessary.[1][2]
Reaction equilibrium is not being shifted towards the products.Perform the retro-Diels-Alder reaction under vacuum. This will facilitate the removal of the volatile this compound product from the reaction mixture as it forms, driving the equilibrium towards the product side.
Polymerization/Charring Reaction temperature is too high.Reduce the pyrolysis temperature. The ideal temperature is one that allows for a reasonable reaction rate without causing significant decomposition or polymerization.
Prolonged reaction time at high temperature.Minimize the reaction time. Once the retro-Diels-Alder reaction begins, the product should be collected as quickly as possible.
Presence of oxygen.Ensure the reaction is carried out under a completely inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization.
Product Contamination Incomplete reaction.Ensure the reaction goes to completion by monitoring with GC-MS until the starting adduct is no longer detected.
Co-distillation of starting materials or byproducts.Optimize the distillation conditions. A fractional distillation setup may be necessary to effectively separate the this compound from maleic anhydride and other impurities. The purity of the final product can be verified by analytical techniques such as NMR and GC-MS.
Decomposition of this compound.This compound can be unstable at elevated temperatures.[10] Collect the distilled product in a cooled receiver to minimize decomposition.

Quantitative Data Summary

Table 1: Influence of Temperature on Retro-Diels-Alder Reaction of Furan-Maleimide Adducts

Adduct IsomerCyclo-reversion Temperature (°C)Observation
endo~100Lower thermal stability, undergoes retro-Diels-Alder reaction more readily.[11]
exo>110Higher thermal stability, requires higher temperatures for the retro-Diels-Alder reaction.[11]

Note: Data is for furan-maleimide adducts, which serve as a close model for the furan-maleic anhydride system.

Experimental Protocols

Protocol 1: Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

This protocol describes the Diels-Alder reaction to form the precursor for the retro-Diels-Alder reaction.

Materials:

  • Furan

  • Maleic anhydride

  • Diethyl ether (or other suitable solvent like toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of furan to the cooled solution while stirring.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • The product will precipitate out of the solution. Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum. A yield of around 97% can be expected.[12]

Protocol 2: Retro-Diels-Alder Reaction for this compound Formation

This protocol describes the thermal decomposition of the Diels-Alder adduct to produce this compound.

Materials:

  • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (from Protocol 1)

  • Distillation apparatus (short path is preferable)

  • Heating mantle

  • Vacuum source

  • Cold trap/receiving flask cooled with a dry ice/acetone bath

Procedure:

  • Set up a short-path distillation apparatus. Ensure all glassware is dry.

  • Place the 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the distillation flask.

  • Connect the apparatus to a vacuum source.

  • Cool the receiving flask in a dry ice/acetone bath.

  • Begin heating the distillation flask. The retro-Diels-Alder reaction typically occurs at temperatures above 150°C.[2]

  • The this compound product will distill as it is formed. Collect the distillate in the cooled receiving flask.

  • The regenerated maleic anhydride will remain in the distillation flask.

  • Once the distillation is complete, carefully dismantle the apparatus and store the collected this compound under appropriate conditions, as it can be unstable.

Visualizations

Retro_Diels_Alder_Pathway Furan Furan Adduct 7-Oxabicyclo[2.2.1]hept-5-ene- 2,3-dicarboxylic anhydride Furan->Adduct Diels-Alder (Formation of Adduct) Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Adduct Dioxin This compound Adduct->Dioxin Retro-Diels-Alder (Pyrolysis) Regen_Maleic_Anhydride Maleic Anhydride (Regenerated) Adduct->Regen_Maleic_Anhydride

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield of this compound Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Vacuum Is Vacuum Applied Effectively? Check_Temp->Check_Vacuum Yes Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No Check_Isomer What is the Endo/Exo Ratio of the Adduct? Check_Vacuum->Check_Isomer Yes Apply_Vacuum Improve Vacuum/ Use Short Path Distillation Check_Vacuum->Apply_Vacuum No Check_Polymer Is Polymerization Occurring? Check_Isomer->Check_Polymer High Endo Use_Endo Synthesize Adduct to Favor Endo Isomer Check_Isomer->Use_Endo High Exo Decrease_Temp Decrease Temperature Check_Polymer->Decrease_Temp Yes End Yield Improved Check_Polymer->End No Increase_Temp->End Inert_Atmosphere Ensure Inert Atmosphere Decrease_Temp->Inert_Atmosphere Apply_Vacuum->End Use_Endo->End Inert_Atmosphere->End

Caption: Troubleshooting workflow for low this compound yield.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield This compound Yield Temperature->Yield Affects rate & stability Byproducts Byproduct Formation (e.g., Polymers) Temperature->Byproducts High temp promotes Pressure Pressure (Vacuum) Pressure->Yield Shifts equilibrium Pressure->Byproducts Lowers required temp Time Reaction Time Time->Yield Affects completion Time->Byproducts Long time at high temp can increase Purity Product Purity Yield->Purity Related to side reactions

Caption: Key relationships in the retro-Diels-Alder reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 1,4-Dioxin Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for the stability of 1,4-Dioxin. Given that this compound is a non-aromatic, unstable heterocyclic compound prone to polymerization and peroxide formation, this guide emphasizes safe handling and strategies to minimize its degradation during experimental procedures. It is crucial to distinguish this compound (C₄H₄O₂) from its more stable and commonly used analog, 1,4-Dioxane (C₄H₈O₂), as their chemical properties differ significantly.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound appears to be degrading or polymerizing rapidly. What are the primary causes?

A1: this compound is inherently unstable and can readily polymerize or decompose. The primary triggers for degradation include:

  • Exposure to Air and Light: Like many ethers, this compound can form explosive peroxides upon exposure to atmospheric oxygen, a process often accelerated by light.

  • Heat: Elevated temperatures can promote polymerization and other decomposition pathways.

  • Acidic Conditions: The presence of acids can catalyze the polymerization of this compound, which behaves like an unsaturated aliphatic ether.

Q2: How can I improve the stability of this compound during and after synthesis?

A2: To enhance the stability of this compound, consider the following measures:

  • Inert Atmosphere: Always handle and store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber or opaque glassware and store the compound in the dark to prevent photo-initiated peroxide formation.

  • Low Temperature: Store this compound at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of degradation reactions.

  • Use of Inhibitors: While specific inhibitors for this compound are not well-documented, radical inhibitors such as butylated hydroxytoluene (BHT) are commonly used to stabilize other peroxide-forming ethers and may offer some protection.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical for maintaining the integrity of this compound.

ParameterRecommendationRationale
Temperature Store in a cool, dry, well-ventilated area, preferably refrigerated.To minimize evaporation and slow down potential degradation reactions.
Light Exposure Store in an amber or opaque, tightly sealed container.To prevent photo-initiated peroxide formation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To displace oxygen and inhibit autooxidation and peroxide formation.
Container Keep in the original, tightly closed container.To prevent contamination and exposure to air and moisture.

Q4: How do I test for the presence of peroxides in my this compound sample?

A4: Periodically test for peroxides, especially before any purification step involving heating, such as distillation. Commercially available peroxide test strips can be used for a qualitative indication. A common wet chemical test involves adding the sample to an acidified potassium iodide solution; the formation of a yellow to brown color indicates the presence of peroxides.

Q5: What are the known incompatibilities of this compound?

A5: While specific incompatibility studies for this compound are scarce, based on its structure as a vinyl ether, it should be considered incompatible with:

  • Strong oxidizing agents

  • Strong acids

  • Halogens

  • Reducing agents

Violent reactions can occur with these substances.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or no yield of this compound after synthesis. - Incomplete retro-Diels-Alder reaction.- Decomposition of the product during workup.- Ensure the temperature for the retro-Diels-Alder reaction is sufficient.- Work up the reaction at low temperatures and under an inert atmosphere.- Avoid exposure to acidic conditions.
Presence of a polymeric solid in the this compound sample. - Spontaneous polymerization due to exposure to heat, light, or air.- Filter the sample under an inert atmosphere.- Re-evaluate storage and handling procedures to minimize exposure to polymerization triggers.- Consider the use of a polymerization inhibitor if compatible with the intended application.
Discoloration of the this compound sample. - Formation of degradation products.- Purify the sample by distillation under reduced pressure and at a low temperature, after testing for peroxides.- Ensure rigorous exclusion of air and light during storage.
Inconsistent results in reactions using this compound. - Variable purity of the this compound due to degradation.- Use freshly prepared and purified this compound for reactions.- Characterize the purity of the this compound (e.g., by NMR) before use.- Maintain consistent, inert, and anhydrous reaction conditions.

Experimental Protocols

Synthesis of this compound via Retro-Diels-Alder Reaction

A known method for the preparation of this compound involves a cycloaddition reaction followed by a retro-Diels-Alder reaction.[1]

  • Diels-Alder Adduct Formation: Furan is reacted with maleic anhydride to form the Diels-Alder adduct.

  • Epoxidation: The carbon-carbon double bond in the adduct is then converted to an epoxide using a suitable epoxidizing agent (e.g., a peroxy acid).

  • Retro-Diels-Alder Reaction: The epoxide undergoes a retro-Diels-Alder reaction upon heating to yield this compound and regenerate maleic anhydride.[1]

It is imperative that all steps following the formation of this compound are conducted under an inert atmosphere and with protection from light to prevent immediate degradation.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound synthesis Synthesis of this compound (e.g., retro-Diels-Alder) purification Purification (e.g., low-temp distillation) synthesis->purification inert_atm Inert Atmosphere synthesis->inert_atm characterization Characterization (e.g., NMR, IR) purification->characterization purification->inert_atm low_temp Low Temperature purification->low_temp storage Storage characterization->storage characterization->inert_atm usage Use in Reaction storage->usage storage->inert_atm storage->low_temp dark Darkness storage->dark usage->inert_atm

Caption: Workflow for the synthesis and handling of unstable this compound.

decomposition_pathways Potential Decomposition Pathways of this compound cluster_triggers Triggers dioxin This compound peroxide Peroxides dioxin->peroxide polymer Polymer dioxin->polymer other_products Other Decomposition Products dioxin->other_products oxygen Oxygen oxygen->peroxide light Light light->peroxide heat Heat heat->polymer heat->other_products acid Acid acid->polymer

Caption: Factors leading to the decomposition of this compound.

References

Identifying and minimizing byproducts in 1,4-Dioxin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,4-Dioxin Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and its derivatives. The focus is on identifying and minimizing the formation of byproducts to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and its saturated analog, 1,4-dioxane, and what are their typical byproducts?

A1: Several synthetic routes are employed, each with a unique profile of potential byproducts. The most prevalent methods are:

  • Acid-Catalyzed Dehydration of Diethylene Glycol: This is a primary industrial method for producing 1,4-dioxane. The reaction involves heating diethylene glycol with an acid catalyst.

    • Common Byproducts: The main byproducts are 2-methyl-1,3-dioxolane, 2-ethyl-1,3-dioxolane, and acetaldehyde.[1] To a lesser extent, crotonaldehyde and polyglycols can also form.[1] A significant issue with strong acid catalysts like sulfuric acid is the formation of tars and severe charring, which reduces yield.[2][3]

  • Catalytic Dimerization of Ethylene Oxide (Oxirane): This method involves the cyclo-dimerization of ethylene oxide over a catalyst.

    • Common Byproducts: Acetaldehyde is a notable byproduct of this reaction.[4]

  • Williamson Ether Synthesis Variant: This involves the ring closure of a suitable precursor, such as 2-chloro-2'-hydroxydiethyl ether, by heating with a base like sodium hydroxide.[1]

    • Common Byproducts: Byproducts are typically related to incomplete reaction or side reactions of the starting materials and can vary based on the specific substrate and conditions.

  • Diels-Alder Reaction for this compound (unsaturated): The parent this compound can be prepared via a Diels-Alder reaction between furan and maleic anhydride. The resulting adduct is epoxidized, followed by a retro-Diels-Alder reaction.[5]

    • Common Byproducts: Impurities often arise from incomplete reactions at each step of this multi-step synthesis.

Q2: How can I minimize byproduct formation during the acid-catalyzed dehydration of diethylene glycol?

A2: Minimizing byproducts in this synthesis hinges on careful control of reaction conditions and the choice of catalyst.

  • Temperature Control: The ideal temperature is reported to be around 160 °C.[1] Operating temperatures generally range from 130 to 200 °C.[1] Deviating from the optimal temperature can increase the rate of side reactions, leading to more byproducts.

  • Pressure Control: Conducting the dehydration reaction under subatmospheric pressure (e.g., 50 to 400 mm Hg) at temperatures between 150°C and 170°C can significantly reduce the formation of tars and char.[3]

  • Catalyst Selection: While concentrated sulfuric acid (~5%) is common, it promotes charring.[1][2] Alternative catalysts such as phosphoric acid, p-toluenesulfonic acid, strongly acidic ion-exchange resins, or zeolites can offer milder reaction conditions and improved selectivity.[1]

Q3: What analytical methods are recommended for identifying and quantifying byproducts in my this compound synthesis?

A3: The most effective methods for separating and identifying volatile and semi-volatile organic byproducts are chromatographic, coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying byproducts. It provides both retention time data for separation and mass spectra for structural elucidation.[6]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust method for quantifying known byproducts once they have been identified, offering high sensitivity.[6]

  • Sample Preparation: Due to the high water solubility of 1,4-dioxane, sample preparation is critical. Techniques include:

    • Purge-and-Trap: This is effective for extracting analytes from aqueous samples.[6]

    • Solid Phase Extraction (SPE): SPE can be used to concentrate the analyte and remove matrix interferences.[7][8]

    • Liquid-Liquid Extraction (LLE): Continuous LLE with a solvent like dichloromethane can be used for aqueous samples.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Problem ID Issue Potential Causes Recommended Solutions
TS-01 Low Product Yield 1. Catalyst Deactivation/Inhibition: Impurities in starting materials (e.g., water, acids) can inhibit the catalyst.[9] 2. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time.[1] 3. Tar/Char Formation: Excessive heating or overly aggressive catalysts can lead to product loss through polymerization and charring.[3]1. Ensure high purity of starting materials. Dry solvents and reagents thoroughly.[9] 2. Systematically optimize reaction conditions (see Table 1 for examples). 3. Use milder catalysts (e.g., ion-exchange resins instead of H₂SO₄). Consider running the reaction under vacuum to lower the required temperature.[1][3]
TS-02 High Levels of Byproducts 1. Localized Overheating: Poor mixing in the reactor can create "hot spots," promoting side reactions.[10] 2. Incorrect Stoichiometry: An incorrect ratio of reactants or catalyst can lead to incomplete reactions or favor byproduct pathways. 3. Extended Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of degradation products.[10]1. Improve agitation and ensure uniform heat distribution with a well-controlled heating mantle or oil bath.[10] 2. Carefully control the addition rate and molar ratios of all reagents. 3. Monitor the reaction progress using in-process controls (e.g., GC, TLC) to determine the optimal endpoint.[10]
TS-03 Product Discoloration (Dark/Brown Product) 1. Char/Tar Formation: This is a common issue in sulfuric acid-catalyzed reactions.[2][3] 2. Carry-over of Tars: Foaming in the reactor can cause tars to be carried over into the distillation apparatus.[3] 3. Oxidation: Reagents or products may be sensitive to air at high temperatures.1. Modify reaction conditions (lower temperature, vacuum) or change the catalyst.[3] 2. Use an anti-foaming agent or ensure the reactor is not overfilled. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
TS-04 Difficult Product Purification 1. Azeotrope Formation: 1,4-Dioxane forms an azeotrope with water, making complete separation by simple distillation difficult.[1] 2. Similar Boiling Points: Byproducts may have boiling points close to the desired product. 3. Oiling Out: The product may fail to crystallize properly from the purification solvent.[10]1. Use "salting out" techniques by adding NaCl, CaCl₂, or NaOH to break the azeotrope before final distillation.[1] 2. Employ fractional distillation with a high-efficiency column. 3. Screen a variety of crystallization solvents and consider using an anti-solvent.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions and Performance for 1,4-Dioxane Synthesis

Synthesis Method Starting Material(s) Catalyst Temperature Pressure Selectivity / Yield Reference
DehydrationDiethylene GlycolSulfuric Acid (~5%)130 - 200 °C (160 °C ideal)Atmospheric~90% Yield[1]
Dehydration (Optimized)Diethylene Glycol, etc.Sulfuric Acid150 - 170 °C50 - 400 mm HgReduced charring, improved yield[3]
DimerizationEthylene Oxide (Oxirane)ZrO₂/TiO₂75 °CAtmospheric86.2% Selectivity (100% conversion)[2][4]

Experimental Protocols

Protocol 1: General Procedure for Analysis of Byproducts by GC-MS

This protocol outlines a general method for identifying and quantifying byproducts from a this compound synthesis reaction mixture. Note: This is a representative protocol and must be adapted and validated for specific instrumentation and sample matrices.

  • Sample Preparation (Aqueous Quench):

    • Carefully take an aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of cold, deionized water in a sealed vial.

    • Add an internal standard (e.g., 1,4-dioxane-d8) to the diluted sample for accurate quantification.[11]

  • Extraction (Purge and Trap):

    • Transfer a precise volume (e.g., 5-10 mL) of the prepared aqueous sample to the purge-and-trap autosampler.

    • The sample is purged with an inert gas (e.g., helium) at a controlled temperature (e.g., 40-80°C) to transfer volatile and semi-volatile compounds (including this compound and byproducts like acetaldehyde) onto an adsorbent trap.

    • The trap is then rapidly heated to desorb the compounds into the GC inlet.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating common byproducts.

      • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (e.g., m/z 35-350) for initial identification of unknown byproducts. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known target compounds.[8]

  • Data Analysis:

    • Identify byproducts by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

    • Quantify the identified byproducts by integrating the peak areas relative to the internal standard and using a calibration curve.

Visualizations

Synthesis_Workflow General Workflow for 1,4-Dioxane Synthesis and Purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis QC/Analysis reagents Starting Materials (e.g., Diethylene Glycol) catalyst Catalyst Addition (e.g., H2SO4) reagents->catalyst reaction Controlled Heating (150-170°C, Vacuum) catalyst->reaction distillation Crude Distillation (Removes H2O Azeotrope) reaction->distillation Crude Product sampling In-Process Sampling reaction->sampling salting Salting Out (Breaks Azeotrope) distillation->salting final_dist Fractional Distillation salting->final_dist product product final_dist->product Pure 1,4-Dioxane gcms GC-MS Analysis sampling->gcms

Caption: Workflow for 1,4-Dioxane Synthesis and Purification.

Byproduct_Formation Byproduct Pathways in Diethylene Glycol Dehydration cluster_main Desired Reaction cluster_side Side Reactions DEG Diethylene Glycol Dioxane 1,4-Dioxane DEG->Dioxane Intramolecular Cyclization (x2 H2O loss) Acetaldehyde Acetaldehyde DEG->Acetaldehyde Cleavage / Rearrangement Tars Tars / Polymers DEG->Tars Polymerization / Charring Dioxolanes 2-Methyl-1,3-dioxolane 2-Ethyl-1,3-dioxolane Acetaldehyde->Dioxolanes Reaction with Glycols

Caption: Key Byproduct Formation Pathways.

Troubleshooting_Tree Troubleshooting Logic for Low Product Yield start Low Yield Observed q1 Is the crude product dark or tarry? start->q1 sol1 Indicates Charring. 1. Lower reaction temperature. 2. Use vacuum distillation. 3. Switch to a milder catalyst. q1->sol1 YES q2 Have starting materials been verified for purity/dryness? q1->q2 NO a1_yes YES a1_no NO sol1->q2 sol2 Impurities may be present. 1. Re-purify starting materials. 2. Thoroughly dry all reagents and glassware. q2->sol2 NO q3 Is reaction progress monitored over time? q2->q3 YES a2_yes YES a2_no NO sol2->q3 sol3 Reaction may be incomplete or degrading over time. 1. Take time-point samples. 2. Analyze by GC to find optimal reaction time. q3->sol3 NO end Review Stoichiometry & Agitation Efficiency q3->end YES a3_yes YES a3_no NO sol3->end

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Isolation and Purification of 1,4-Dioxin

Author: BenchChem Technical Support Team. Date: December 2025

A word of caution for researchers: The compound 1,4-Dioxin (C₄H₄O₂) is a highly reactive and unstable molecule, prone to polymerization. It is often confused with its saturated and more stable analog, 1,4-Dioxane (C₄H₈O₂) , a common solvent and significant environmental contaminant. This guide focuses exclusively on the challenges associated with the synthesis and isolation of the unstable this compound. Due to its inherent instability, isolation and purification of this compound are exceptionally challenging and are typically undertaken for academic and theoretical research purposes rather than for scalable production.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound?

A1: The main challenge is the inherent instability of the this compound molecule. It is prone to polymerization and decomposition, making its isolation in a pure form difficult. Handling and storage require special precautions to minimize exposure to heat, light, and air.

Q2: What is the most common synthetic route to this compound?

A2: The most cited method involves a three-step sequence:

  • Diels-Alder Reaction: A [4+2] cycloaddition of furan (the diene) and maleic anhydride (the dienophile) to form an endo/exo adduct.

  • Epoxidation: The carbon-carbon double bond in the Diels-Alder adduct is converted to an epoxide.

  • Retro-Diels-Alder Reaction: The epoxide undergoes a retro-Diels-Alder reaction to yield this compound and regenerate maleic anhydride.

Q3: Why is the Diels-Alder reaction between furan and maleic anhydride particularly tricky?

A3: This reaction is reversible and can lead to a mixture of endo and exo isomers. The endo adduct is the kinetically favored product, forming faster at lower temperatures. However, the exo adduct is the thermodynamically more stable product.[1] Over time or at higher temperatures, the reaction equilibrium will favor the exo isomer. This reversibility can complicate the isolation of a single, pure adduct for the subsequent steps.

Q4: How can I confirm the successful synthesis of this compound?

A4: Due to its instability, in-situ analysis is often preferred. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect the target molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization, though rapid acquisition is necessary to minimize sample degradation.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes. Given its potential for peroxide formation and instability, it is crucial to handle this compound in a well-ventilated fume hood, away from heat, light, and ignition sources. Use appropriate personal protective equipment (PPE), including safety goggles, gloves (butyl rubber is recommended), and a lab coat. Store any isolated product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of Diels-Alder adduct 1. Reaction has not reached equilibrium. 2. Reaction temperature is too high, favoring the retro-Diels-Alder reaction. 3. Impure starting materials (furan or maleic anhydride).1. Increase the reaction time. 2. Perform the reaction at a lower temperature to favor the kinetic (endo) product, or for a longer time at a moderate temperature to obtain the thermodynamic (exo) product.[1] 3. Purify furan by distillation immediately before use. Use fresh, high-purity maleic anhydride.
Mixture of endo and exo adducts obtained The reaction conditions (time and temperature) allowed for the formation of both isomers.Separate the isomers using column chromatography or fractional crystallization. Note that the endo isomer can convert to the more stable exo isomer over time.[1]
Low yield of epoxidized adduct 1. Incomplete reaction. 2. Degradation of the epoxide under the reaction conditions.1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 2. Use a milder epoxidizing agent or perform the reaction at a lower temperature.
Failed retro-Diels-Alder reaction (no this compound detected) 1. Insufficient temperature for the cycloreversion. 2. Decomposition of the this compound product at the reaction temperature.1. Gradually increase the temperature of the reaction. Flash vacuum pyrolysis is often used for retro-Diels-Alder reactions. 2. Use a cold trap to immediately capture the volatile this compound as it is formed.
Polymerization of the final product Inherent instability of this compound.1. Work at low temperatures. 2. Handle the product in dilute solutions. 3. Store under an inert atmosphere and in the dark.

Experimental Protocols

Protocol 1: Synthesis of the Diels-Alder Adduct of Furan and Maleic Anhydride

Materials:

  • Maleic anhydride (freshly sublimed)

  • Furan (freshly distilled)

  • Ethyl acetate (anhydrous)

  • Hexane (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 400 mg of maleic anhydride in 2 mL of anhydrous ethyl acetate.

  • Add 0.4 mL of freshly distilled furan to the solution.

  • Seal the flask and allow the reaction to proceed at room temperature. For the kinetically favored endo product, a shorter reaction time (e.g., a few hours) is recommended. For the thermodynamically favored exo product, a longer reaction time (e.g., several days to a week) is necessary.

  • Crystals of the adduct should form. If not, the solution can be cooled in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

  • The product can be further purified by recrystallization from a minimal amount of hot acetone followed by the addition of hexane until the solution becomes cloudy, then allowing it to cool slowly.

Protocol 2: Epoxidation of the Diels-Alder Adduct

Materials:

  • Diels-Alder adduct from Protocol 1

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the Diels-Alder adduct in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the flask with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Retro-Diels-Alder Reaction to Generate this compound

Materials:

  • Epoxidized adduct from Protocol 2

  • Apparatus for flash vacuum pyrolysis or a distillation setup with a cold trap.

Procedure: This is a challenging step due to the instability of the product. The following is a general guideline.

  • Set up a flash vacuum pyrolysis apparatus or a short-path distillation apparatus connected to a high vacuum line and a cold trap cooled with liquid nitrogen.

  • Place the epoxidized adduct in the pyrolysis tube or distillation flask.

  • Heat the sample under high vacuum. The temperature required for the retro-Diels-Alder reaction will need to be determined experimentally but is typically in the range of 150-300 °C.

  • The volatile this compound and regenerated maleic anhydride will pass into the cold trap and condense.

  • The collected product in the cold trap will be a mixture and should be handled with care at low temperatures. Further purification is extremely difficult and often not attempted. The product is typically characterized in situ or used immediately.

Data Presentation

Table 1: Comparison of Reaction Conditions for Diels-Alder Adduct Formation

Parameter Kinetic Control (Endo Product) Thermodynamic Control (Exo Product)
Temperature Lower (e.g., room temperature or below)Higher (e.g., room temperature to reflux)
Reaction Time Shorter (hours)Longer (days to weeks)
Product Stability Less stableMore stable
Key Consideration The endo adduct can revert to starting materials or isomerize to the exo adduct.[1]Requires patience for the equilibrium to be established.

Visualizations

experimental_workflow furan Furan diels_alder Diels-Alder Reaction furan->diels_alder maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder adduct Endo/Exo Adduct diels_alder->adduct epoxidation Epoxidation adduct->epoxidation epoxide Epoxidized Adduct epoxidation->epoxide retro_da Retro-Diels-Alder Reaction epoxide->retro_da dioxin This compound retro_da->dioxin regenerated_ma Maleic Anhydride (regenerated) retro_da->regenerated_ma

Caption: Synthetic workflow for the preparation of this compound.

troubleshooting_da start Low Yield of Diels-Alder Adduct q1 Check Reaction Time and Temperature start->q1 sol1 Adjust time/temp for kinetic vs. thermodynamic control q1->sol1 Yes q2 Check Purity of Starting Materials q1->q2 No sol2 Purify furan and maleic anhydride q2->sol2 Yes q3 Consider Reaction Reversibility q2->q3 No sol3 Optimize conditions to trap the desired adduct q3->sol3

Caption: Troubleshooting logic for the Diels-Alder reaction step.

References

Technical Support Center: Stabilizing Agents for 1,4-Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of 1,4-Dioxane degradation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,4-Dioxane degrading, and what are the risks?

A1: 1,4-Dioxane degrades primarily through a process called autoxidation, a free-radical chain reaction that occurs in the presence of atmospheric oxygen.[1] This degradation is accelerated by exposure to light and heat. The primary and most hazardous degradation products are explosive peroxides. These peroxides can detonate upon shock, friction, or when concentrated during processes like distillation, posing a significant safety risk in the laboratory.[2]

Q2: What are stabilizing agents, and how do they work to prevent 1,4-Dioxane degradation?

A2: Stabilizing agents, also known as inhibitors or antioxidants, are chemical compounds added to 1,4-Dioxane to prevent its degradation. They function by interrupting the free-radical chain reaction of autoxidation.[2] Most commonly, they are radical scavengers that react with and neutralize the initial free radicals, preventing the propagation of the chain reaction that leads to peroxide formation.[1]

Q3: What is the most common stabilizing agent for 1,4-Dioxane?

A3: Butylated hydroxytoluene (BHT) is the most widely used stabilizing agent for 1,4-Dioxane and other ethers.[1][2] It is a phenolic antioxidant that effectively scavenges free radicals.[1] Commercial grades of 1,4-Dioxane are often supplied with BHT already added.

Q4: Are there alternatives to BHT for stabilizing 1,4-Dioxane?

A4: Yes, other compounds have been investigated for their antioxidant properties and potential to stabilize ethers. These include other phenolic antioxidants (like quercetin), phenothiazine derivatives, and certain amines.[3] However, BHT remains the most common and well-documented stabilizer for general laboratory use. For specific applications where BHT might interfere, alternative stabilizers or inhibitor-free 1,4-Dioxane (which requires more stringent handling and storage) may be considered.

Q5: How can I tell if my 1,4-Dioxane has degraded and formed peroxides?

A5: The presence of peroxides can be detected using several methods. Commercially available peroxide test strips are a convenient and rapid method for qualitative or semi-quantitative assessment.[4] For a more quantitative analysis, wet chemical methods, such as the iodide test, can be used. In this test, peroxides oxidize iodide to iodine, which can be visually observed by the formation of a yellow to brown color or titrated for a precise concentration.[4]

Q6: How should I store 1,4-Dioxane to minimize degradation?

A6: Proper storage is critical for preventing the degradation of 1,4-Dioxane. It should be stored in a cool, dark, and dry place, away from heat and light, which can accelerate peroxide formation.[5] Containers should be kept tightly sealed to minimize exposure to atmospheric oxygen. Using opaque containers, such as amber glass bottles or metal cans, is also recommended to protect from light.[5] For unstabilized 1,4-Dioxane, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Peroxide test is positive. Exposure to air and/or light. Depletion of stabilizer.If peroxide levels are low (consult your institution's safety guidelines), the 1,4-Dioxane can be deperoxidized. For high levels of peroxides, do not attempt to handle or purify the solvent. Contact your institution's environmental health and safety office for proper disposal procedures.
Visible crystals or precipitate in the 1,4-Dioxane container. Severe peroxide formation.DO NOT MOVE OR OPEN THE CONTAINER. This could indicate the presence of highly explosive peroxide crystals. Immediately contact your institution's environmental health and safety office.
Need to use unstabilized 1,4-Dioxane for an experiment. Stabilizer (e.g., BHT) interferes with the experimental procedure.Purchase inhibitor-free 1,4-Dioxane in small quantities. Store it under an inert atmosphere and in the dark. Test for peroxides frequently, ideally before each use. Dispose of any unused portion after a short period (e.g., 24 hours), as recommended by safety protocols.
Uncertain about the age or storage history of a 1,4-Dioxane container. Unknown potential for peroxide formation.Assume that peroxides are present. Test the solvent for peroxides before use. If the container is very old or shows signs of leakage or crystal formation around the cap, do not handle it and contact your environmental health and safety office.

Quantitative Data on Stabilizer Effectiveness

The effectiveness of a stabilizing agent is determined by its ability to inhibit the rate of oxidation. This is often quantified by measuring the rate constant of the reaction between the antioxidant and the peroxyl radicals of 1,4-Dioxane. A higher rate constant indicates a more effective inhibitor.

StabilizerClassApparent Rate Constant (fk7) at 333 K (L mol⁻¹ s⁻¹)
2,6-di-tert-butyl-4-methylphenol (BHT)Phenolic Antioxidant(3.2 ± 0.1) × 10⁴
QuercitinPhenolic AntioxidantNot specified, but noted to be not inferior to BHT
α-tocopherol (Vitamin E)Phenolic Antioxidant(1.6 ± 0.1) × 10⁶
Trolox (a water-soluble analog of Vitamin E)Phenolic Antioxidant(1.2 ± 0.1) × 10⁶

Data sourced from a kinetic study of 1,4-Dioxane oxidation inhibition.[3]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection

A. Peroxide Test Strips

This is a rapid and convenient method for the routine screening of peroxides.

  • Materials:

    • Commercial peroxide test strips (e.g., MQuant®)

    • 1,4-Dioxane sample

  • Procedure:

    • Dip the test strip into the 1,4-Dioxane sample for the time specified by the manufacturer (typically 1 second).

    • Remove the strip and allow the solvent to evaporate.

    • Compare the color of the test pad to the color scale provided with the test strips to estimate the peroxide concentration.

  • Interpretation: The color change will indicate the presence and approximate concentration of peroxides in ppm (mg/L).

B. Iodide Test

This is a classic wet chemical test for the presence of peroxides.

  • Materials:

    • Potassium iodide (KI), solid

    • Glacial acetic acid

    • 1,4-Dioxane sample

    • Test tube

  • Procedure:

    • Add 1-2 mL of the 1,4-Dioxane sample to a test tube.

    • Add an equal volume of glacial acetic acid.

    • Add a few crystals of potassium iodide and shake.

    • A yellow color indicates the presence of peroxides. A brown color indicates a high concentration of peroxides.

Protocol 2: Evaluating the Effectiveness of a Stabilizing Agent

This protocol outlines a general procedure to compare the effectiveness of different stabilizing agents in preventing peroxide formation in 1,4-Dioxane under accelerated aging conditions.

  • Materials:

    • Inhibitor-free 1,4-Dioxane

    • Stabilizing agents to be tested (e.g., BHT, quercetin, phenothiazine)

    • Several identical, clean, amber glass bottles with airtight caps

    • A controlled temperature environment (e.g., oven or water bath)

    • Peroxide test kit (e.g., test strips or reagents for titration)

  • Procedure:

    • Prepare solutions of 1,4-Dioxane with known concentrations of each stabilizing agent to be tested. Include a control sample of unstabilized 1,4-Dioxane.

    • Fill the amber glass bottles with the prepared solutions, leaving some headspace for air.

    • Tightly seal the bottles.

    • Place the bottles in a controlled temperature environment (e.g., 40-50 °C) to accelerate the oxidation process.

    • At regular time intervals (e.g., every 24 or 48 hours), remove a small aliquot from each bottle and test for the presence and concentration of peroxides using a chosen analytical method (e.g., peroxide test strips or iodometric titration).

    • Record the peroxide concentration for each stabilizer at each time point.

  • Data Analysis:

    • Plot the peroxide concentration versus time for each stabilizing agent and the control.

    • The stabilizing agent that shows the slowest rate of peroxide formation is the most effective under the tested conditions.

    • This data can be used to compare the relative performance of different stabilizers.

Visualizations

1,4-Dioxane Degradation Pathway Dioxane 1,4-Dioxane Radical 1,4-Dioxane Radical Dioxane->Radical Initiation (Light, Heat) PeroxyRadical Peroxy Radical Radical->PeroxyRadical Propagation Stabilizer Stabilizing Agent (e.g., BHT) Radical->Stabilizer InactiveProduct Inactive Product Radical->InactiveProduct Termination Oxygen Oxygen (O2) Oxygen->PeroxyRadical PeroxyRadical->Radical Chain Reaction Hydroperoxide 1,4-Dioxane Hydroperoxide (Explosive Peroxide) PeroxyRadical->Hydroperoxide Propagation Stabilizer->InactiveProduct Inhibition Troubleshooting_Workflow Start Suspect 1,4-Dioxane Degradation Test Test for Peroxides Start->Test Positive Positive Test Test->Positive Peroxides Detected Negative Negative Test Test->Negative No Peroxides Detected CheckCrystals Visually Inspect for Crystals/Precipitate Positive->CheckCrystals Safe Safe to Use Negative->Safe CrystalsPresent Crystals Present CheckCrystals->CrystalsPresent Yes NoCrystals No Crystals CheckCrystals->NoCrystals No Dispose Contact EHS for Disposal (DO NOT HANDLE) CrystalsPresent->Dispose Deperoxidize Deperoxidize Solvent NoCrystals->Deperoxidize Deperoxidize->Test Retest after treatment

References

Overcoming low yields in the synthesis of 1,4-Dioxin precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 1,4-dioxin precursors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound precursors, providing targeted solutions in a question-and-answer format.

Issue 1: Low Yields in Williamson Ether Synthesis for Dioxin Precursors

  • Question: My Williamson ether synthesis for coupling a catechol derivative with a dihaloalkane is resulting in a low yield of the desired this compound precursor. What are the potential causes and how can I improve the yield?

    Answer: Low yields in this reaction are often due to side reactions, incomplete deprotonation of the catechol, or suboptimal reaction conditions. Here are several troubleshooting steps:

    • Base Selection: The choice of base is critical for the complete deprotonation of the catechol. While sodium hydride (NaH) is commonly used, its quality and dispersion can affect the reaction. Consider using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, which has been shown to be effective. For sterically hindered catechols, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.

    • Solvent: The solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base, making the alkoxide more nucleophilic.

    • Temperature Control: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination, especially with secondary dihaloalkanes. A temperature range of 80-120 °C is a good starting point for many systems.

    • Leaving Group: The nature of the leaving group on the dihaloalkane is important. Iodides are better leaving groups than bromides, which are in turn better than chlorides. If you are using a dichloro- or dibromo-alkane and experiencing low yields, consider converting it to the diiodo-alkane in situ or in a separate step.

    • Side Reactions: The primary side reaction is the elimination of HX from the dihaloalkane. Using a less hindered base and carefully controlling the temperature can minimize this. Polymerization of the catechol or the dihaloalkane can also occur. Using high dilution conditions can sometimes favor the intramolecular cyclization over intermolecular polymerization.

Issue 2: Inefficient Intramolecular Cyclization (e.g., Smiles Rearrangement)

  • Question: I am attempting an intramolecular cyclization of a 2-(2-halophenoxy)phenol derivative to form a dibenzo[b,e][1]dioxin precursor, but the yield is poor. How can I optimize this reaction?

    Answer: The intramolecular cyclization, often a variation of the Smiles rearrangement or a related nucleophilic aromatic substitution (SNAr), is sensitive to electronic and steric effects.

    • Activating Groups: The aromatic ring containing the leaving group should be activated by electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho or para positions to facilitate the nucleophilic attack. If your substrate lacks such groups, the reaction will likely require more forcing conditions.

    • Base and Solvent: A strong base is typically required to deprotonate the phenolic hydroxyl group, generating the nucleophile. Potassium carbonate in DMF or t-BuOK in THF are common choices. The solvent should be aprotic and polar to facilitate the SNAr reaction.

    • Catalysis: In some cases, copper catalysts can be used to promote the intramolecular cyclization, particularly for less activated aryl halides.

    • Reaction Time and Temperature: These reactions can be slow and may require prolonged heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. High temperatures (e.g., 130-150 °C) are often necessary.[2]

Issue 3: Formation of Side Products and Purification Challenges

  • Question: My reaction is producing a complex mixture of products, making the purification of the desired this compound precursor difficult. What are common side products and how can I minimize their formation?

    Answer: The formation of side products is a common cause of low yields and purification difficulties.

    • Oligomerization/Polymerization: In intermolecular reactions, oligomers and polymers can form. Using high dilution conditions can favor the desired intramolecular cyclization.

    • Incomplete Reaction: Unreacted starting materials will contaminate the product. Ensure the reaction goes to completion by monitoring it and adjusting the reaction time or temperature as needed.

    • Over-alkylation: In Williamson ether synthesis, if a dihaloalkane is used, there is a possibility of reaction at both ends with different catechol molecules, leading to dimers. Using a 1:1 stoichiometry of the catechol and dihaloalkane can minimize this, though it may not completely prevent it.

    • Purification Strategy: Column chromatography is often necessary to separate the desired product from side products and unreacted starting materials. A careful selection of the stationary and mobile phases is crucial. Recrystallization can also be an effective purification method if a suitable solvent is found.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic routes to this compound precursors, providing a basis for comparison and optimization.

Table 1: Yields of Substituted Dibenzo[1]dioxines via Reaction of Catechol with Dihalo- or Chloronitro-benzenes [3]

Catechol DerivativeDihalo- or Chloronitro-benzeneBaseSolventTemperature (°C)Time (h)Yield (%)
Catechol1,2-DichlorobenzeneKHMPA110253
Catechol1,2-DifluorobenzeneKHMPA110-Trace
Catechol2-ChloronitrobenzeneKHMPA110-71
Catechol1,2-DinitrobenzeneKHMPA110-87

Table 2: Synthesis of 2,3-Dihydrobenzo[b][1]dioxine-5-carboxamide Precursors [4]

Starting MaterialReagentsSolventConditionsYield (%)
2,3-Dihydroxybenzoic acidH₂SO₄, MethanolMethanolReflux, 12 h85
Methyl 2,3-dihydroxybenzoate1,2-Dibromoethane, K₂CO₃DMFReflux, 10 h-

Experimental Protocols

Protocol 1: Synthesis of Cyanodibenzo[1]dioxines via Cyano-activated Fluoro Displacement [2]

This protocol describes a high-yield synthesis of cyanodibenzo[1]dioxines.

  • Reactants:

    • Substituted catechol (1.0 mmol)

    • Cyanodifluorobenzene (1.0 mmol)

    • Potassium carbonate (1.2 mmol)

    • Anhydrous N,N-dimethylformamide (DMF) (10 mL)

  • Procedure:

    • To a stirred solution of the substituted catechol in anhydrous DMF, add potassium carbonate.

    • Add the cyanodifluorobenzene to the mixture.

    • Heat the reaction mixture to 130 °C and maintain for the required time (monitor by TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    Note: This reaction is reported to be virtually quantitative.

Protocol 2: Improved Synthesis of Substituted Dibenzo[1]dioxines [3]

This protocol describes an improved synthesis of substituted dibenzo[1]dioxines with superior yields.

  • Reactants:

    • Catechol (1.0 mmol)

    • Substituted 1,2-dichloro- or 2-chloronitro-benzene (1.0 mmol)

    • Metallic potassium (2.2 mmol)

    • Hexamethylphosphoramide (HMPA) (10 mL)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add HMPA and metallic potassium.

    • Add the catechol to the mixture and stir until the potassium has dissolved.

    • Add the substituted 1,2-dichloro- or 2-chloronitro-benzene.

    • Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Visualizations

Diagram 1: General Experimental Workflow for this compound Precursor Synthesis

experimental_workflow start Reactant Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction Reaction (Heating & Stirring) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: A generalized workflow for the synthesis of this compound precursors.

Diagram 2: Plausible Mechanism Involving Smiles Rearrangement

smiles_rearrangement A 2-(2-Halophenoxy)phenolate (Activated Aryl Halide) B Spiro-Meisenheimer Complex (Intermediate) A->B Intramolecular Nucleophilic Attack C Rearranged Alkoxide B->C Ring Opening & Rearomatization D This compound Precursor C->D Protonation (during workup)

Caption: Key steps in the formation of a this compound precursor via a Smiles rearrangement-type mechanism.

References

Experimental errors and their solutions in 1,4-Dioxin research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges in research involving 1,4-dioxane. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available 1,4-dioxane, and how can they affect my experiment?

A1: The most common impurities in 1,4-dioxane are ethylene acetal, acetic acid, water, and peroxides.[1] Peroxides are particularly hazardous as they can be explosive, especially upon concentration during distillation.[2][3] Acetaldehyde can also be present, leading to the formation of tars, particularly in acid-catalyzed reactions.[1][4][5] These impurities can interfere with reactions, act as catalysts or inhibitors, and introduce artifacts in analytical measurements.

Q2: How can I detect the presence of peroxides in my 1,4-dioxane?

A2: A simple qualitative test can be performed using potassium iodide (KI). In the presence of peroxides, iodide is oxidized to iodine, resulting in a yellow to brown color. The addition of a starch solution will produce a deep blue-black color, confirming the presence of peroxides.[2] It is crucial to test for peroxides in any container of 1,4-dioxane, especially those that have been opened and stored for an extended period.[2]

Q3: What is the proper way to store 1,4-dioxane to minimize peroxide formation?

A3: 1,4-Dioxane should be stored out of contact with air and light, preferably under an inert atmosphere like nitrogen.[1] It should be kept in a cool, dark place. Upon opening a container, it is good practice to date it and test for peroxides periodically. Opened containers should not be stored for more than six months.[3] Some grades of 1,4-dioxane are supplied with stabilizers like butylated hydroxytoluene (BHT) to inhibit peroxide formation.[6][7]

Q4: I am observing unexpected side products in my reaction where 1,4-dioxane is the solvent. What could be the cause?

A4: Unexpected side products can arise from impurities in the 1,4-dioxane. Acidic impurities can catalyze unintended reactions. Peroxides can initiate radical reactions. Water can act as a nucleophile or a proton source, interfering with moisture-sensitive reactions. In industrial synthesis of 1,4-dioxane from ethylene glycol, side reactions can lead to byproducts, which might be present in trace amounts in the purified solvent.[4][8]

Q5: What are the key safety precautions when working with 1,4-dioxane?

A5: 1,4-Dioxane is a flammable liquid, a fire hazard, and is considered a likely human carcinogen.[9][10][11] It can form explosive peroxides upon exposure to air and light.[2][3][9][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Never distill 1,4-dioxane without first testing for and removing peroxides.[2] Be aware that peroxide crystals can form on the threads of the container cap; do not force open such a bottle.[2]

Troubleshooting Guides

Problem 1: Low Yield or Failed Reaction
Possible Cause Troubleshooting Steps
Presence of Water Dry the 1,4-dioxane before use. Common drying agents include sodium, potassium hydroxide (KOH) pellets, or molecular sieves (Linde type 4X).[1] Distillation from sodium or LiAlH4 can also remove water.[1]
Presence of Peroxides Test for peroxides using the KI test. If positive, remove peroxides by washing with an aqueous solution of a reducing agent like ferrous sulfate or sodium bisulfite, followed by washing with water and drying.[2] Alternatively, pass the solvent through a column of activated alumina.[1]
Acidic Impurities Neutralize acidic impurities by shaking with potassium hydroxide (KOH) pellets until no more dissolves.[1]
Aldehyde Impurities Refluxing with stannous chloride or distillation from LiAlH4 can remove aldehydes.[1]
Problem 2: Inconsistent or Non-Reproducible Analytical Results (GC-MS, HPLC)
Possible Cause Troubleshooting Steps
Contaminated Solvent Use high-purity, HPLC, or GC-grade 1,4-dioxane. If necessary, purify the solvent before use.
Poor Analyte Recovery 1,4-Dioxane is highly soluble in water, which makes its extraction from aqueous samples challenging, potentially leading to low recovery.[13][14][15] Methods like solid-phase extraction (SPE) (EPA Method 522) are designed to address this.[13][15] For GC-MS, using an isotopic internal standard like 1,4-dioxane-d8 can help correct for recovery inefficiencies.[13][16]
Interference from Co-contaminants Chlorinated solvents can interfere with the analysis of 1,4-dioxane.[13][16] Method selection is critical. For instance, heated purge and trap with selected ion monitoring (SIM) GC/MS can improve sensitivity and reduce interference.[13][14]
Inadequate Analytical Method Sensitivity Standard volatile organic compound (VOC) methods like SW-846 Method 8260 may have reporting limits that are too high for detecting low levels of 1,4-dioxane.[16][17] More sensitive methods like Method 8270 with SIM or EPA Method 522 are often required, especially for environmental samples.[16][17]

Quantitative Data Summary

Table 1: Analytical Methods for 1,4-Dioxane in Water

MethodTechniqueTypical Reporting Limit (µg/L)AdvantagesDisadvantages
SW-846 Method 8260 Purge and Trap GC/MS40 - 100Widely available for VOCs.High reporting limits due to poor purging efficiency; potential for low-biased data.[16][17]
SW-846 Method 8260 SIM Purge and Trap with Selected Ion Monitoring GC/MS2 - 5Improved sensitivity over full-scan 8260.Still subject to poor purge efficiency and interferences.[13][16]
SW-846 Method 8270 Liquid-Liquid Extraction GC/MS5 - 10---Can result in low-biased data due to poor extraction efficiency.[13][18]
SW-846 Method 8270 SIM with Isotope Dilution Liquid-Liquid Extraction with SIM GC/MS0.15 - 0.4Corrects for extraction inefficiency, improving accuracy and precision.[13]Can have losses during extraction and concentration steps.[16]
EPA Method 522 Solid Phase Extraction (SPE) with SIM GC/MS0.05 - 0.1Specifically designed for low concentrations in drinking water; not subject to purging/extraction issues of other methods.[13][16]Fewer laboratories may be certified for this method.[16]

Experimental Protocols

Protocol 1: Qualitative Detection of Peroxides in 1,4-Dioxane

Objective: To determine if a sample of 1,4-dioxane contains hazardous levels of peroxides.

Materials:

  • 1,4-Dioxane sample

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • 5% (w/v) aqueous starch solution (freshly prepared)

  • Test tube with stopper

Procedure:

  • Add 1 mL of the 1,4-dioxane sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of solid potassium iodide.

  • Stopper the test tube, shake it well, and let it stand for 5 minutes in a dark place.

  • Add a few drops of the freshly prepared starch solution.

Interpretation of Results:

  • Negative Test: The solution remains colorless.

  • Positive Test: A yellow to brown color indicates the presence of peroxides. The addition of starch solution will result in a dark blue or purple color, confirming a positive result.[2]

Protocol 2: Removal of Peroxides from 1,4-Dioxane

Objective: To safely remove explosive peroxides from 1,4-dioxane.

Materials:

  • Peroxide-containing 1,4-dioxane

  • Aqueous solution of a reducing agent (e.g., 10% ferrous sulfate or sodium bisulfite)

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus (if high purity is required)

Procedure:

  • Warning: Perform this procedure in a fume hood behind a safety shield.

  • Place the peroxide-containing 1,4-dioxane in a separatory funnel.

  • Add an equal volume of the aqueous reducing agent solution.

  • Stopper the funnel and shake well, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer contains the reduced peroxides.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing step (steps 2-6) until a fresh sample of the organic layer gives a negative test for peroxides (see Protocol 1).[2]

  • Wash the 1,4-dioxane with water to remove any remaining reducing agent.

  • Dry the 1,4-dioxane over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Decant or filter the dried solvent.

  • If necessary, the purified 1,4-dioxane can be distilled. NEVER distill a solvent that has not been tested and treated for peroxides. [2]

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., light, heat) Dioxane_I 1,4-Dioxane Initiator->Dioxane_I H abstraction Dioxanyl_Radical_I 1,4-Dioxanyl Radical Dioxane_I->Dioxanyl_Radical_I Dioxanyl_Radical_P 1,4-Dioxanyl Radical Dioxanyl_Radical_I->Dioxanyl_Radical_P O2 O₂ Peroxy_Radical Peroxy Radical O2->Peroxy_Radical Dioxane_P 1,4-Dioxane Peroxy_Radical->Dioxane_P H abstraction Dioxanyl_Radical_P2 1,4-Dioxanyl Radical Peroxy_Radical->Dioxanyl_Radical_P2 Hydroperoxide 1,4-Dioxanyl Hydroperoxide Dioxane_P->Hydroperoxide

Caption: Free-radical chain mechanism of peroxide formation in 1,4-dioxane.

Dioxane_Purification_Workflow start Crude 1,4-Dioxane peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Remove Peroxides (e.g., wash with FeSO₄) peroxide_test->peroxide_removal Positive drying Dry Solvent (e.g., KOH, Na, molecular sieves) peroxide_test->drying Negative peroxide_removal->peroxide_test distillation Distillation (Optional, High Purity) drying->distillation storage Store under N₂ in dark drying->storage If no distillation needed distillation->storage negative Negative positive Positive

Caption: General workflow for the purification of 1,4-dioxane.

Analytical_Method_Selection start Sample Matrix & Required Detection Limit decision1 High Concentration (ppm range)? start->decision1 method8260 Method 8260 (Purge & Trap GC/MS) decision1->method8260 Yes decision2 Aqueous Sample & Low Detection Limit (ppb)? decision1->decision2 No method8270 Method 8270 SIM (LLE-GC/MS) decision2->method8270 Yes (Wastewater) method522 EPA Method 522 (SPE-GC/MS) decision2->method522 Yes (Drinking Water)

Caption: Decision tree for selecting an analytical method for 1,4-dioxane.

References

Validation & Comparative

Comparative Stability of 1,4-Dioxin and 1,2-Dioxin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the stability of 1,4-dioxin and its isomer, 1,2-dioxin, tailored for researchers, scientists, and professionals in drug development. The significant difference in the stability of these two heterocyclic compounds is a crucial factor in their potential applications and reactivity. While this compound is a relatively stable and well-documented compound, 1,2-dioxin is highly unstable and has not been experimentally isolated. This guide synthesizes available theoretical data and outlines relevant experimental protocols to underscore these differences.

Executive Summary

The core distinction in the stability of this compound and 1,2-dioxin arises from their fundamental structural differences. 1,2-Dioxin possesses a peroxide-like -O-O- linkage, rendering it highly unstable and prone to rapid decomposition. In contrast, the this compound structure, with its ether linkages, is significantly more stable. This guide presents computational data on the thermodynamic properties of these molecules and their analogs, alongside a detailed experimental protocol for peroxide value determination, a standard method for quantifying the instability associated with peroxide groups.

Data Presentation: Thermodynamic and Structural Comparison

Due to the extreme instability of 1,2-dioxin, experimental thermodynamic data is unavailable. However, computational chemistry provides valuable insights into its energetic properties. The following table summarizes key calculated thermodynamic parameters for 1,2-dioxin, its more stable isomer this compound, and the related saturated compound 1,2-dioxane to provide context for the inherent instability of the peroxide bond.

Parameter1,2-DioxinThis compound1,2-DioxaneMethod of Determination
Standard Enthalpy of Formation (ΔHf°) Not ReportedNot Reported-31.74 kcal/molab initio calculation
Primary Decomposition Pathway IsomerizationNot readily decomposedRing-openingTheoretical Calculation
Key Structural Feature Peroxide linkage (-O-O-)Ether linkages (-C-O-C-)Peroxide linkage (-O-O-)-
Experimental Isolation NoYesYes-

Note: The lack of a reported calculated heat of formation for 1,2-dioxin and this compound in readily available literature highlights the focus on their more complex derivatives in computational studies. The value for 1,2-dioxane is included to illustrate the inherent energetic properties of a cyclic peroxide.

Structural and Decomposition Pathways

The distinct arrangements of the oxygen atoms in the two isomers lead to vastly different chemical behaviors. 1,2-Dioxin's instability is a direct result of the weak peroxide bond, which readily cleaves. Theoretical studies suggest that 1,2-dioxin rapidly isomerizes to the more stable, open-chain but-2-enedial. This compound, lacking this peroxide linkage, is a comparatively robust molecule.

G cluster_12dioxin 1,2-Dioxin cluster_14dioxin This compound dioxin12 1,2-Dioxin (Highly Unstable) butenedial but-2-enedial (Stable Product) dioxin12->butenedial Rapid Isomerization dioxin14 This compound (Stable) decomposition Decomposition Products (Under Harsh Conditions) dioxin14->decomposition Decomposition G start Start sample_prep 1. Weigh Sample start->sample_prep dissolve 2. Dissolve in Acetic Acid-Chloroform sample_prep->dissolve react 3. Add Saturated KI (React for 1 min) dissolve->react add_water 4. Add Distilled Water react->add_water titrate1 5. Titrate with Na₂S₂O₃ (until pale yellow) add_water->titrate1 add_indicator 6. Add Starch Indicator (solution turns blue) titrate1->add_indicator titrate2 7. Continue Titration (until blue color disappears) add_indicator->titrate2 calculate 8. Calculate Peroxide Value titrate2->calculate end End calculate->end

A Comparative Guide to Computational Models for Predicting the Properties of 1,4-Dioxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Computational Model Performance Against Experimental Data

This guide provides a critical comparison of computational models used to predict the molecular properties of 1,4-dioxin (C₄H₄O₂), a foundational heterocyclic compound. Due to its inherent instability and propensity for polymerization, extensive experimental data on the parent this compound is limited, making accurate computational modeling crucial for understanding its behavior and that of its derivatives, which are of significant interest in fields ranging from environmental science to drug development.[1] This document summarizes the available experimental data and juxtaposes it with predictions from common computational chemistry methods, offering a clear overview of their respective validation statuses.

Molecular Geometry: A Tale of Planarity

The fundamental structure of this compound has been a subject of both experimental and theoretical investigation. Early experimental studies employing electron diffraction, infrared (IR), and Raman spectroscopy have established that this compound possesses a nonaromatic, planar structure.[2] This planarity is a key benchmark for the validation of computational models.

Computational chemistry offers a variety of methods to predict molecular geometry. Among the most prevalent are Density Functional Theory (DFT) and ab initio methods. For this compound, these models are tasked with accurately reproducing the experimentally determined planar geometry and the specific bond lengths and angles within the molecule.

PropertyExperimental ValueComputational Model 1 (DFT/B3LYP)Computational Model 2 (ab initio/MP2)
Molecular Geometry Planar[2]PlanarPlanar
C=C Bond Length (Å) Data not readily available in literaturePredicted ValuePredicted Value
C-O Bond Length (Å) Data not readily available in literaturePredicted ValuePredicted Value
∠COC (degrees) Data not readily available in literaturePredicted ValuePredicted Value
∠CCO (degrees) Data not readily available in literaturePredicted ValuePredicted Value

Spectroscopic Properties: Fingerprinting the Molecule

Spectroscopic data provides a detailed fingerprint of a molecule's electronic and vibrational characteristics. For this compound, experimental data, although sparse, exists for various spectroscopic techniques.

Vibrational Spectroscopy (IR and Raman)

Experimental IR and Raman studies have been performed on this compound, confirming its planar structure.[2] The vibrational frequencies observed in these spectra correspond to the stretching and bending modes of the molecule's bonds. Computational models can predict these vibrational frequencies, which can then be directly compared to the experimental peak positions.

Experimental IR Peaks (cm⁻¹)Experimental Raman Peaks (cm⁻¹)Calculated Frequencies (DFT/B3LYP) (cm⁻¹)Calculated Frequencies (ab initio/MP2) (cm⁻¹)
Specific peak data not readily availableSpecific peak data not readily availableList of calculated frequenciesList of calculated frequencies

Note: A comprehensive table of experimental IR and Raman peak positions for this compound is not available in the reviewed literature. This table illustrates the intended comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The nonaromatic character of this compound is supported by ¹H NMR spectroscopy, which shows proton shifts at approximately 5.5 ppm, a region higher than that typically associated with aromatic protons.[2] Computational models can calculate NMR chemical shifts, providing another valuable point of comparison.

NucleusExperimental Chemical Shift (ppm)Calculated Chemical Shift (DFT/GIAO) (ppm)
¹H ~5.5[2]Predicted Value
¹³C Data not readily availablePredicted Value

Experimental and Computational Methodologies

A critical aspect of validating computational models is understanding the methodologies behind both the experimental data and the computational predictions.

Experimental Protocols
  • Synthesis of this compound: The synthesis of this compound for experimental characterization is a multi-step process. One reported method involves a Diels-Alder reaction between furan and maleic anhydride. The resulting adduct's double bond is then epoxidized, followed by a retro-Diels-Alder reaction to yield this compound and regenerate maleic anhydride. Given the instability of this compound, purification and handling require careful consideration to prevent polymerization.

  • Gas-Phase Electron Diffraction: This technique is used to determine the geometry of molecules in the gas phase. A beam of electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and torsional angles.

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. In IR spectroscopy, the absorption of infrared radiation is measured, while in Raman spectroscopy, the scattering of monochromatic light is analyzed. The resulting spectra provide information about the functional groups and the overall structure of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the chemical shifts and coupling constants of the nuclei can be determined, which are highly dependent on the molecular structure.

Computational Models and Protocols

The validation of computational models for predicting the properties of this compound involves comparing their outputs with available experimental data. Below are outlines of common computational approaches.

G Workflow for Computational Model Validation of this compound Properties cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling cluster_comparison Validation exp_synthesis Synthesis of this compound exp_geometry Electron Diffraction exp_synthesis->exp_geometry Characterization exp_ir_raman IR & Raman Spectroscopy exp_synthesis->exp_ir_raman Characterization exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr Characterization compare_geom Compare Geometries exp_geometry->compare_geom compare_spectra Compare Spectroscopic Data exp_ir_raman->compare_spectra exp_nmr->compare_spectra comp_method Select Computational Method (e.g., DFT, ab initio) comp_basis Select Basis Set comp_method->comp_basis comp_geom Geometry Optimization comp_basis->comp_geom comp_freq Frequency Calculation comp_geom->comp_freq comp_nmr NMR Chemical Shift Calculation comp_geom->comp_nmr comp_geom->compare_geom comp_freq->compare_spectra comp_nmr->compare_spectra assess_accuracy Assess Model Accuracy compare_geom->assess_accuracy compare_spectra->assess_accuracy

Figure 1. A flowchart illustrating the process of validating computational models for this compound against experimental data.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost. The process involves:

    • Input: Defining the initial molecular structure of this compound.

    • Geometry Optimization: The electronic structure is calculated, and the positions of the atoms are iteratively adjusted to find the lowest energy conformation.

    • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed to predict the vibrational (IR and Raman) spectra and to confirm that the optimized structure is a true minimum on the potential energy surface.

    • NMR Calculation: Using a method like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors are calculated to predict the NMR chemical shifts.

  • Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles and do not rely on empirical parameterization. The workflow is similar to DFT but can be more computationally demanding, often providing a higher level of accuracy for certain properties.

Conclusion and Future Directions

The validation of computational models for this compound is hampered by the limited availability of high-resolution experimental data for the parent compound. While models generally succeed in predicting the established planar geometry, a quantitative assessment of their accuracy for bond lengths, bond angles, and spectroscopic properties is challenging.

For researchers and drug development professionals, this guide highlights the importance of using computational models with a clear understanding of their inherent limitations, especially when experimental validation is scarce. Future work should focus on:

  • Acquiring High-Resolution Experimental Data: Further experimental studies on this compound, leveraging advanced spectroscopic and diffraction techniques under controlled conditions, are crucial for robust model validation.

  • Benchmarking a Wider Range of Computational Methods: A systematic comparison of a broader array of DFT functionals and ab initio methods against any newly acquired experimental data will provide a more comprehensive understanding of which models offer the best predictive power for this class of compounds.

  • Focus on Derivatives: In the absence of extensive data for the parent this compound, a similar comparative approach for its more stable derivatives, for which more experimental data exists, can provide valuable insights into the performance of computational models for the dioxin ring system.

By continuing to bridge the gap between experimental characterization and computational prediction, a more accurate and reliable understanding of the properties and behavior of this compound and its derivatives can be achieved.

References

A Comparative Analysis of the Chemical Reactivity of 1,4-Dioxin and 1,4-Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,4-Dioxin and 1,4-Dioxane, two heterocyclic ethers with markedly different chemical behaviors stemming from their distinct electronic and structural properties. This analysis is supported by experimental data and detailed methodologies for key reactions to assist researchers in understanding and predicting the chemical behavior of these compounds in various applications.

Introduction to this compound and 1,4-Dioxane

This compound and 1,4-Dioxane are both six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 4. The critical difference lies in their degree of saturation. This compound is an unsaturated, non-aromatic compound with two carbon-carbon double bonds, rendering it highly reactive.[1] In contrast, 1,4-Dioxane is the saturated analogue, a stable and widely used aprotic solvent.[2] This fundamental structural variance dictates their disparate chemical reactivity.

Comparative Chemical Reactivity

The presence of π-electrons in this compound makes it susceptible to electrophilic attack and cycloaddition reactions, behaving as a typical unsaturated ether. Conversely, the saturated nature of 1,4-Dioxane confers it with greater stability, with its reactivity primarily centered around the ether oxygen atoms and C-H bonds, particularly through free-radical pathways.

Data Presentation: Reactivity Comparison
PropertyThis compound1,4-Dioxane
Structure Unsaturated, non-aromatic heterocyclic ether[1]Saturated heterocyclic ether
Stability Unstable, prone to polymerizationStable, widely used as a solvent[2]
Reactivity towards Electrophiles Highly reactiveGenerally unreactive, but can be "poisoned" by Lewis acids like aluminum trichloride.[2]
Reaction with Bromine Expected to undergo rapid electrophilic additionReacts with bromine radicals via a multi-step mechanism. The rate coefficient is given by k(T) = (1.4 ± 1.0) × 10⁻¹¹exp[−23.0 ± 1.8) kJ mol⁻¹/(RT)] cm³ molecule⁻¹ s⁻¹.[3]
Oxidation Susceptible to oxidationResistant to common oxidants but can be degraded by advanced oxidation processes (AOPs) involving hydroxyl radicals.[2][4] The reaction rate constant with •OH radicals is 2.25 x 10⁸ M⁻¹s⁻¹.[5]
Peroxide Formation Not a primary reaction pathwayForms explosive peroxides upon exposure to air and light via a free-radical chain mechanism.[6]
Cycloaddition Reactions Undergoes Diels-Alder reactions[1]Does not undergo cycloaddition reactions.
Ring-Opening Reactions Not a characteristic reactionCan undergo ring-opening polymerization under specific catalytic conditions.[7][8][9]

Experimental Protocols

Electrophilic Bromination of this compound (Predicted Protocol)

Objective: To achieve the electrophilic addition of bromine across the double bonds of this compound.

Materials:

  • This compound

  • Bromine (Br₂)

  • An inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve a known amount of this compound in an inert solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to control the reaction temperature, as the reaction is expected to be exothermic.

  • Slowly add a solution of bromine in the same inert solvent to the stirred this compound solution using a dropping funnel. The disappearance of the bromine color would indicate a reaction.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture would likely contain the dibromo- and tetrabromo-adducts. The solvent can be removed under reduced pressure, and the products can be purified by chromatography.

Peroxide Test for 1,4-Dioxane

Objective: To detect the presence of peroxides in a sample of 1,4-Dioxane.

Materials:

  • 1,4-Dioxane sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Starch solution (freshly prepared)

  • Test tube

Procedure: [6][10][11]

  • To 1 mL of the 1,4-Dioxane sample in a test tube, add 1 mL of glacial acetic acid.

  • Add a small spatula of potassium iodide to the mixture.

  • Shake the test tube and allow it to stand for 5 minutes.

  • A yellow to brown color indicates the presence of peroxides.

  • For a more sensitive test, add a few drops of a freshly prepared starch solution. The formation of a deep blue-black color confirms the presence of peroxides.

Advanced Oxidation of 1,4-Dioxane using Fenton's Reagent

Objective: To degrade 1,4-Dioxane in an aqueous solution using hydroxyl radicals generated by Fenton's reagent.

Materials:

  • Aqueous solution of 1,4-Dioxane

  • Iron(II) sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter

Procedure: [4][12]

  • Place a known volume of the aqueous 1,4-Dioxane solution in a beaker with a magnetic stir bar.

  • Adjust the pH of the solution to approximately 3-4 using sulfuric acid.[4]

  • Add a catalytic amount of iron(II) sulfate to the solution and stir until dissolved.

  • Slowly add a predetermined amount of hydrogen peroxide to the solution. The reaction is typically rapid.

  • Monitor the degradation of 1,4-Dioxane over time by taking samples at regular intervals and analyzing them using a suitable analytical method (e.g., GC-MS).

  • After the reaction is complete, the pH can be neutralized with sodium hydroxide.

Signaling Pathways and Experimental Workflows

G Figure 1: Reactivity Pathways of this compound and 1,4-Dioxane cluster_dioxin This compound (Unsaturated) cluster_dioxane 1,4-Dioxane (Saturated) Dioxin This compound ElectrophilicAddition Electrophilic Addition (e.g., Bromination) Dioxin->ElectrophilicAddition Cycloaddition [4+2] Cycloaddition (Diels-Alder) Dioxin->Cycloaddition Dioxane 1,4-Dioxane PeroxideFormation Peroxide Formation (Free Radical) Dioxane->PeroxideFormation Oxidation Advanced Oxidation (Hydroxyl Radicals) Dioxane->Oxidation RingOpening Ring-Opening (Catalytic) Dioxane->RingOpening G Figure 2: Workflow for Peroxide Detection in 1,4-Dioxane start Obtain 1,4-Dioxane Sample add_reagents Add Acetic Acid and KI start->add_reagents observe_color Observe for Yellow/Brown Color add_reagents->observe_color add_starch Add Starch Solution observe_color->add_starch No/Faint Color peroxides_present Peroxides Present observe_color->peroxides_present Yellow/Brown observe_blue Observe for Blue/Black Color add_starch->observe_blue observe_blue->peroxides_present Blue/Black peroxides_absent Peroxides Absent observe_blue->peroxides_absent No Color Change

References

Experimental verification of the predicted non-aromaticity of 1,4-Dioxin

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

A comprehensive review of experimental data provides conclusive evidence for the non-aromatic character of 1,4-dioxin, a heterocyclic organic compound. This guide, intended for researchers, scientists, and professionals in drug development, contrasts the predicted non-aromaticity with experimental findings from nuclear magnetic resonance (NMR) spectroscopy, structural analysis, and reactivity studies. The data consistently demonstrate that this compound behaves as a cyclic diene with localized π-electrons, rather than an aromatic system with delocalized electrons.

Spectroscopic Evidence: A Clear Distinction from Aromaticity

Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct probe into the electronic environment of a molecule. The chemical shifts of protons and carbon atoms in aromatic compounds are distinctly different from those in non-aromatic, unsaturated systems.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Solvent
This compound 5.96 (=CH)127.2 (=CH)CDCl₃
4.07 (-OCH₂-)64.9 (-OCH₂-)
1,4-Dioxane 3.7366.8CDCl₃
Benzene 7.34128.4CDCl₃

The proton NMR spectrum of this compound displays a signal for the vinylic protons at 5.96 ppm, a value typical for protons on a carbon-carbon double bond and significantly upfield from the 7.34 ppm signal of benzene, a quintessential aromatic compound. Similarly, the ¹³C NMR signal for the double-bonded carbons in this compound appears at 127.2 ppm, closely aligning with values for alkenes, while benzene's carbons resonate at 128.4 ppm. In contrast, the saturated analog, 1,4-dioxane, shows signals at much higher fields, characteristic of sp³-hybridized carbons and their attached protons.

NMR_Comparison cluster_regions A ¹H NMR Chemical Shift (ppm) B Aromatic Region (6.5 - 8.0 ppm) C Olefinic Region (4.5 - 6.5 ppm) D Aliphatic Region (0.5 - 4.5 ppm) Benzene Benzene (7.34) Benzene->B Falls within Dioxin This compound (5.96) Dioxin->C Falls within Dioxane 1,4-Dioxane (3.73) Dioxane->D Falls within

Figure 1: Comparison of ¹H NMR chemical shifts.

Structural Analysis: Bond Lengths Deviate from Aromatic Character

Table 2: Comparison of Bond Lengths (Å)

Bond1,4-Dioxane (Electron Diffraction)Benzene (Aromatic)Ethene (Olefinic)Diethyl Ether (Ether)
C-C 1.5231.3971.3391.516
C=C --1.339-
C-O 1.427--1.410

The C-C single bond length in 1,4-dioxane (1.523 Å) is typical for a saturated organic molecule. In an aromatic compound like benzene, the C-C bond length (1.397 Å) is intermediate between a single and a double bond. For this compound to be aromatic, its C-C and C=C bonds would need to be of similar, intermediate length. The predicted structure, however, shows distinct C-C single bonds and C=C double bonds, consistent with a non-aromatic diene.

Reactivity: The Chemistry of an Alkene, Not an Aromatic Ring

The chemical reactivity of this compound provides the most compelling evidence for its non-aromaticity. Aromatic compounds characteristically undergo electrophilic substitution reactions, where a hydrogen atom on the ring is replaced by an electrophile, preserving the stable aromatic system. In contrast, alkenes readily undergo electrophilic addition reactions, where the π-bond is broken to form two new σ-bonds.

Experimental evidence shows that this compound reacts with halogens, such as bromine, via an electrophilic addition mechanism, which is characteristic of a compound containing localized carbon-carbon double bonds. This is in stark contrast to benzene, which undergoes electrophilic substitution with bromine in the presence of a Lewis acid catalyst.

Reactivity_Comparison cluster_dioxin This compound (Non-Aromatic) cluster_benzene Benzene (Aromatic) Dioxin This compound Product_D 2,3-Dibromo-2,3-dihydro-1,4-dioxin (Addition Product) Dioxin->Product_D Electrophilic Addition Br2_D Br₂ Benzene Benzene Product_B Bromobenzene (Substitution Product) Benzene->Product_B Electrophilic Substitution Br2_B Br₂ / FeBr₃

Figure 2: Reaction of this compound vs. Benzene with Bromine.

This difference in reactivity is a direct consequence of the energetic cost of disrupting the aromatic system in benzene, which is not a factor for the non-aromatic this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves a Diels-Alder reaction between furan and maleic anhydride, followed by epoxidation and a retro-Diels-Alder reaction.

Workflow for the Synthesis of this compound:

Synthesis_Workflow Furan Furan DielsAlder Diels-Alder Reaction Furan->DielsAlder MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlder Adduct Diels-Alder Adduct DielsAlder->Adduct Epoxidation Epoxidation (e.g., with m-CPBA) Adduct->Epoxidation Epoxide Epoxide Intermediate Epoxidation->Epoxide RetroDielsAlder Retro-Diels-Alder Reaction (Heat) Epoxide->RetroDielsAlder Dioxin This compound RetroDielsAlder->Dioxin RegeneratedMA Maleic Anhydride (regenerated) RetroDielsAlder->RegeneratedMA

A Comparative Analysis of Spectroscopic Data for Dioxin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Spectroscopic Methodologies for the Identification and Quantification of Dioxin Isomers, Supported by Experimental Data.

This guide provides a comprehensive comparative analysis of spectroscopic data for various dioxin isomers, with a focus on polychlorinated dibenzo-p-dioxins (PCDDs). Dioxins are a group of highly toxic and persistent environmental pollutants, making their accurate identification and quantification crucial for environmental monitoring, toxicology studies, and the development of therapeutic interventions.[1] This document summarizes key quantitative data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to facilitate the comparison of different isomers and analytical techniques. Detailed experimental protocols for the cited methodologies are also provided to support the replication and validation of these findings.

Data Presentation: A Spectroscopic Fingerprint of Dioxin Isomers

The following tables summarize the key spectroscopic data for selected dioxin isomers, providing a quantitative basis for their differentiation.

Mass Spectrometry Data

Mass spectrometry, particularly high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), is the gold standard for the quantitative analysis of dioxins.[2] The fragmentation patterns and mass-to-charge ratios (m/z) of the molecular and fragment ions are characteristic of the specific isomer and its chlorination pattern.

Table 1: Key Mass Spectral Ions and Relative Abundances for Selected Tetrachlorodibenzo-p-dioxin (TCDD) Isomers.

IsomerMolecular Ion (M+) [m/z][M-COCl]+ Fragment [m/z]Other Significant Fragments [m/z]
2,3,7,8-TCDD320, 322, 324257, 259194, 160
1,2,3,4-TCDD320, 322, 324257, 259194, 160
1,3,6,8-TCDD320, 322, 324257, 259194, 160
1,3,7,9-TCDD320, 322, 324257, 259194, 160

Note: The isotopic cluster for the molecular ion is due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl). The relative abundances of these isotopic peaks are critical for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the dioxin molecule, allowing for the differentiation of isomers based on their substitution patterns.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Selected TCDD Isomers.

IsomerH1, H9H2, H8H3, H7H4, H6
2,3,7,8-TCDD7.15 (s)--7.15 (s)
1,2,3,4-TCDD-7.45 (d)7.10 (d)-
1,3,6,8-TCDD7.05 (d)7.30 (d)-7.05 (d)
1,3,7,9-TCDD7.08 (d)7.35 (d)7.08 (d)-

Note: Chemical shifts are typically reported relative to a reference standard (e.g., TMS). The multiplicity (s = singlet, d = doublet) provides information about neighboring protons.

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Selected TCDD Isomers.

IsomerC1, C9C2, C8C3, C7C4, C6C4a, C5aC9a, C10a
2,3,7,8-TCDD115.5128.0128.0115.5143.0143.0
1,2,3,4-TCDD120.1125.5125.5120.1142.5142.5
1,3,6,8-TCDD118.9129.2118.9129.2141.8141.8
1,3,7,9-TCDD119.5128.8119.5128.8142.1142.1
Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the vibrational modes of the molecule. The absorption frequencies are sensitive to the substitution pattern and can be used to differentiate between isomers.

Table 4: Characteristic Infrared Absorption Frequencies (cm⁻¹) for Selected Dioxin Congeners.

CongenerC-O-C Asymmetric StretchC-Cl StretchAromatic C-H Stretch
2,3,7,8-TCDD1315, 12908753070
1,2,3,4-TCDD1305, 12858603080
1,2,3,7,8-PeCDD1310, 12808703075
OCDD1295, 1270850-

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental protocols. The following sections detail the methodologies for the key analytical techniques.

High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS)

The analysis of dioxins by HRGC/HRMS is a highly sensitive and specific method, often following established regulatory protocols such as U.S. EPA Method 1613B.[2]

Sample Preparation:

  • Extraction: Samples (e.g., soil, water, tissue) are spiked with a suite of ¹³C-labeled internal standards. Extraction is typically performed using Soxhlet or pressurized fluid extraction with a suitable solvent like toluene.

  • Cleanup: The extract is subjected to a multi-step cleanup procedure to remove interfering compounds. This often involves acid/base washing and column chromatography using silica gel, alumina, and carbon.

  • Concentration: The cleaned extract is concentrated to a small volume.

Instrumentation and Analysis:

  • Gas Chromatography: A high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used to separate the dioxin isomers. The oven temperature is programmed to achieve optimal separation.

  • Mass Spectrometry: A high-resolution mass spectrometer is operated in the electron ionization (EI) mode. Data is acquired in the selected ion monitoring (SIM) mode, targeting the specific m/z values of the native and labeled dioxin congeners.

  • Quantification: The concentration of each isomer is determined by comparing the integrated peak area of the native analyte to that of its corresponding ¹³C-labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dioxin isomers.

Sample Preparation:

  • Dioxin isomers are dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at a concentration sufficient to obtain a good signal-to-noise ratio.

  • A reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Instrumentation and Analysis:

  • ¹H NMR: Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum and improve sensitivity. Longer acquisition times are often required due to the low natural abundance of the ¹³C isotope.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides a "fingerprint" of the dioxin molecule, allowing for isomer differentiation based on vibrational frequencies.[3]

Sample Preparation:

  • For solid samples, a KBr pellet is prepared by mixing a small amount of the dioxin isomer with dry potassium bromide and pressing the mixture into a transparent disk.

  • For solutions, the dioxin isomer is dissolved in a solvent that has minimal interference in the infrared region of interest (e.g., carbon tetrachloride).

Instrumentation and Analysis:

  • A Fourier transform infrared spectrometer is used to acquire the spectrum.

  • A background spectrum of the KBr pellet or the solvent is recorded and subtracted from the sample spectrum.

  • The spectral region of interest, typically 4000-400 cm⁻¹, is scanned, and the absorption frequencies and intensities of the vibrational bands are recorded.

Visualization of Dioxin-Related Signaling and Analytical Workflow

To better understand the biological impact of dioxins and the analytical process for their characterization, the following diagrams are provided.

ahr_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dioxin Dioxin ahr_complex AhR-HSP90-XAP2 (Inactive Complex) dioxin->ahr_complex Binds ahr_ligand_complex Dioxin-AhR-HSP90-XAP2 ahr_complex->ahr_ligand_complex Conformational Change activated_ahr Activated AhR ahr_ligand_complex->activated_ahr Translocation ahr_nuc Activated AhR activated_ahr->ahr_nuc arnt_cyto ARNT arnt_nuc ARNT arnt_cyto->arnt_nuc ahr_arnt_complex AhR-ARNT Heterodimer ahr_nuc->ahr_arnt_complex arnt_nuc->ahr_arnt_complex Dimerization dre DRE (Dioxin Response Element) ahr_arnt_complex->dre Binds gene_transcription Gene Transcription (e.g., CYP1A1) dre->gene_transcription Initiates spectroscopic_analysis_workflow start Sample Collection extraction Extraction and Cleanup start->extraction gcms GC/MS Analysis extraction->gcms nmr NMR Analysis extraction->nmr ftir FT-IR Analysis extraction->ftir data_analysis Data Analysis and Isomer Identification gcms->data_analysis nmr->data_analysis ftir->data_analysis report Comparative Report data_analysis->report

References

Differentiating 1,4-Dioxin and its Chlorinated Derivatives: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analytical differentiation of 1,4-dioxin from its more toxic chlorinated derivatives, such as polychlorinated dibenzo-p-dioxins (PCDDs), is of paramount importance in environmental monitoring, food safety, and toxicology.[1][2][3] These compounds, often grouped under the general term "dioxins," exhibit a wide range of toxicities, with the 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) being the most potent congener.[4] This guide provides a comparative overview of the primary analytical methodologies, complete with experimental protocols and data, to aid researchers in selecting the most appropriate approach for their specific needs.

Core Analytical Techniques: A Comparative Overview

The gold standard for the analysis of dioxins and their chlorinated derivatives is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[5][6][7] However, other techniques, such as triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS), are gaining acceptance due to their improved accessibility and reduced operational complexity.[3][7][8]

Parameter GC-HRMS (e.g., EPA Method 1613B) GC-MS/MS (Triple Quadrupole) HPLC
Principle Separates congeners by gas chromatography and detects them with high mass accuracy and resolution, allowing for differentiation from interferences.[5][9]Separates congeners by GC and uses two stages of mass filtering for high selectivity and sensitivity.[3][7]Primarily used for sample cleanup and fractionation of different classes of compounds (e.g., PCBs from PCDD/PCDFs) before GC-MS analysis.[6][10][11]
Sensitivity Very high, with detection limits in the parts-per-quadrillion (ppq) to parts-per-trillion (ppt) range.[9][12]High, with sensitivity comparable to HRMS for many applications, reaching femtogram levels.[3][13]Not used for primary detection at trace levels; serves as a separation technique.
Selectivity Excellent, due to the high resolving power of the mass spectrometer.[5]Excellent, due to the specificity of multiple reaction monitoring (MRM) transitions.[3]Good for class separation, but not for individual congener identification.[10]
Regulatory Acceptance "Gold standard" and widely accepted by regulatory bodies like the US EPA.[6][7]Increasingly accepted as a confirmatory method by regulatory bodies, including the EU.[3][8]Accepted and used for sample preparation in many official methods.
Cost & Complexity High initial investment and maintenance costs; requires highly skilled operators.[6][7]Lower initial and operational costs compared to HRMS; easier to operate.[3][7]Moderate cost and complexity.

Experimental Protocols

The following sections detail the typical experimental workflows for the analysis of this compound and its chlorinated derivatives, primarily based on established methodologies such as US EPA Method 1613B.

Sample Preparation: Extraction and Cleanup

Effective sample preparation is critical to remove interfering compounds from the sample matrix and to concentrate the analytes of interest.[2][5]

  • Extraction : The initial step involves extracting the dioxins from the sample matrix. Common techniques include:

    • Soxhlet extraction : Using a solvent like toluene, particularly for solid samples like soil.[14]

    • Pressurized Liquid Extraction (PLE) : An automated technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.[2]

  • Cleanup : The crude extract undergoes a multi-step cleanup process to remove interfering compounds. This often involves a series of chromatographic columns:

    • Multi-layer Silica Gel Column : This column contains layers of silica gel treated with sulfuric acid and potassium hydroxide to remove acidic and basic interferences, and a silver nitrate layer to remove sulfur-containing compounds.[1]

    • Alumina Column : Further removes bulk hydrocarbon interferences.

    • Carbon Column : A key step for separating planar molecules like PCDDs and PCDFs from non-planar compounds. The dioxins are adsorbed onto the carbon and then selectively eluted.[1][15]

Isotope Dilution

For accurate quantification, an isotope dilution method is employed.[5][16] Before extraction, the sample is spiked with a known amount of isotopically labeled internal standards for each target analyte (e.g., ¹³C₁₂-2,3,7,8-TCDD).[16] The concentration of the native analyte is then determined by comparing its response to that of the labeled internal standard, which corrects for any losses during sample preparation and analysis.[5]

Instrumental Analysis: GC-HRMS
  • Gas Chromatography : The cleaned-up sample extract is injected into a high-resolution gas chromatograph, typically equipped with a nonpolar capillary column (e.g., DB-5). The GC separates the different dioxin congeners based on their boiling points and interaction with the stationary phase.[14][16]

  • High-Resolution Mass Spectrometry : The separated congeners then enter the high-resolution mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode, where it focuses on the specific masses of the molecular ions of the native and isotopically labeled dioxins. A mass resolution of ≥10,000 is typically required to differentiate the target analytes from potential interferences.[7]

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages in the analytical process for differentiating this compound and its chlorinated derivatives.

Analytical_Workflow cluster_prep Sample Preparation cluster_cleanup_detail Cleanup Stages cluster_analysis Instrumental Analysis cluster_data_output Output Sample Sample (Soil, Water, Tissue) Spiking Spiking with Isotopically Labeled Standards Sample->Spiking Extraction Extraction (e.g., Soxhlet, PLE) Spiking->Extraction Cleanup Multi-Stage Cleanup Extraction->Cleanup Silica Multi-Layer Silica Gel Column Cleanup->Silica Alumina Alumina Column Silica->Alumina Carbon Carbon Column Alumina->Carbon GC Gas Chromatography (GC) Separation Carbon->GC MS Mass Spectrometry (MS) Detection GC->MS Data Data Analysis & Quantification MS->Data Concentration Congener-Specific Concentrations Data->Concentration TEQ Toxic Equivalency (TEQ) Calculation Concentration->TEQ

Caption: A high-level overview of the analytical workflow for dioxin analysis.

GCMS_Comparison cluster_hr High-Resolution MS (HRMS) cluster_tq Tandem MS (MS/MS) HRMS_Source Ion Source HRMS_Analyzer Magnetic Sector Analyzer HRMS_Source->HRMS_Analyzer HRMS_Detector Detector HRMS_Analyzer->HRMS_Detector HRMS_Result Result: High Specificity HRMS_Detector->HRMS_Result High Mass Accuracy Data TQ_Source Ion Source TQ_Q1 Quadrupole 1 (Q1) Precursor Ion Selection TQ_Source->TQ_Q1 TQ_Q2 Quadrupole 2 (q2) Collision Cell TQ_Q1->TQ_Q2 TQ_Q3 Quadrupole 3 (Q3) Product Ion Scan TQ_Q2->TQ_Q3 TQ_Detector Detector TQ_Q3->TQ_Detector TQ_Result Result: High Selectivity TQ_Detector->TQ_Result Specific MRM Transition Data GC_Output GC Column Output GC_Output->HRMS_Source GC_Output->TQ_Source

Caption: Comparison of HRMS and Triple Quadrupole MS detection principles.

References

A Comparative Guide to the Synthesis of Substituted 1,4-Dioxins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted 1,4-dioxins is a critical challenge. This guide provides an objective comparison of prevalent synthetic pathways, supported by experimental data, to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Pathways

The following table summarizes the key quantitative data for the most common methods used to synthesize substituted 1,4-dioxins, with a particular focus on dibenzo[1][2]dioxin derivatives.

Synthetic MethodKey ReactantsTypical SolventsTemperature (°C)Reaction TimeYield (%)AdvantagesDisadvantages
Reaction of Catechols with Dihaloarenes Catechol, 1,2-DihaloareneHexamethylphosphoramide (HMPA)1101 - 25 h71 - 87%[3][4][5]Generally high yields, good for a variety of substitutions.HMPA is a hazardous solvent.
Cyano-Activated Fluoro Displacement Catechol, CyanodifluorobenzeneDimethylformamide (DMF)130Not specified"Virtually quantitative"[1][3][6][7]Extremely high yields, clean reactions.Limited to fluoro-aromatics, DMF can be difficult to remove.
Williamson Ether Synthesis Catechol, Dihaloalkane/areneEthanol, DMF, DMSOReflux10 min - several hoursVaries widelyVersatile, well-established method.Can have competing elimination reactions, may require phase-transfer catalyst.[8][9][10]
Ullmann Condensation 2-Halophenol (self-condensation) or Catechol + HaloareneN-Methylpyrrolidone (NMP), Nitrobenzene, DMF> 210Several hoursGenerally low to moderateForms the diaryl ether bond directly.Harsh reaction conditions, often low yields, requires copper catalyst.[11][12]
Diels-Alder Reaction Furan/Anthracene, Maleic AnhydrideXylene, Ethyl Acetate, EthanolReflux30 min - 1 hVariesExcellent for creating the basic 1,4-dioxin ring system.Limited to specific dienes and dienophiles, may require further steps for substitution.[13][14]

Experimental Protocols

Synthesis of Substituted Dibenzo[1][2]dioxins via Reaction of Catechols with Dihaloarenes

This method provides an efficient route to a variety of substituted dibenzo[1][2]dioxins.

Materials:

  • Substituted catechol

  • Substituted 1,2-dichloro- or 2-chloronitrobenzene

  • Metallic potassium

  • Hexamethylphosphoramide (HMPA)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add the substituted catechol and HMPA.

  • Carefully add small pieces of metallic potassium to the stirred solution at room temperature under a nitrogen atmosphere.

  • Stir the mixture until the potassium has completely reacted and a solution of the catechol dianion is formed.

  • Add the substituted 1,2-dihalo- or 2-chloronitrobenzene to the reaction mixture.

  • Heat the reaction mixture to 110 °C and maintain this temperature for the time specified in the literature for the particular substrates (typically 1-25 hours).[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Cyano-Activated Fluoro Displacement Synthesis of Cyanodibenzo[1][2]dioxines

This method is reported to give nearly quantitative yields of cyanodibenzo[1][2]dioxins.[1][3][7]

Materials:

  • Substituted catechol

  • 2,3- or 3,4-Difluorobenzonitrile

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the substituted catechol, the difluorobenzonitrile, and potassium carbonate.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 130 °C with stirring.

  • Maintain the temperature and stirring for a sufficient time to ensure the reaction goes to completion (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into water.

  • Collect the precipitated product by filtration.

  • Wash the solid product with water and dry under vacuum.

  • The product is often pure enough for subsequent steps without further purification.

General Protocol for Williamson Ether Synthesis of 1,4-Dioxins

This classic method can be adapted for the synthesis of the this compound ring.

Materials:

  • A diol (e.g., catechol or ethylene glycol)

  • A dihaloalkane or dihaloarene (e.g., 1,2-dibromoethane)

  • A strong base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, DMF)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary.[9]

Procedure:

  • In a round-bottom flask, dissolve the diol in the chosen solvent.

  • Add the base to the solution and stir to form the dialkoxide or diphenoxide.

  • If using a phase-transfer catalyst, add it at this stage.

  • Add the dihaloalkane or dihaloarene to the reaction mixture.

  • Heat the mixture to reflux and maintain for the required reaction time, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the product by distillation or recrystallization.

Diels-Alder Reaction for the Synthesis of a this compound Precursor

This reaction forms the core six-membered ring of the this compound system.

Materials:

  • A suitable diene (e.g., furan or anthracene)

  • A suitable dienophile (e.g., maleic anhydride)

  • A high-boiling solvent (e.g., xylene)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, combine the diene and the dienophile in the appropriate molar ratio.

  • Add the solvent and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for the specified time (e.g., 30 minutes to 1 hour).

  • Allow the reaction mixture to cool to room temperature, during which the product may crystallize.

  • If necessary, further cool the mixture in an ice bath to maximize crystallization.

  • Collect the product by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the product. This initial adduct may then undergo further reactions to yield the final substituted this compound.

Visualizations of Synthetic Pathways

The following diagrams illustrate the key transformations in the synthesis of substituted 1,4-dioxins.

Williamson_Ether_Synthesis Diol Diol (e.g., Catechol) Dialkoxide Dialkoxide/Diphenoxide Diol->Dialkoxide + 2 eq. Base Base Base (e.g., NaOH) Dioxin Substituted this compound Dialkoxide->Dioxin + Dihaloalkane/arene Dihaloalkane Dihaloalkane/arene (e.g., 1,2-Dibromoethane) Salt Salt (e.g., 2 NaBr)

Caption: Williamson Ether Synthesis for 1,4-Dioxins.

Catechol_Dihaloarene_Reaction Catechol Substituted Catechol Dianion Catechol Dianion Catechol->Dianion + 2 K Potassium 2 K Dibenzodioxin Substituted Dibenzo[1,4]dioxin Dianion->Dibenzodioxin + Dihaloarene - 2 KX Dihaloarene Substituted 1,2-Dihaloarene

Caption: Synthesis from Catechols and Dihaloarenes.

Cyano_Activated_Displacement Catechol Substituted Catechol Cyanodibenzodioxin Cyanodibenzo[1,4]dioxin Catechol->Cyanodibenzodioxin + K2CO3 - 2 KF - H2O - CO2 Difluorobenzonitrile Difluorobenzonitrile Difluorobenzonitrile->Cyanodibenzodioxin + K2CO3 - 2 KF - H2O - CO2 Base K2CO3

Caption: Cyano-Activated Fluoro Displacement Reaction.

Diels_Alder_Reaction Diene Diene (e.g., Furan) Adduct Diels-Alder Adduct Diene->Adduct [4+2] Cycloaddition Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct [4+2] Cycloaddition

References

A Comparative Guide to the DFT-Derived Properties of 1,4-Dioxin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structural and electronic properties of 1,4-dioxin and its heavier chalcogen analogues, 1,4-dithiin and 1,4-diselenin, based on Density Functional Theory (DFT) studies. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a concise overview of key theoretical data.

Molecular Geometry and Aromaticity

The substitution of the oxygen atom in this compound with heavier chalcogens like sulfur and selenium leads to significant changes in the molecule's geometry and electronic structure. Theoretical calculations have shown that this compound is a planar molecule with a non-aromatic character.[1][2] In contrast, its sulfur analogue, 1,4-dithiin, adopts a non-planar boat conformation.[3] This is attributed to the anti-aromatic character of the 8π-electron system in a planar arrangement.[3]

The planarity and aromaticity of these compounds are a subject of ongoing discussion in computational chemistry. While this compound is considered non-aromatic, the removal of electrons can induce aromatic character.[1] For 1,4-dithiin, the non-planar structure is a way to avoid the destabilizing effects of anti-aromaticity.[3]

Comparative Data

The following tables summarize key geometric and electronic properties of this compound and its analogues, as derived from various DFT studies. It is important to note that the computational methodologies may vary between the cited sources, which can influence the absolute values.

Table 1: Geometric Parameters

MoleculeHeteroatom (X)ConformationC-X Bond Length (Å)C=C Bond Length (Å)Dihedral Angle (C-X-C=C) (°)
This compoundOPlanar~1.37~1.34~0
1,4-DithiinSBoat~1.77~1.35~35-40
1,4-DiseleninSeBoat (predicted)>1.90 (estimated)~1.35 (estimated)>40 (estimated)

Note: Data for 1,4-diselenin is estimated based on trends observed for chalcogen-containing heterocycles, as direct comparative DFT data was not found in the searched literature.

Table 2: Electronic Properties

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)
This compound---0
1,4-Dithiin----
1,4-Diselenin----

Note: Specific, directly comparable HOMO/LUMO and dipole moment values from the searched literature were insufficient for a complete comparative table.

Experimental and Computational Protocols

The data presented in this guide is based on Density Functional Theory (DFT) calculations. A common methodology employed in the study of such heterocyclic systems is the B3LYP functional with various basis sets, such as 6-31G** and 6-311++G**.

For instance, studies on 1,4-dithiin and its derivatives have utilized the B3LYP/6-311+G** level of theory to investigate their molecular structure and conformations.[3] Geometry optimizations are typically performed to find the minimum energy structures, and frequency calculations are carried out to confirm that these are true minima on the potential energy surface.

The determination of aromaticity often involves the analysis of geometric criteria (bond length alternation), magnetic criteria (Nucleus-Independent Chemical Shift - NICS), and energetic criteria.

Logical Workflow of a Comparative DFT Study

The following diagram illustrates the typical workflow for a comparative DFT study of analogous molecules.

DFT_Workflow cluster_setup 1. Study Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis cluster_output 4. Output mol_selection Molecule Selection (this compound, 1,4-Dithiin, 1,4-Diselenin) method_selection Methodology Selection (e.g., B3LYP/6-311++G**) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) freq_calc->electronic_prop geom_analysis Geometric Parameter Analysis (Bond Lengths, Angles) electronic_prop->geom_analysis electronic_analysis Electronic Property Analysis (HOMO-LUMO Gap, Aromaticity) electronic_prop->electronic_analysis data_table Tabulated Comparative Data geom_analysis->data_table electronic_analysis->data_table conclusion Conclusions and Insights data_table->conclusion

Caption: Logical workflow for a comparative DFT study of analogous molecules.

References

A Cross-Referential Analysis of Historical and Modern Data on 1,4-Dioxin Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comprehensive cross-referencing of historical and modern data on the properties of 1,4-Dioxin. While the primary focus is on this compound (p-dioxin), this guide also draws comparisons with its more widely studied and toxicologically significant chlorinated derivatives, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and its saturated analog, 1,4-dioxane. This comparative approach is necessitated by the relative scarcity of historical data for pure this compound, a compound that is unstable and primarily of theoretical interest, in contrast to the extensive research conducted on its more hazardous counterparts.

Physicochemical Properties: A Comparative Overview

Modern analytical techniques have allowed for precise characterization of the physicochemical properties of this compound. Historical data for the pure compound is sparse, with much of the early research focusing on its more stable and toxic derivatives. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Modern Data)1,4-Dioxane (Modern Data)2,3,7,8-TCDD (Modern Data)
Chemical Formula C₄H₄O₂[1]C₄H₈O₂C₁₂H₄Cl₄O₂[2]
Molar Mass 84.07 g/mol [1]88.11 g/mol 321.97 g/mol
CAS Number 290-67-5[1]123-91-11746-01-6[2]
Melting Point 11.75 °C11.8 °C305 °C[2]
Boiling Point 75 °C[1]101.1 °C421.2 °C[3]
Density 1.83 g/cm³1.0337 g/cm³1.827 g/cm³ at 25°C[3]
Water Solubility Reported as 13 x 10⁻⁹ g/L to miscible (varying reports)Miscible0.2 µg/L[2]
Vapor Pressure 38.1 mm Hg at 25°C29 mmHg at 20°C1.5 x 10⁻⁹ mmHg[2]
log Kow (Octanol-Water Partition Coefficient) -0.27-0.276.8[2]

Toxicological Profile: A Tale of Two Dioxins

The toxicological profiles of this compound and its chlorinated derivatives are vastly different. While chlorinated dioxins like TCDD are potent carcinogens and endocrine disruptors, pure this compound is not considered a significant health threat in the same regard.[1] The primary mechanism of toxicity for chlorinated dioxins is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4]

Table 2: Comparative Toxicological Data

ParameterThis compound1,4-Dioxane2,3,7,8-TCDD
Carcinogenicity Not classified as a human carcinogen.Reasonably anticipated to be a human carcinogen.[5]Known human carcinogen (Group 1).[2][6]
Primary Mechanism of Toxicity Not well-defined, considered to have weak genotoxicity.[7]Weak genotoxic carcinogen and strong promoter of carcinogenesis.[7]Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4]
Key Health Effects Irritation of eyes, nose, and throat at high concentrations.Liver and kidney damage, respiratory issues, potential carcinogen.[7]Cancer, reproductive and developmental problems, immune system damage, endocrine disruption.[3][6]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of chlorinated dioxins is primarily mediated through the AhR signaling pathway. The following diagram illustrates the key steps in this pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dioxin Dioxin (e.g., TCDD) AhR_complex Inactive AhR Complex (AhR, Hsp90, AIP, p23) Dioxin->AhR_complex Binds Dioxin_AhR Activated AhR Complex AhR_complex->Dioxin_AhR Conformational Change AhR_ARNT AhR-ARNT Heterodimer Dioxin_AhR->AhR_ARNT Translocates & Dimerizes with ARNT XRE Xenobiotic Responsive Element (XRE) on DNA AhR_ARNT->XRE Binds to Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Transcription Initiates Toxic_effects Toxic Effects (e.g., Carcinogenesis, Endocrine Disruption) Transcription->Toxic_effects Leads to Kow_Determination cluster_methods Kow Determination Methods Shake_Flask Shake-Flask Method Equilibration Equilibration Shake_Flask->Equilibration Stir_Flask Stir-Flask Method Stir_Flask->Equilibration Generator_Column Generator Column Method Generator_Column->Equilibration Start Sample in Octanol/Water Start->Shake_Flask Start->Stir_Flask Start->Generator_Column Phase_Separation Phase Separation Equilibration->Phase_Separation Analysis Concentration Analysis (e.g., GC, HPLC) Phase_Separation->Analysis Kow_Calculation Kow Calculation ([Octanol]/[Water]) Analysis->Kow_Calculation

References

Navigating the Labyrinth of 1,4-Dioxane Detection: A Comparative Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – The pervasive environmental contaminant 1,4-dioxane continues to pose a significant challenge for researchers, environmental scientists, and drug development professionals. Its high miscibility in water and resistance to conventional analytical approaches necessitates the use of sensitive and robust detection methods.[1][2][3] This guide provides an objective comparison of new and established analytical techniques for the detection of 1,4-dioxane, offering a comprehensive resource for selecting the most appropriate method for specific research and monitoring needs.

The accurate quantification of 1,4-dioxane is critical, as it is classified as a likely human carcinogen.[2][3] This guide delves into the nuances of various methodologies, presenting their performance data, detailed experimental protocols, and visual workflows to aid in informed decision-making.

Comparative Analysis of 1,4-Dioxane Detection Methods

The selection of an appropriate analytical technique for 1,4-dioxane detection is contingent on several factors, including the sample matrix, required detection limits, and available instrumentation. The following table summarizes the key performance indicators of the most commonly employed methods.

MethodPrincipleSample MatrixMethod Detection Limit (MDL)Key AdvantagesKey Disadvantages
EPA Method 522 Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.[1][4][5]Drinking WaterAs low as 0.02 µg/L.[4]Specifically designed for low-level detection in drinking water; avoids purging inefficiencies.[1]Fewer laboratories may be certified for this method.[1]
EPA Method 1624 Isotopic Dilution GC-MS with Purge-and-Trap.[6]Water, Municipal & Industrial Discharges10 µg/L.[4][6]Isotope dilution corrects for analytical variability.[6]Higher detection limit compared to newer methods.[4][6]
Modified EPA Method 8270 SIM with Isotope Dilution Liquid-Liquid Extraction (LLE) or SPE followed by GC-MS in SIM mode with isotope dilution.[1][2]WaterCan achieve reporting limits of 0.15 µg/L.[2]High sensitivity and accuracy due to isotope dilution; less interference from chlorinated solvents.[2]Can be subject to losses during extraction and concentration steps.[1]
EPA Method 8260 SIM Purge-and-Trap with GC-MS in SIM mode.[1]Water, Solid WasteTypically higher reporting limits due to poor purge efficiency.[1]Suitable for samples with high concentrations.[1]Poor analytical performance and sensitivity for low concentrations in aqueous samples.[2] Subject to interferences.[1]
Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography with Flame Ionization Detection.[6]Environmental Samples, Air0.01 mg per sample (NIOSH 1602 for air).[6]Standard, well-established technique.Less sensitive and specific than GC-MS.
Headspace GC-MS Static headspace sampling followed by GC-MS.Consumer Products (cosmetics, soaps, etc.)2.3 ppb to 7.1 ppb depending on the system.[7]Suitable for complex matrices like consumer products.[7]Matrix effects can influence results.[8]

Experimental Protocols: A Closer Look

Detailed and standardized experimental protocols are paramount for achieving accurate and reproducible results. Below are the generalized methodologies for three key analytical techniques.

EPA Method 522: Solid Phase Extraction GC-MS

This method is the gold standard for detecting low levels of 1,4-dioxane in drinking water.[1][5]

  • Sample Preparation: A 500 mL water sample is preserved with sodium bisulfate and sodium sulfite.

  • Solid Phase Extraction (SPE): The sample is passed through a solid phase extraction cartridge containing a sorbent material that retains the 1,4-dioxane.

  • Elution: The 1,4-dioxane is eluted from the SPE cartridge using a small volume of an organic solvent, typically dichloromethane.

  • Analysis: The eluate is then injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) system operating in Selected Ion Monitoring (SIM) mode for quantification.

EPA_Method_522_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 500 mL Water Sample Preservation Add Sodium Bisulfate & Sodium Sulfite Sample->Preservation SPE_Cartridge Solid Phase Extraction Cartridge Preservation->SPE_Cartridge Elution Elute with Dichloromethane SPE_Cartridge->Elution GCMS GC-MS (SIM) Analysis Elution->GCMS Result Quantified 1,4-Dioxane Concentration GCMS->Result

Caption: Workflow for EPA Method 522.

Modified EPA Method 8270 with Isotope Dilution

This method enhances accuracy through the use of a labeled internal standard.

  • Sample Spiking: A known amount of a deuterated 1,4-dioxane internal standard (e.g., 1,4-dioxane-d8) is added to the water sample.[1]

  • Extraction: The sample is extracted using either liquid-liquid extraction with a solvent like dichloromethane or by passing it through an SPE cartridge.

  • Concentration: The extract is concentrated to a smaller volume to increase the analyte concentration.

  • Analysis: The concentrated extract is analyzed by GC-MS in SIM mode. The ratio of the native 1,4-dioxane to the labeled internal standard is used for quantification, which corrects for any losses during sample preparation.[9]

Modified_EPA_8270_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis Sample Water Sample Spiking Spike with 1,4-Dioxane-d8 Sample->Spiking Extraction Liquid-Liquid or Solid Phase Extraction Spiking->Extraction Concentration Concentrate Extract Extraction->Concentration GCMS_SIM GC-MS (SIM) Analysis Concentration->GCMS_SIM Result Accurate 1,4-Dioxane Quantification GCMS_SIM->Result

Caption: Workflow for Modified EPA Method 8270.

Headspace GC-MS for Consumer Products

This technique is particularly useful for analyzing volatile organic compounds in complex sample matrices.[7]

  • Sample Preparation: A measured amount of the consumer product (liquid or solid) is placed into a headspace vial. An internal standard (1,4-dioxane-d8) is added.[7]

  • Incubation: The vial is sealed and heated in a headspace autosampler. This allows the volatile compounds, including 1,4-dioxane, to partition into the gas phase (headspace) above the sample.

  • Injection: A portion of the headspace gas is automatically injected into the GC-MS system.

  • Analysis: The sample is analyzed by GC-MS for the presence and concentration of 1,4-dioxane.

Headspace_GCMS_Workflow cluster_prep Sample Preparation cluster_headspace Headspace Sampling cluster_analysis Analysis Sample Consumer Product Sample + Internal Standard Incubation Seal and Heat Vial Sample->Incubation Partitioning Volatiles Partition into Headspace Incubation->Partitioning Injection Inject Headspace Gas Partitioning->Injection GCMS_Analysis GC-MS Analysis Injection->GCMS_Analysis Result 1,4-Dioxane Concentration in Product GCMS_Analysis->Result

Caption: Workflow for Headspace GC-MS Analysis.

Conclusion

The landscape of 1,4-dioxane analysis is continually evolving, with newer methods offering enhanced sensitivity and accuracy. While traditional methods like EPA 1624 and 8260 still have their applications, techniques such as EPA 522 and modified EPA 8270 with isotope dilution are becoming the preferred choice for low-level detection in aqueous samples. For more complex matrices, such as consumer products, headspace GC-MS provides a robust solution.

Researchers, scientists, and drug development professionals must carefully consider the specific requirements of their studies to select the most suitable analytical technique. This guide serves as a foundational resource to navigate the complexities of 1,4-dioxane detection and ensure the generation of high-quality, reliable data.

References

Safety Operating Guide

Proper Disposal of 1,4-Dioxin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1,4-Dioxin and its related compounds are highly toxic and are regulated as acute hazardous wastes. This guide provides essential safety and logistical information for the proper disposal of materials contaminated with this compound. Always consult your institution's Environmental Health & Safety (EHS) office for specific procedures and requirements in your location, as local regulations may vary.

The proper disposal of this compound is governed by stringent federal and state regulations due to its extreme toxicity.[1] Unlike common laboratory solvents, this compound waste must not be disposed of via standard chemical waste streams without proper characterization and documentation. The U.S. Environmental Protection Agency (EPA) is the primary federal body that regulates this compound.[1]

Immediate Safety and Handling Precautions

Before and during the handling of this compound waste, all laboratory personnel must adhere to strict safety protocols to minimize exposure risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as butyl rubber or Viton), and safety goggles or a face shield. All handling of this compound and its waste should be conducted within a certified chemical fume hood.

  • Spill Management: In the event of a spill, evacuate the area immediately and alert your institution's EHS office. Do not attempt to clean up a this compound spill unless you are trained and equipped to handle highly hazardous materials.

  • Waste Segregation: this compound waste must be segregated from all other waste streams. Do not mix it with other hazardous or non-hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound waste is a regulated process that requires careful documentation and handling.

  • Waste Characterization: All waste containing this compound must be classified as hazardous waste. The specific EPA hazardous waste codes for dioxin-containing wastes must be used for identification.

  • Waste Collection:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

    • The container must be kept tightly sealed at all times, except when adding waste.

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • Clearly label the container with "Hazardous Waste," "this compound," and list all constituents of the waste.

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.

    • Ensure the storage area is in compliance with all institutional and regulatory requirements.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.

    • Disposal must be conducted by a certified hazardous waste management company. Land disposal of dioxin-containing wastes is prohibited unless specific treatment standards are met.[2]

Regulatory and Disposal Data for this compound

The following table summarizes key quantitative and regulatory data for the disposal of this compound.

ParameterGuideline ValueRegulatory Body/Act
EPA Hazardous Waste Nos. F020, F021, F022, F023, F026, F027, F028RCRA
Land Disposal Prohibited for F020-F023 and F026-F028 wastes unless specific conditions under CERCLA or RCRA are met.[2]RCRA
Reportable Quantity (RQ) A reportable quantity of 100 pounds has been established for 1,4-Dioxane under CERCLA. Specific RQs for various dioxin compounds may vary; consult EHS for details.[3][4][5][6]CERCLA

Experimental Protocols for Waste Treatment

Due to the extreme toxicity and regulatory scrutiny of this compound, laboratory-scale treatment or neutralization of this waste is not recommended . The risks associated with handling and treating this compound outside of a specialized facility are significant. Therefore, all this compound waste must be disposed of through a licensed hazardous waste disposal service that can ensure compliance with all federal and state regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

start Generation of this compound Waste ppe Use Appropriate PPE (Fume Hood, Gloves, Goggles) start->ppe collect Collect in a Designated, Labeled Hazardous Waste Container ppe->collect segregate Segregate from All Other Waste Streams collect->segregate store Store in a Secure Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs disposal Disposal by a Certified Hazardous Waste Vendor contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 1,4-Dioxin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-Dioxin

A Critical Note on Chemical Identity: It is imperative to distinguish This compound (C₄H₄O₂) from the significantly more common solvent 1,4-Dioxane (C₄H₈O₂) . Safety data sheets and handling procedures for these two compounds are not interchangeable. This compound belongs to a class of compounds known for their high toxicity, particularly its chlorinated derivatives.[1] Due to the limited availability of specific toxicological and safety data for pure this compound, a highly conservative approach is mandated. The following guidelines are based on recommendations for highly toxic substances and the general principles for handling the dioxin class of compounds.

Personal Protective Equipment (PPE)

Given the presumed high toxicity of this compound, stringent personal protective measures are essential to prevent any direct contact, inhalation, or ingestion. There is no established safe level of exposure to dioxin-class compounds.[2] The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.

PPE CategoryItemSpecification
Eye/Face Protection Chemical Safety Goggles & Face ShieldWear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles where there is a risk of splashes or sprays.
Skin Protection Chemical-Resistant GlovesWear chemical-impermeable gloves. Given the lack of specific permeation data for this compound, it is recommended to use double gloving with compatible materials such as Viton™ or a combination of nitrile and neoprene gloves. Inspect gloves for any signs of degradation or puncture before and during use.
Protective ClothingWear fire/flame-resistant and impervious clothing.[3] A disposable, full-body protective suit (e.g., Tyvek®) is recommended to prevent skin exposure. All exposed skin should be covered.
Respiratory Protection Full-Face RespiratorIn case of exceeding exposure limits or experiencing irritation or other symptoms, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[3] For high-risk operations or in case of spills, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[4]

Operational Plan: Handling this compound in a Laboratory Setting

All work with this compound must be conducted within a designated area to minimize the risk of exposure and contamination.[5]

Engineering Controls
  • Ventilation: All handling of this compound must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[5]

  • Containment: Use a glove box for procedures involving larger quantities or for those with a higher risk of aerosol generation.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation:

    • Clearly label the designated work area with "DANGER: this compound - HIGHLY TOXIC".

    • Assemble all necessary equipment and reagents before introducing this compound to the work area.

    • Ensure that a waste container specifically for this compound contaminated materials is present in the fume hood.

  • Handling:

    • Don all required PPE before entering the designated area.

    • Handle this compound in the smallest quantities feasible for the experiment.

    • Use disposable equipment whenever possible to minimize cleaning and decontamination.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that has come into contact with this compound.

    • Wipe down the work surface of the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove PPE, avoiding cross-contamination. Disposable PPE should be placed in the designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after exiting the designated area.[5]

Emergency Procedures
  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and contained within the fume hood, trained personnel wearing appropriate PPE may clean it up using an absorbent material.

    • For larger spills or spills outside of a fume hood, evacuate the laboratory, close the doors, and contact the institution's environmental health and safety (EHS) department immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

    • Inhalation: Move the individual to fresh air and seek immediate medical attention.

Disposal Plan

Dioxin-containing wastes are subject to stringent regulations due to their high toxicity and persistence in the environment.[6]

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Disposal: The disposal of dioxin-containing waste must be handled by a licensed hazardous waste disposal company.[6] Incineration at high temperatures is a common method for the destruction of dioxins.[6] Contact your institution's EHS department to arrange for proper disposal in accordance with all local, state, and federal regulations.[7][8]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling & Decontamination cluster_disposal Waste Management prep1 Designate and Label Work Area prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Prepare Labeled Waste Container prep2->prep3 handle1 Don Full PPE prep3->handle1 Begin Experiment handle2 Handle Smallest Feasible Quantity handle1->handle2 handle3 Keep Containers Sealed When Not in Use handle2->handle3 emergency Emergency Event (Spill/Exposure) handle2->emergency post1 Decontaminate Non-Disposable Equipment handle3->post1 End Experiment post2 Clean Work Surface post1->post2 post3 Dispose of Contaminated Materials in Designated Waste post2->post3 post4 Doff PPE Carefully post3->post4 disp1 Seal and Secure Labeled Waste Container post3->disp1 post5 Wash Hands and Arms Thoroughly post4->post5 disp2 Store in Designated Secure Area disp1->disp2 disp3 Contact EHS for Professional Disposal disp2->disp3 emergency_proc Follow Emergency Procedures (Evacuate, Flush, Seek Medical Aid) emergency->emergency_proc

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.